1-Benzoylpiperidine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJBJCCSDLXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389680 | |
| Record name | 1-Benzoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13850-76-5 | |
| Record name | 1-Benzoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzoylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzoylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-Benzoylpiperidine-3-carboxylic acid, detailed methodologies for its synthesis and characterization, and an exploration of its applications in medicinal chemistry and drug discovery.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a heterocyclic organic compound featuring a piperidine ring N-acylated with a benzoyl group and substituted with a carboxylic acid at the 3-position. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] The benzoyl group and the carboxylic acid functionality offer versatile handles for synthetic modification, making this molecule a valuable building block in the synthesis of more complex chemical entities. Its derivatives are explored for a range of therapeutic applications, leveraging the structural rigidity and functional group presentation of the core scaffold.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and integration into drug development workflows.
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | [3][4] |
| Molecular Weight | 233.26 g/mol | [3] |
| CAS Number | 13850-76-5 | [3][4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 438.8 ± 38.0 °C at 760 mmHg | [3] |
| Flash Point | 219.2 ± 26.8 °C | [3] |
| Appearance | Expected to be a solid | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-benzoylation of a suitable piperidine-3-carboxylic acid precursor. The following protocol outlines a standard laboratory procedure for its preparation.
Experimental Protocol: N-Benzoylation of Piperidine-3-carboxylic acid (Nipecotic Acid)
Objective: To synthesize this compound via the Schotten-Baumann reaction.
Materials:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Caption: Synthesis Workflow for this compound.
Chemical Reactivity and Derivatives
The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the amide linkage.
-
Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions allow for the introduction of diverse functional groups and the extension of the molecular scaffold.
-
Amide Bond: The benzoyl group is relatively stable under many reaction conditions. However, under harsh acidic or basic conditions, hydrolysis can occur to regenerate the parent piperidine.
-
Piperidine Ring: The piperidine ring can participate in various conformational changes, which can be influential in its interaction with biological targets.
The presence of both a carboxylic acid and a tertiary amide makes this molecule a bifunctional building block. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the benzoyl group provides a lipophilic domain.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Predicted spectral data based on the functional groups present are outlined below.[6][7][8]
¹H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the protons of the benzoyl group are expected in the aromatic region, typically between δ 7.4 and 7.8 ppm.[9]
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region, generally between δ 1.5 and 4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, typically above δ 10 ppm, and is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the amide and carboxylic acid carbonyl carbons, typically between δ 165 and 180 ppm.[7]
-
Aromatic Carbons: Signals for the carbons of the phenyl ring are anticipated in the range of δ 125 to 140 ppm.
-
Piperidine Ring Carbons: The aliphatic carbons of the piperidine ring will resonate between δ 20 and 60 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (tertiary) is expected around 1630-1660 cm⁻¹.[8]
-
O-H Stretching: A broad absorption band corresponding to the O-H stretch of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.26 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the benzoyl group.[6]
Caption: Spectroscopic Characterization Workflow.
Applications in Drug Discovery and Development
Piperidine derivatives are integral to modern drug design.[1] The N-benzoylpiperidine scaffold, in particular, has been identified as a privileged structure in medicinal chemistry.[10] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] The presence of the carboxylic acid allows for its incorporation into larger molecules through amide bond formation, a common strategy in the development of new therapeutic agents.
The N-Boc protected analogues of piperidine carboxylic acids are widely used in pharmaceutical development to prevent unwanted side reactions during synthesis. Similarly, the N-benzoyl group can act as both a protecting group and a key pharmacophoric element.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse the affected area with plenty of water.[14] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5 | Chemsrc [chemsrc.com]
- 4. appchemical.com [appchemical.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
1-Benzoylpiperidine-3-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-Benzoylpiperidine-3-carboxylic acid
Introduction: The Imperative of Structural Certainty
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, recognized as a privileged structure in a multitude of pharmacologically active compounds.[1] this compound is a key synthetic intermediate, serving as a versatile building block for more complex molecules targeting a range of therapeutic areas, including neurological disorders.[2][3] Its structure, comprising a benzoyl group, a piperidine ring, and a carboxylic acid, presents a rich tapestry of chemical functionalities that must be precisely characterized.
The unambiguous elucidation of a molecule's structure is not merely an academic exercise; it is the foundation upon which all subsequent research, structure-activity relationship (SAR) studies, and clinical development are built.[4] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol , CAS #: 13850-76-5).[5][6] We will explore the causality behind experimental choices, detailing an integrated workflow that leverages mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to build a self-validating structural hypothesis.
Logical Workflow for Structure Elucidation
The process of structure elucidation is a systematic investigation. We begin with techniques that provide broad, foundational information and progressively move to more detailed methods that map the intricate connectivity of the molecule.
Caption: A logical workflow for the structure elucidation of an organic molecule.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula. For this compound, we expect a molecular ion peak [M+H]⁺ that corresponds to the exact mass of C₁₃H₁₆NO₃⁺.
Trustworthiness: The precision of HRMS (typically to within 5 ppm) provides a high degree of confidence in the proposed molecular formula, effectively ruling out other potential elemental combinations.
Expected Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[7] The fragmentation pattern provides a structural fingerprint. Key expected fragments for this molecule include:
-
Benzoyl Cation (m/z 105): A very common and stable fragment resulting from the cleavage of the amide bond. Its presence is strong evidence for the N-benzoyl moiety.[8][9]
-
Loss of COOH (m/z 188): Cleavage of the carboxylic acid group.
-
Loss of Benzoyl Group (m/z 128): Fragmentation leaving the piperidine-3-carboxylic acid portion.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize ESI in positive ion mode for HRMS to observe the [M+H]⁺ ion.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: Determine the exact mass of the parent ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern to identify key structural motifs.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] The spectrum of this compound will be dominated by characteristic absorptions from the carboxylic acid and the tertiary amide.
Trustworthiness: The positions and shapes of IR absorption bands are highly characteristic. The presence of a very broad O-H stretch combined with two distinct carbonyl peaks is a self-validating indicator of the proposed structure.
Data Presentation: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Band Characteristics |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad, strong |
| C-H (Aromatic/Aliphatic) | C-H Stretch | 2850-3100 | Sharp, superimposed on O-H |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong, sharp[10][11] |
| Tertiary Amide | C=O Stretch | ~1650 | Strong, sharp[12][13] |
| Benzene Ring | C=C Stretch | 1450-1600 | Medium, multiple bands |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong[11] |
Causality: The amide carbonyl (C=O) appears at a lower wavenumber (~1650 cm⁻¹) than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the resonance effect.[13] The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, weakening it, and thus lowering its stretching frequency.[13] The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[11]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands corresponding to the functional groups.
Part 2: High-Resolution Structural Mapping - NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments.
Trustworthiness: The combination of chemical shift, multiplicity, and integration in the ¹H spectrum, correlated with the carbon signals in the ¹³C spectrum, provides a robust dataset for initial assignments.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position(s) | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~12.5 | broad s | 1H | ~174 |
| Benzoyl (ortho) | ~7.45 | m | 2H | ~127 |
| Benzoyl (meta/para) | ~7.40 | m | 3H | ~128, ~130 |
| Benzoyl (quaternary) | - | - | - | ~136 |
| Benzoyl (C=O) | - | - | - | ~169 |
| Piperidine H3 | ~2.8-3.0 | m | 1H | ~40-42 |
| Piperidine H2, H6 | ~3.0-4.2 | m | 4H | ~43-50 |
| Piperidine H4, H5 | ~1.5-2.2 | m | 4H | ~24-28 |
Note: Due to restricted rotation around the N-C=O amide bond, signals for the piperidine protons (especially H2 and H6) may be broadened or appear as multiple sets of signals at room temperature.
2D NMR: Establishing Connectivity
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final structure.[14]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H couplings. We expect to see correlations tracing the entire spin system of the piperidine ring, e.g., H2 correlating with H3, H3 with H4, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons over 2-3 bonds.
Authoritative Grounding: The HMBC experiment is crucial for confirming the macro-structure. The key correlations we expect to observe are:
-
A correlation from the piperidine H2 and H6 protons to the benzoyl carbonyl carbon (~169 ppm). This definitively links the benzoyl group to the piperidine nitrogen.
-
Correlations from the piperidine H2 and H4 protons to the carboxylic acid carbon (C3, ~40-42 ppm).
-
A correlation from the piperidine H3 proton to the carboxylic acid carbonyl carbon (~174 ppm). This confirms the position of the COOH group at C3.
Caption: Key HMBC correlations confirming the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
-
1D Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra.
-
2D Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
Data Processing: Process all spectra using appropriate software. Analyze the 1D spectra and then use the 2D correlations to build the complete molecular structure piece by piece.
Part 3: Definitive 3D Structure - X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides incontrovertible evidence for the 2D structure, X-ray crystallography offers the ultimate, definitive proof of the three-dimensional arrangement of atoms in the solid state.[4] It provides precise data on bond lengths, bond angles, and the conformation of the piperidine ring, which is expected to adopt a stable chair conformation.[1][15]
Trustworthiness: A successfully solved crystal structure is the gold standard for structural proof and is often a requirement for regulatory filings and high-impact publications.
Caption: General experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography (High-Level)
-
Crystal Growth: High-quality single crystals are paramount.[4] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate).[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of multiple analytical techniques. HRMS establishes the elemental formula. IR spectroscopy confirms the presence of the key carboxylic acid and amide functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, allowing for the complete and unambiguous assignment of the 2D structure. For ultimate confirmation, X-ray crystallography can provide an exquisite view of the 3D molecular architecture. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.
References
- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. Specifically, enantiomerically pure piperidine derivatives, such as (S)-1-Benzoylpiperidine-3-carboxylic acid, are crucial intermediates in the synthesis of a wide range of therapeutics, including agents targeting the central nervous system and cardiovascular diseases. The precise stereochemical control at the C3 position is often paramount for biological activity and selectivity, necessitating robust and efficient asymmetric synthetic strategies.
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, providing detailed, step-by-step protocols, and an analysis of the underlying chemical principles that govern these transformations.
Core Synthetic Strategies: Pathways to Enantiopurity
The synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid can be broadly approached through two main strategies:
-
Asymmetric Synthesis: The direct creation of the chiral piperidine core with the desired (S)-configuration.
-
Chiral Resolution: The separation of a racemic mixture of piperidine-3-carboxylic acid derivatives to isolate the (S)-enantiomer.
The choice of strategy is often dictated by factors such as scale, cost, available starting materials, and desired enantiomeric purity.
Asymmetric Synthesis: Building Chirality from the Ground Up
Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral piperidines. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.
One of the most effective approaches involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral pyridine precursor. Rhodium-catalyzed asymmetric reductions, for instance, have demonstrated high efficiency and enantioselectivity in the synthesis of a variety of chiral piperidines.[1][2]
A conceptual workflow for an asymmetric synthesis approach is outlined below:
Caption: Asymmetric synthesis workflow for (S)-1-Benzoylpiperidine-3-carboxylic acid.
Chiral Resolution: The Classical Approach to Enantiomer Separation
Chiral resolution remains a widely used and scalable method for obtaining enantiomerically pure compounds. This strategy involves the reaction of a racemic mixture of a piperidine-3-carboxylic acid derivative with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Commonly used resolving agents include derivatives of tartaric acid and mandelic acid.[3][4] The choice of resolving agent and solvent system is critical for achieving efficient separation.
Below is a diagram illustrating the chiral resolution process:
Caption: Chiral resolution workflow for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid via chiral resolution, a robust and scalable method.
Protocol 1: Synthesis of Racemic Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate)
This precursor can be synthesized from pyridine-3-carboxylic acid (niacin).
Step 1: Esterification of Pyridine-3-carboxylic Acid
-
To a stirred suspension of pyridine-3-carboxylic acid (100 g, 0.81 mol) in ethanol (500 mL), slowly add concentrated sulfuric acid (60 mL) at 0 °C.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl pyridine-3-carboxylate.
Step 2: Reduction of Ethyl Pyridine-3-carboxylate
-
In a high-pressure reactor, dissolve ethyl pyridine-3-carboxylate (50 g, 0.33 mol) in ethanol (250 mL).
-
Add 5% Rhodium on alumina catalyst (2.5 g).
-
Pressurize the reactor with hydrogen gas (100 atm) and heat to 80 °C for 24 hours.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic ethyl piperidine-3-carboxylate.
Protocol 2: Chiral Resolution of Racemic Ethyl Piperidine-3-carboxylate
This protocol utilizes di-benzoyl-L-tartaric acid as the resolving agent.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Racemic Ethyl Nipecotate | 157.21 | 10.0 g | 0.0636 |
| Di-benzoyl-L-tartaric acid | 358.31 | 22.8 g | 0.0636 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
Dissolve racemic ethyl piperidine-3-carboxylate (10.0 g, 0.0636 mol) and di-benzoyl-L-tartaric acid (22.8 g, 0.0636 mol) in hot ethanol (150 mL).
-
Allow the solution to cool slowly to room temperature, during which the diastereomeric salt of the (S)-enantiomer will preferentially crystallize.
-
Further cool the mixture in an ice bath for 2 hours to maximize precipitation.
-
Collect the precipitated salt by filtration and wash with cold ethanol.
-
To liberate the free base, suspend the diastereomeric salt in a mixture of water and dichloromethane and add a 2M aqueous solution of sodium carbonate until the pH is >10.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ethyl piperidine-3-carboxylate. The enantiomeric excess should be determined by chiral HPLC.
Protocol 3: N-Benzoylation and Saponification
Step 1: N-Benzoylation
-
Dissolve (S)-ethyl piperidine-3-carboxylate (5.0 g, 0.0318 mol) in dichloromethane (50 mL) and cool to 0 °C.
-
Add triethylamine (4.4 mL, 0.0318 mol).
-
Slowly add benzoyl chloride (3.7 mL, 0.0318 mol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzoyl-ethyl piperidine-3-carboxylate.
Step 2: Saponification
-
Dissolve the crude (S)-1-benzoyl-ethyl piperidine-3-carboxylate in a mixture of tetrahydrofuran (30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (2.0 g, 0.0477 mol) and stir at room temperature for 6 hours.
-
Remove the tetrahydrofuran under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Benzoylpiperidine-3-carboxylic acid.[5] The product can be further purified by recrystallization.
Conclusion
The synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid is a critical process in the development of numerous pharmaceuticals. This guide has outlined two primary strategies: asymmetric synthesis and chiral resolution. While asymmetric methods represent the forefront of chemical synthesis, chiral resolution remains a practical and scalable approach. The detailed protocols provided offer a reliable pathway for the preparation of this important chiral building block. As with any chemical synthesis, careful optimization of reaction conditions and rigorous analytical characterization are essential for achieving high yield and purity.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Enantioselective antiplatelet actions of nipecotamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
(R)-1-Benzoylpiperidine-3-carboxylic Acid: A Scoping Review and Technical Guide for Biological Activity Assessment
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence across a multitude of clinically approved drugs and biologically active molecules.[1] When functionalized, such as in the case of (R)-1-Benzoylpiperidine-3-carboxylic acid, this scaffold presents a compelling, albeit largely unexplored, profile for novel therapeutic development. This technical guide provides a comprehensive framework for investigating the biological potential of (R)-1-Benzoylpiperidine-3-carboxylic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes data from structurally related benzoylpiperidine and piperidine-carboxylic acid analogs to establish a rationale-driven roadmap for its systematic evaluation. We will delve into potential therapeutic applications, propose detailed experimental protocols for in vitro and in vivo validation, and provide the scientific reasoning behind these methodological choices.
Introduction: The Scientific Rationale
(R)-1-Benzoylpiperidine-3-carboxylic acid incorporates three key structural motifs that suggest significant pharmacological potential:
-
The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle offers conformational flexibility, low toxicity, and favorable pharmacokinetic properties, making it a frequent component in pharmaceuticals targeting a wide array of conditions.[2][3]
-
The Benzoyl Group: The phenyl(piperidin-4-yl)methanone fragment, often referred to as the benzoylpiperidine fragment, is itself a privileged structure found in agents with anticancer, antipsychotic, anti-thrombotic, and neuroprotective properties.[4][5] The benzoyl moiety can engage in various receptor-ligand interactions, including hydrogen bonding and pi-stacking.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid group at the 3-position introduces a key functional handle for molecular interactions, particularly with the basic residues of protein binding pockets. It also influences the compound's polarity and potential for formulation.
The specific stereochemistry, (R), at the chiral center is critical, as biological systems are exquisitely sensitive to three-dimensional molecular architecture. Enantiomers frequently exhibit profound differences in potency, selectivity, and metabolism.
Given these features, we can hypothesize that (R)-1-Benzoylpiperidine-3-carboxylic acid may exhibit activity in several key therapeutic areas, most notably in neuropharmacology, inflammation, and oncology. This guide will now outline the experimental pathways to explore these possibilities.
Investigational Area 1: Neuropharmacological Activity
The benzoylpiperidine framework is a well-established pharmacophore for ligands of serotoninergic and dopaminergic receptors, which are critical targets in the treatment of neuropsychiatric and neurodegenerative diseases.[4] For instance, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of 5-HT₂A receptor antagonists like ketanserin.[4] Therefore, a primary avenue of investigation should be the compound's activity at G-protein coupled receptors (GPCRs) and ion channels involved in neurotransmission.
In Vitro Assessment of GPCR and Ion Channel Modulation
The initial step is to screen the compound against a panel of relevant neurological targets.
Workflow for In Vitro Neurological Target Screening
Caption: Workflow for in vitro neurological target validation.
Experimental Protocol: GPCR Functional Assay (Calcium Flux)
This protocol is designed to detect GPCR activation, particularly for those that couple to Gαq, leading to an increase in intracellular calcium.[6]
-
Cell Culture: Maintain HEK293 cells (or another suitable host cell line) expressing the target GPCR (e.g., 5-HT₂A receptor) in appropriate culture medium.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions, often including an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye extrusion.
-
Incubation: Remove the culture medium from the wells and add the dye loading solution. Incubate the plate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare a dilution series of (R)-1-Benzoylpiperidine-3-carboxylic acid in an appropriate assay buffer. Also prepare solutions of a known agonist (positive control) and antagonist (control).
-
Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Data Acquisition: Record a baseline fluorescence reading for approximately 10-20 seconds.
-
Compound Addition: The instrument then automatically adds the test compound, controls, or vehicle to the wells.
-
Post-Addition Reading: Continue to record the fluorescence signal for an additional 2-3 minutes to capture the kinetic response of intracellular calcium changes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the response magnitude (e.g., peak fluorescence minus baseline) and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a dose-response curve.
Causality and Trustworthiness: This cell-based assay provides a physiologically relevant environment to measure the functional consequence of a compound binding to its target. Using both known agonists and antagonists as controls validates the assay's responsiveness and specificity. A dose-dependent response from the test compound provides strong evidence of a direct effect on the receptor.
In Vivo Assessment of Neuropsychiatric Effects
If in vitro results suggest significant activity, particularly as a modulator of dopamine or serotonin receptors, in vivo models of neuropsychiatric disorders are warranted.[7][8]
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test used to screen for potential antidepressant efficacy.[9]
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer (R)-1-Benzoylpiperidine-3-carboxylic acid (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., fluoxetine).
-
Pre-Test Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute period. This session induces a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, administer the compounds again. 60 minutes post-injection, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Investigational Area 2: Anti-inflammatory and Analgesic Activity
Piperidine derivatives are known to exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of pathways involving prostaglandins or by interacting with opioid receptors.[3]
In Vitro Assessment of Anti-inflammatory Potential
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay measures the ability of a compound to suppress the inflammatory response in immune cells.[10]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of (R)-1-Benzoylpiperidine-3-carboxylic acid or a vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Cell Viability: In a parallel plate, assess cell viability using an MTT or CCK-8 assay to ensure that the reduction in cytokines is not due to cytotoxicity.[10]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.
In Vivo Assessment of Analgesic Efficacy
Experimental Protocol: Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity, where pain is induced by an inflammatory irritant.[11]
-
Animal Acclimation: Use male Swiss albino mice, acclimated to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.
-
Waiting Period: Allow for a 30-60 minute absorption period depending on the route of administration.
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg body weight).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group. A significant reduction indicates an analgesic effect.
Workflow for Anti-inflammatory & Analgesic Screening
Caption: Sequential workflow for inflammation and pain assessment.
Investigational Area 3: Anticancer Activity
The piperidine scaffold is integral to many anticancer agents.[1] Potential mechanisms include the induction of apoptosis and modulation of key signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of (R)-1-Benzoylpiperidine-3-carboxylic acid for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
Data Presentation: Summary of Hypothetical Cytotoxicity Data
| Cancer Cell Line | Cell Type | IC₅₀ (µM) of (R)-1-Benzoylpiperidine-3-carboxylic acid |
| MCF-7 | Breast (ER+) | [Insert Value] |
| MDA-MB-231 | Breast (Triple-Negative) | [Insert Value] |
| A549 | Lung | [Insert Value] |
| HCT116 | Colon | [Insert Value] |
| PC-3 | Prostate | [Insert Value] |
Chemical Synthesis
While a specific synthesis for the (R)-enantiomer is not detailed in the initial search, a general approach can be derived from methods used for similar benzoylpiperidines and piperidine carboxylic acids. A plausible route would involve the benzoylation of a chiral piperidine-3-carboxylic acid precursor.
Proposed Synthetic Pathway
-
Starting Material: Begin with a commercially available or synthesized chiral precursor, such as (R)-piperidine-3-carboxylic acid or its ester derivative. The chirality is crucial and must be established early.
-
Benzoylation: React the chiral piperidine precursor with benzoyl chloride. This reaction is typically performed in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the HCl byproduct.[12] The reaction solvent could be dichloromethane (DCM) or a biphasic system.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and salts. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield the desired (R)-1-Benzoylpiperidine-3-carboxylic acid.
Conclusion
(R)-1-Benzoylpiperidine-3-carboxylic acid stands as a molecule of significant, yet unrealized, therapeutic potential. Its structure, combining the privileged piperidine and benzoylpiperidine scaffolds with a chiral carboxylic acid moiety, strongly suggests a range of possible biological activities. This guide provides a robust, rationale-based framework for drug development professionals to systematically investigate its properties. By pursuing the outlined in vitro and in vivo experimental pathways in neuropharmacology, inflammation, and oncology, researchers can effectively elucidate the compound's mechanism of action and determine its viability as a lead candidate for a new generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of 1-benzoylpiperidine derivatives
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperidine Derivatives
Introduction: The Significance of the 1-Benzoylpiperidine Scaffold
The 1-benzoylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, making them a fertile ground for the development of novel therapeutic agents.[1][2][3] These derivatives form the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][4] The inherent stability and versatile nature of this scaffold allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological relevance of 1-benzoylpiperidine derivatives.
Core Synthesis: N-Acylation of Piperidine
The most common and efficient method for synthesizing 1-benzoylpiperidine derivatives is the N-acylation of a piperidine ring with a substituted benzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, is widely adopted due to its reliability and straightforward execution.
Reaction Mechanism: Schotten-Baumann Acylation
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A base, typically an aqueous sodium hydroxide solution or an organic base like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Schotten-Baumann reaction mechanism for 1-benzoylpiperidine synthesis.
Experimental Protocol: Synthesis of 1-Benzoylpiperidine
This protocol outlines a standard procedure for the synthesis of the parent 1-benzoylpiperidine.
Materials:
-
Piperidine
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (2.0-2.5 equivalents) to the stirring piperidine solution. The use of a biphasic system with a base is a hallmark of the Schotten-Baumann reaction, ensuring the neutralization of the HCl formed.
-
Acylation: While vigorously stirring the mixture, add benzoyl chloride (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. This controlled addition is critical to manage the exothermic nature of the reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine. These washes remove unreacted acid chloride and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Structural Analysis
Physical Properties
The physical properties of 1-benzoylpiperidine derivatives vary significantly with substitution. The parent compound, 1-benzoylpiperidine, is a straw-colored viscous liquid that can crystallize upon standing into colorless needles.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | |
| Molar Mass | 189.25 g/mol | |
| Melting Point | 44-48°C | |
| Boiling Point | ~320°C (decomposes) | |
| Appearance | Straw-colored viscous liquid or colorless needles |
Note: Data for the parent 1-benzoylpiperidine. Derivatives will have different values.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of 1-benzoylpiperidine derivatives.
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The spectra can be complex due to the restricted rotation around the amide C-N bond, which can lead to the observation of geometric isomers (E/Z) at room temperature.[6]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1620-1640 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[7]
Representative Spectroscopic Data for a 1-Benzoylpiperidine Derivative:
| Technique | Characteristic Signals |
| ¹H NMR | Aromatic protons (benzoyl group), piperidine ring protons. |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons, piperidine ring carbons. |
| IR (cm⁻¹) | ~1630 (C=O amide stretch), ~2930 (C-H aliphatic stretch), ~3060 (C-H aromatic stretch). |
| HRMS (m/z) | [M+H]⁺ peak corresponding to the calculated exact mass. |
X-ray Crystallography and Molecular Conformation
X-ray crystallography provides definitive proof of the three-dimensional structure in the solid state.[8] For piperidine-containing compounds, it typically reveals that the piperidine ring adopts a chair conformation, which is its most stable arrangement.[9][10] Understanding the precise spatial arrangement of substituents on both the benzoyl and piperidine rings is crucial for elucidating structure-activity relationships in drug design.[8]
Caption: Experimental workflow for X-ray crystallography.
Pharmacological Relevance and Structure-Activity Relationships (SAR)
The 1-benzoylpiperidine scaffold is a key pharmacophore in a wide range of biologically active molecules. Its metabolic stability and ability to serve as a bioisostere for other chemical groups, like the piperazine ring, make it a valuable tool in drug design.[2][3]
Derivatives have been investigated for numerous therapeutic applications, including:
-
Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [7]
-
Glycine transporter type 2 (GlyT2) inhibitors for chronic pain [1]
Structure-activity relationship (SAR) studies are pivotal in optimizing the therapeutic potential of these derivatives. Modifications at various positions can dramatically alter the biological activity.
Caption: Structure-Activity Relationship (SAR) concept for 1-benzoylpiperidine derivatives.
For instance, substitutions on the N-benzyl group can establish critical cation-π interactions within an enzyme's active site.[1] Similarly, functionalizing the benzoyl moiety can modulate biological activity and selectivity.[1]
Conclusion
The 1-benzoylpiperidine framework represents a highly versatile and privileged scaffold in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with its inherent stability and amenability to structural modification, ensures its continued prominence in the quest for novel therapeutics. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for any scientist working to harness the full potential of this remarkable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Piperidines
Abstract
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in a vast array of pharmaceuticals and natural products underscores its importance as a "privileged scaffold."[4] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the core strategies for the discovery and synthesis of substituted piperidines. We will traverse the landscape of classical and contemporary synthetic methodologies, from foundational cyclization strategies to cutting-edge biocatalytic and flow chemistry approaches. The narrative is grounded in mechanistic understanding, providing not just the "how" but the "why" behind experimental choices, ensuring a robust and trustworthy foundation for practical application.
The Piperidine Motif: A Cornerstone of Modern Pharmaceuticals
The piperidine scaffold's success in drug design is not coincidental. Its three-dimensional, sp³-hybridized nature allows for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[5] This contrasts with flat, aromatic systems and is a key factor in achieving high binding affinity and selectivity. Furthermore, the piperidine ring can favorably modulate crucial pharmacokinetic properties, including lipophilicity, metabolic stability, and aqueous solubility, enhancing the "druggability" of a molecule.[4][6]
The therapeutic impact of piperidine-containing drugs is extensive, spanning numerous classes:
-
Anticancer agents: Niraparib, a PARP inhibitor used in the treatment of ovarian cancer.[7]
-
Anticonvulsants: Tiagabine.[7]
-
Pain management: The piperidine core is foundational to many potent analgesics.
-
Antiviral and antibacterial agents. [9]
The following table highlights a selection of prominent piperidine-containing drugs and their therapeutic applications, illustrating the scaffold's versatility.
| Drug Name | Therapeutic Area | Key Structural Feature |
| Ritalin (Methylphenidate) | ADHD | 2-Substituted Piperidine |
| Celebrex (Celecoxib) | Anti-inflammatory | Phenyl-substituted Piperidine |
| Risperdal (Risperidone) | Antipsychotic | Complex Fused Piperidine |
| Fentanyl | Analgesic | N-Arylpiperidine |
| Niraparib | Anticancer (PARP Inhibitor) | 3-Substituted Piperidine |
Foundational Synthetic Strategies for Piperidine Ring Construction
The construction of the piperidine ring is a central challenge in organic synthesis. A multitude of strategies have been developed, each with its own set of advantages and limitations. This section will detail some of the most robust and widely employed methods.
Reductive Amination: A Workhorse for Piperidine Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of piperidine synthesis.[10] The reaction typically involves the condensation of an amine with a dicarbonyl compound to form an iminium ion intermediate, which is then reduced in situ to yield the cyclic amine.
A common approach is the double reductive amination (DRA) of 1,5-dicarbonyl compounds.[11] This method allows for the direct construction of the piperidine ring from acyclic precursors. The choice of reducing agent is critical to the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) and, more recently, less toxic alternatives like borane-pyridine complexes (BAP) being frequently used.[12][13]
Experimental Protocol: Synthesis of a Substituted Piperidine via Double Reductive Amination
-
Reactant Preparation: Dissolve the 1,5-dicarbonyl precursor (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
pH Adjustment (if necessary): For reagents like NaBH₃CN, adjust the pH to a mildly acidic range (pH 5-6) using a weak acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq) to the reaction mixture at room temperature. For more reactive reducing agents, cooling may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution (e.g., 1M HCl). Basify the mixture with an aqueous base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Mannich Reaction: A Three-Component Approach
The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom (e.g., a ketone).[14] This reaction is particularly useful for the synthesis of 4-piperidones, which are valuable intermediates for further functionalization.[15] The intramolecular version of the Mannich reaction, using δ-amino β-keto esters, provides a powerful route to polysubstituted piperidines.[16]
Workflow for Piperidone Synthesis via the Mannich Reaction
Caption: A generalized workflow for the synthesis of 4-piperidones using the Mannich reaction.
Cycloaddition Reactions: The Aza-Diels-Alder Approach
The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can then be reduced to the corresponding piperidines.[17][18] This reaction involves the coupling of an imine (the dienophile) with a diene. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, depending on the substrates and reaction conditions.[19] Lewis acids or Brønsted acids are often employed as catalysts to activate the imine.
Modern and Asymmetric Synthetic Methodologies
The demand for enantiomerically pure piperidine derivatives in drug development has driven the evolution of sophisticated asymmetric synthetic methods.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a highly effective strategy for the construction of the piperidine ring, particularly for complex and highly substituted systems.[20][21] This reaction, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene precursor.[20] RCM offers excellent functional group tolerance and allows for the synthesis of a wide range of piperidine derivatives, including bridged azabicyclic structures.[22][23]
Conceptual Workflow for Piperidine Synthesis via RCM
Caption: A streamlined workflow for the synthesis of substituted piperidines using RCM.
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods has revolutionized access to chiral piperidines. These approaches often employ chiral catalysts to control the stereochemistry of the ring-forming reaction.
-
Asymmetric [4+2] Annulation: Chiral phosphine catalysts can mediate the highly enantioselective [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with excellent stereoselectivity.[24]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This method allows for the asymmetric synthesis of polysubstituted piperidines by bringing together an alkyne, an alkene, and an isocyanate in the presence of a chiral rhodium catalyst.[25][26]
-
Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines.[7]
The Rise of Biocatalysis and Flow Chemistry
Recent innovations have focused on developing more sustainable and efficient synthetic routes to substituted piperidines.
-
Biocatalysis: Enzymes are increasingly being used to perform highly selective transformations in piperidine synthesis. For instance, immobilized lipases have been used to catalyze multicomponent reactions to produce clinically valuable piperidines.[9][27] Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, offer powerful strategies for the asymmetric dearomatization of pyridines to access chiral piperidines.[8] A groundbreaking two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly simplifying the synthesis of complex piperidines and reducing the number of synthetic steps.[5][28]
-
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Flow chemistry has been successfully applied to the rapid and scalable synthesis of enantioenriched α-substituted piperidines.[29] This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
Conclusion and Future Outlook
The synthesis of substituted piperidines remains a vibrant and evolving field of research. While classical methods like reductive amination and the Mannich reaction continue to be indispensable tools, modern strategies such as RCM and catalytic asymmetric reactions have opened up new avenues for accessing complex and stereochemically defined piperidine derivatives. The emergence of biocatalysis and flow chemistry promises to make the synthesis of these vital pharmaceutical building blocks more efficient, sustainable, and scalable. As our understanding of disease biology deepens, the demand for novel and diverse piperidine-based therapeutics will undoubtedly continue to grow, ensuring that the development of innovative synthetic methodologies remains a key priority for the drug discovery community.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jofamericanscience.org [jofamericanscience.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 19. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. news-medical.net [news-medical.net]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Benzoylpiperidine-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Benzoylpiperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and explore its potential pharmacological applications based on the broader understanding of the benzoylpiperidine and nipecotic acid scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic compounds for therapeutic intervention.
Introduction: The Scientific Rationale
This compound, also known as N-benzoyl-nipecotic acid, merges two critical pharmacophores: the piperidine-3-carboxylic acid (nipecotic acid) core and a benzoyl group attached to the piperidine nitrogen. Nipecotic acid itself is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, a crucial mechanism in regulating neurotransmission.[1][2] However, its clinical utility is limited by its poor ability to cross the blood-brain barrier.
The strategic addition of a lipophilic benzoyl group to the nipecotic acid scaffold is a rational design approach aimed at enhancing its pharmacokinetic properties, particularly its central nervous system (CNS) penetration.[3] The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic effects, including antipsychotic and serotonin receptor antagonist activities.[4] This guide will explore the synthesis of this specific N-aroylated derivative of nipecotic acid, its detailed characterization, and its potential as a platform for developing novel CNS-active agents.
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through the N-acylation of piperidine-3-carboxylic acid (nipecotic acid). The most common and straightforward method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.
Proposed Synthetic Workflow
The synthesis can be envisioned as a single-step process from commercially available piperidine-3-carboxylic acid.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a standard procedure for N-benzoylation and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve piperidine-3-carboxylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be kept below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using concentrated hydrochloric acid.
-
Extraction: Extract the acidified mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
Base: The use of a base is crucial to deprotonate the carboxylic acid and the secondary amine of nipecotic acid, making the nitrogen atom nucleophilic for the attack on the electrophilic carbonyl carbon of benzoyl chloride. An excess of base is used to neutralize the HCl byproduct of the reaction.
-
Temperature Control: The reaction is performed at a low temperature to control the exothermic nature of the acylation and to minimize the hydrolysis of benzoyl chloride.
-
Acidification: Acidification of the reaction mixture protonates the carboxylate, rendering the final product less soluble in water and facilitating its extraction into an organic solvent.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13850-76-5 | [5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [5] |
| Molecular Weight | 233.26 g/mol | [5] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals corresponding to the benzoyl group would appear in the range of δ 7.4-7.8 ppm.
-
Piperidine Ring Protons: A complex series of multiplets would be expected between δ 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carbonyl group would be shifted downfield.
-
Carboxylic Acid Proton: A broad singlet, exchangeable with D₂O, would be observed far downfield, typically above δ 10 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals in the carbonyl region (δ 165-175 ppm) are expected, corresponding to the carboxylic acid and the amide carbonyls.
-
Aromatic Carbons: Signals for the benzoyl group carbons would appear between δ 125-140 ppm.
-
Piperidine Ring Carbons: Signals for the aliphatic carbons of the piperidine ring would be observed in the range of δ 20-55 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl stretching bands should be visible: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide carbonyl around 1630-1660 cm⁻¹.
-
C-N Stretch: An absorption corresponding to the C-N bond of the amide would be present.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Common fragmentation patterns would include the loss of the carboxyl group and cleavage of the benzoyl group.
Biological Activity and Therapeutic Potential
The primary biological rationale for the synthesis of this compound stems from the known pharmacology of its parent molecule, nipecotic acid.
GABA Uptake Inhibition
Nipecotic acid is a known inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[1][2] By inhibiting these transporters, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission. This mechanism is a validated target for anticonvulsant drugs.[3]
Caption: Proposed mechanism of action for this compound.
The introduction of the benzoyl group is hypothesized to increase the lipophilicity of the nipecotic acid core, potentially improving its ability to penetrate the blood-brain barrier and enhancing its potency as a GABA uptake inhibitor.[3]
Potential Applications
Based on the pharmacology of related compounds, this compound and its derivatives could be investigated for a variety of CNS disorders, including:
-
Epilepsy: As potential anticonvulsants due to the enhancement of GABAergic inhibition.
-
Anxiety Disorders: The anxiolytic effects of GABA-enhancing drugs are well-documented.
-
Neuropathic Pain: GABAergic agents have shown efficacy in some models of chronic pain.
-
Other Neurological and Psychiatric Disorders: The benzoylpiperidine scaffold is also found in atypical antipsychotics, suggesting that derivatives of this molecule could have complex pharmacological profiles.[4]
Future Directions and Conclusion
This compound represents a logically designed molecule at the intersection of two important pharmacophores. While direct experimental data on this specific compound is limited, the scientific rationale for its synthesis and investigation is strong.
Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.
-
In Vitro Pharmacological Profiling: The compound should be screened against a panel of GABA transporters (GAT1, GAT2, GAT3, and BGT1) to determine its potency and selectivity.
-
Pharmacokinetic Studies: In vivo studies are necessary to assess its ability to cross the blood-brain barrier and to determine its metabolic stability.
-
In Vivo Efficacy Studies: Evaluation in animal models of epilepsy, anxiety, and pain would be the next logical step to determine its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Methodological & Application
synthesis of 1-Benzoylpiperidine-3-carboxylic acid from piperidine-3-carboxylic acid
Application Note & Protocol: Synthesis of 1-Benzoylpiperidine-3-carboxylic acid
Introduction and Scientific Context
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the benzoyl group and a carboxylic acid handle, makes it a versatile intermediate for creating complex molecular architectures with potential therapeutic applications.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound from its readily available precursor, piperidine-3-carboxylic acid. The chosen synthetic route is the Schotten-Baumann reaction , a robust and widely used method for the acylation of amines.[1][2][3] This reaction is particularly effective for N-acylation in the presence of an acid-sensitive functional group, like the carboxylic acid in our substrate, when performed under carefully controlled biphasic alkaline conditions.[1][4] We will delve into the mechanistic underpinnings of this choice, provide a detailed step-by-step protocol, and outline the necessary safety, purification, and characterization procedures.
Reaction Principle and Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1] The secondary amine of piperidine-3-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
The critical aspects of the Schotten-Baumann conditions are:
-
Biphasic System: The reaction is typically conducted in a two-phase system, such as dichloromethane and water.[5] The amine is dissolved in the aqueous phase, while the benzoyl chloride resides in the organic phase. This separation minimizes the hydrolysis of the highly reactive benzoyl chloride by the bulk aqueous solution.[1]
-
Presence of Base: An aqueous base, typically sodium hydroxide (NaOH), is essential. It serves two primary functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine. Protonated amines are non-nucleophilic and would halt the reaction.[1][4]
-
Activation (Implicit): By maintaining an alkaline pH, the base ensures the piperidine nitrogen remains deprotonated and thus, maximally nucleophilic.
-
The mechanism unfolds as follows:
-
The nucleophilic nitrogen atom of piperidine-3-carboxylic acid attacks the carbonyl carbon of benzoyl chloride.[2][3]
-
This forms a transient tetrahedral intermediate.
-
The intermediate collapses, expelling the chloride ion as a good leaving group.
-
The base neutralizes the generated HCl, driving the equilibrium towards the formation of the final amide product.[2]
Caption: Figure 1: Schotten-Baumann reaction mechanism.
Safety and Handling
Mandatory Prerequisite: This procedure must be performed inside a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[6][7][8]
-
Benzoyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water.[6][9] It is moisture and air-sensitive.[6] Always handle with care, using dry glassware and under an inert atmosphere if possible. In case of fire, use carbon dioxide or dry chemical extinguishers; DO NOT USE WATER .[6]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Handle with care.
-
Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with extreme care, especially the concentrated form.
An eyewash station and safety shower must be readily accessible.[6][8]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| Piperidine-3-carboxylic acid | 129.16 | ≥98% | e.g., BLD Pharm[10] |
| Benzoyl Chloride | 140.57 | ≥99% | e.g., Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 40.00 | Reagent Grade | Standard Supplier |
| Dichloromethane (CH₂Cl₂) | 84.93 | ACS Grade | Standard Supplier |
| Hydrochloric Acid (conc., 37%) | 36.46 | Reagent Grade | Standard Supplier |
| Deionized Water | 18.02 | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | Reagent Grade | Standard Supplier |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, 50 mL dropping funnel, ice-water bath, separatory funnel, Buchner funnel and vacuum flask, pH paper or calibrated pH meter, rotary evaporator.
Synthesis Workflow
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 250 mL three-neck round-bottom flask, dissolve piperidine-3-carboxylic acid (5.00 g, 38.7 mmol) in a solution of sodium hydroxide (3.41 g, 85.2 mmol, 2.2 equiv) in 50 mL of deionized water.
-
Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0-5°C.
-
-
Reaction Execution:
-
In a separate beaker, dissolve benzoyl chloride (5.44 g, 4.5 mL, 38.7 mmol, 1.0 equiv) in 40 mL of dichloromethane.
-
Transfer this solution to a 50 mL dropping funnel and attach it to the central neck of the reaction flask.
-
Begin vigorous stirring of the aqueous solution. Add the benzoyl chloride solution dropwise over 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 2 hours. The completion of the reaction can be qualitatively checked by the disappearance of the pungent smell of benzoyl chloride.[2]
-
-
Product Workup and Isolation:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers. Retain the aqueous layer.
-
Extract the organic layer with 20 mL of a 5% aqueous NaOH solution. Combine this wash with the initial aqueous layer. (This step ensures all the carboxylate salt product is in the aqueous phase).
-
Discard the organic (dichloromethane) layer according to your institution's waste disposal protocol.
-
Cool the combined aqueous layers in an ice-water bath.
-
With stirring, slowly add concentrated hydrochloric acid (~8-10 mL) to acidify the solution to a pH of 2-3. A white precipitate of the product will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual salts.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
-
Dry the purified white solid under vacuum at 50°C to a constant weight.
-
Data, Results, and Characterization
Stoichiometry Table
| Compound | Molar Mass | Amount (g) | Moles (mmol) | Equivalents |
| Piperidine-3-carboxylic acid | 129.16 | 5.00 | 38.7 | 1.0 |
| Benzoyl Chloride | 140.57 | 5.44 | 38.7 | 1.0 |
| Sodium Hydroxide | 40.00 | 3.41 | 85.2 | 2.2 |
Expected Results
-
Product: this compound
-
Molecular Formula: C₁₃H₁₅NO₃[11]
-
Molecular Weight: 233.26 g/mol [11]
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this reaction is in the range of 75-90%. For a 38.7 mmol scale, the theoretical yield is 9.02 g.
Recommended Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:[12]
-
Melting Point: Determine the melting point range and compare it to the literature value.
-
FTIR Spectroscopy: Confirm the presence of key functional groups. Expect to see:
-
~1700-1725 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1620-1640 cm⁻¹ (C=O stretch of the tertiary amide)
-
Absence of the N-H stretch from the starting material (typically ~3300-3500 cm⁻¹).
-
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure. Key ¹H NMR signals will include aromatic protons from the benzoyl group and aliphatic protons from the piperidine ring.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the product's mass.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Benzoyl chloride was hydrolyzed. | Ensure slow, dropwise addition at low temperature (0-5°C). Check that the NaOH solution is not too concentrated or hot. |
| 2. Incomplete reaction. | Increase the reaction time at room temperature after addition. Ensure vigorous stirring to maximize interfacial contact. | |
| 3. Incorrect pH for precipitation. | Use a calibrated pH meter to ensure the pH is definitively in the 2-3 range. Add acid slowly to avoid overshooting. | |
| Oily Product Forms | 1. Presence of impurities. | Ensure starting materials are pure. Perform the recommended recrystallization step. |
| During Acidification | 2. Product is not fully protonated. | Re-check and adjust pH. Ensure thorough mixing. |
| Reaction Stalls | Amine starting material was protonated. | The amount of NaOH was insufficient to neutralize the generated HCl. Re-calculate and ensure at least 2 equivalents of base are used. |
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. cdn.lasec.co.za [cdn.lasec.co.za]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. scbt.com [scbt.com]
- 12. medcraveonline.com [medcraveonline.com]
1-Benzoylpiperidine-3-carboxylic acid NMR analysis protocol
An Application Guide to the Comprehensive NMR Analysis of 1-Benzoylpiperidine-3-carboxylic Acid
Introduction
This compound is a heterocyclic compound featuring a benzoyl group attached to a piperidine ring which is further substituted with a carboxylic acid. Molecules containing the piperidine scaffold are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds and natural products.[1] Accurate and unambiguous structural elucidation is a cornerstone of chemical research, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[2]
This comprehensive application note provides a detailed, field-tested protocol for the complete NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a narrative that explains not just the steps, but the scientific reasoning behind them. We will cover everything from sample preparation to the acquisition and interpretation of a full suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.
Principles of Advanced NMR Spectroscopy for Structural Elucidation
While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of different nuclei, a full structural assignment of a complex molecule like this compound requires a multi-faceted approach using two-dimensional (2D) techniques.
-
¹H NMR: Provides information on the number of chemically distinct protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR: Reveals the number of chemically distinct carbons and their electronic environment. Spectra are typically acquired with broadband proton decoupling, resulting in single lines for each carbon.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[4][5] A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[6][7] A DEPT-90 experiment shows only CH signals.[5][6]
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling).[8][9] The resulting spectrum shows cross-peaks between the signals of coupled protons.[2][10]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ¹JCH coupling).[11][12][13] This is an exceptionally powerful tool for definitively assigning protons to their respective carbons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[16][17] This is crucial for identifying connectivity across quaternary carbons (like carbonyls or substituted aromatic carbons) and for piecing together different fragments of the molecule.[15][18][19]
Experimental Protocol: From Sample Preparation to Data Acquisition
This section outlines a self-validating protocol where careful preparation ensures high-quality data, enabling confident structural assignment.
Part 1: Sample Preparation
The quality of the final NMR spectrum is critically dependent on proper sample preparation.[20]
1.1. Choice of Deuterated Solvent The selection of an appropriate deuterated solvent is the first and one of the most critical steps.[21] The solvent must dissolve the analyte completely, be chemically inert, and have residual solvent peaks that do not overlap with signals from the sample.[22][23] For this compound, which contains a polar carboxylic acid group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.
-
Causality: DMSO-d₆ is highly polar and readily dissolves carboxylic acids. A key advantage is that the acidic proton of the carboxyl group (-COOH) is often observable as a broad singlet in DMSO-d₆, whereas in other solvents like Chloroform-d (CDCl₃), it may undergo rapid exchange and be difficult to observe.[24][25]
1.2. Sample Concentration The amount of sample required depends on the specific NMR experiments to be performed.[26]
-
¹H NMR: Requires approximately 1-5 mg of the compound.[20][27]
-
¹³C and 2D NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is needed, typically 10-25 mg.[20][26]
1.3. Internal Standard Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR.[28][29] Its protons and carbons are highly shielded, producing a sharp, single peak at 0.00 ppm that rarely interferes with analyte signals.[30][31]
-
Procedure: Add a very small amount (e.g., 5-10 µL) of a 1% TMS solution in the chosen deuterated solvent. Alternatively, use a solvent that already contains TMS.[26]
1.4. Step-by-Step Sample Preparation Workflow
-
Weighing: Accurately weigh 15-20 mg of pure, dry this compound into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the vial.[20] Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra.[20]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[32]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[26]
Part 2: NMR Data Acquisition
The following parameters are suggested for a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm (-15 to 225 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-2048
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence
-
Parameters: Use parameters similar to the ¹³C experiment. This experiment will show CH/CH₃ as positive signals and CH₂ as negative signals.[4]
-
-
2D COSY:
-
Pulse Program: Standard COSY sequence (cosygpqf)
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension (t1)
-
Number of Scans: 2-4 per increment
-
-
2D HSQC:
-
Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.2)
-
Spectral Width: 12 ppm (¹H, F2 axis) and 180 ppm (¹³C, F1 axis)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Number of Increments: 256 in the indirect dimension (t1)
-
Number of Scans: 4-8 per increment
-
-
2D HMBC:
-
Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf)
-
Spectral Width: 12 ppm (¹H, F2 axis) and 220 ppm (¹³C, F1 axis)
-
Long-Range Coupling Constant: Optimized for 8 Hz to detect ²JCH and ³JCH correlations.[15]
-
Number of Increments: 256-512 in the indirect dimension (t1)
-
Number of Scans: 8-16 per increment
-
Visualization of the NMR Analysis Workflow
The logical flow from sample preparation through the suite of NMR experiments is crucial for a comprehensive analysis.
Caption: Workflow for the complete NMR-based structural elucidation of this compound.
Predicted Spectral Data and Interpretation
Below is the predicted NMR data for this compound, with atom numbering as shown in the structure below. Due to restricted rotation around the amide C-N bond, some piperidine signals may appear broadened or as multiple conformers at room temperature.[33]
(Image for illustrative purposes)
Structure for Atom Numbering:
-
Benzoyl Group: C1' (carbonyl), C2'/C6', C3'/C5', C4' (aromatic carbons), H2'/H6', H3'/H5', H4' (aromatic protons).
-
Piperidine Ring: N1, C2, C3, C4, C5, C6 (carbons), and their attached protons (H2, H3, etc.).
-
Carboxylic Acid: C7 (carboxyl carbon), H-OOC (acidic proton).
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | H-OOC | The carboxylic acid proton, typically very downfield and broad. Observable in DMSO. |
| ~7.45 | m | 5H | H2', H3', H4', H5', H6' | Protons of the benzoyl aromatic ring.[34] |
| ~4.5 - 3.0 | m | 5H | H2ax, H2eq, H3, H6ax, H6eq | Piperidine ring protons adjacent to nitrogen and the chiral center. Complex, overlapping multiplets are expected due to diastereotopicity and conformational effects. |
| ~2.0 - 1.5 | m | 4H | H4ax, H4eq, H5ax, H5eq | Remaining piperidine methylene protons, typically in the more upfield aliphatic region.[35] |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~174 | Absent | C7 (COOH) | Carboxylic acid carbonyl carbon.[36] |
| ~169 | Absent | C1' (C=O) | Amide carbonyl carbon. |
| ~136 | Absent | C-Ar (ipso) | Quaternary aromatic carbon attached to the carbonyl group. |
| ~129.5 | Positive (CH) | C4' | Aromatic CH. |
| ~128.5 | Positive (CH) | C3'/C5' | Aromatic CH carbons. |
| ~127.0 | Positive (CH) | C2'/C6' | Aromatic CH carbons. |
| ~40-50 | Negative (CH₂) | C2, C6 | Piperidine carbons adjacent to the nitrogen atom. Shifted downfield by the electronegative nitrogen.[37] |
| ~40 | Positive (CH) | C3 | Piperidine methine carbon, shifted downfield by the adjacent carboxyl group. |
| ~20-30 | Negative (CH₂) | C4, C5 | Remaining piperidine methylene carbons.[38] |
Interpretation from 2D NMR
-
COSY: Will show correlations between adjacent protons on the piperidine ring, allowing for a "walk" around the ring system. For example, a cross-peak between H3 and the H2 protons, and between H3 and the H4 protons, would confirm their connectivity.[39]
-
HSQC: Will provide definitive one-bond C-H correlations. Each cross-peak will link a proton signal from Table 1 to its directly attached carbon signal in Table 2, confirming the assignments of C2/H2, C3/H3, C4/H4, C5/H5, C6/H6, and all aromatic C-H pairs.[15]
-
HMBC: This is the key experiment for assembling the full structure. Key expected long-range correlations include:
-
From the aromatic protons (H2'/H6') to the amide carbonyl carbon (C1').
-
From the piperidine H2 and H6 protons to the amide carbonyl carbon (C1'), confirming the benzoyl group is attached to the nitrogen.
-
From the piperidine H2 and H4 protons to the carboxylic acid carbon (C7), confirming the position of the COOH group at C3.
-
By systematically analyzing this complete set of 1D and 2D NMR data, an unambiguous and validated structural assignment of this compound can be achieved with the highest degree of confidence.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. 2D HMBC - NMR Wiki [nmrwiki.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organomation.com [organomation.com]
- 21. benchchem.com [benchchem.com]
- 22. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 23. myuchem.com [myuchem.com]
- 24. labinsights.nl [labinsights.nl]
- 25. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. acs.org [acs.org]
- 30. scribd.com [scribd.com]
- 31. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. sites.bu.edu [sites.bu.edu]
- 33. mdpi.com [mdpi.com]
- 34. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 36. myneni.princeton.edu [myneni.princeton.edu]
- 37. spectrabase.com [spectrabase.com]
- 38. researchgate.net [researchgate.net]
- 39. youtube.com [youtube.com]
Introduction: The Significance of the Benzoylpiperidine Scaffold
An Application Guide to the Mass Spectrometry of 1-Benzoylpiperidine Derivatives
The 1-benzoylpiperidine moiety is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from antipsychotics to anti-cancer agents.[1][2] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a valuable scaffold in modern drug design.[1][2] Consequently, the precise and reliable characterization of these derivatives is paramount for drug development, quality control, and forensic analysis. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3]
This guide provides a detailed overview of the mass spectrometric behavior of 1-benzoylpiperidine derivatives and presents robust protocols for their analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Principles of Ionization and Fragmentation
The analytical strategy for 1-benzoylpiperidine derivatives is dictated by the choice of ionization method, which in turn influences the fragmentation patterns observed. The two most common and complementary techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization (ESI): The "Soft" Approach for LC-MS
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for thermally labile or non-volatile compounds.[4] For piperidine derivatives, analysis is typically performed in positive ion mode, leveraging the basicity of the piperidine nitrogen to readily accept a proton, forming a stable protonated molecule, [M+H]⁺.[5] Subsequent fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides structural information. This fragmentation is often predictable, involving the cleavage of the weakest bonds.[3][4]
Electron Ionization (EI): The "Hard" Approach for GC-MS
Conversely, EI is a "hard" ionization technique where the analyte molecule in the gas phase is bombarded by high-energy electrons (typically 70 eV).[6] This high energy input not only ejects an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[6][7] While this can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragment fingerprint is highly characteristic and invaluable for structural elucidation and library matching.
Part 2: Characteristic Fragmentation Pathways of 1-Benzoylpiperidine
Understanding the fragmentation pathways is crucial for identifying unknown derivatives and developing selective quantitative methods. 1-Benzoylpiperidine (Molecular Weight: 189.25 g/mol ) serves as the model compound.[8]
ESI-MS/MS Fragmentation of [M+H]⁺
In ESI-MS/MS, the protonated 1-benzoylpiperidine ([C₁₂H₁₅NO+H]⁺, m/z 190.1) undergoes fragmentation primarily through cleavage of the amide bond, which is the most labile site. This leads to the formation of the highly stable benzoyl cation.
-
Primary Fragmentation: Cleavage of the C-N amide bond results in the formation of the benzoyl cation at m/z 105.0 . This is typically the most abundant and characteristic fragment ion. The other portion forms a neutral piperidine molecule.
EI-MS Fragmentation of M⁺•
Under EI conditions, the molecular ion (M⁺• at m/z 189.1) undergoes more complex fragmentation. The dominant pathway is α-cleavage adjacent to the carbonyl group, which is characteristic of amides and ketones.[9]
-
α-Cleavage: The primary fragmentation event is the cleavage of the C-N amide bond, leading to the formation of the benzoyl cation (m/z 105.0) as the base peak.[10][11]
-
Secondary Fragmentation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77.0 .[11]
-
Piperidine Ring Fragmentation: Other observed fragments arise from the piperidine portion of the molecule, though they are typically of lower intensity.
Part 3: Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for the analysis of the parent compound, 1-benzoylpiperidine.
| Ion Type | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Rationale |
| Protonated Molecule | ESI (+) | 190.1 | 105.0, 77.0 | Characteristic fragments for MRM/SRM quantitative analysis. |
| Molecular Ion | EI | 189.1 | 105.0, 77.0, 51.0 | Diagnostic ions for library searching and structure confirmation. |
Part 4: Experimental Protocols
The following protocols provide a starting point for method development and can be optimized for specific instruments and matrices.
Protocol 1: LC-MS/MS Analysis of 1-Benzoylpiperidine Derivatives
This method is ideal for quantifying low levels of derivatives in complex matrices like plasma or urine.[12][13]
1. Sample Preparation (Protein Precipitation for Plasma)
-
Pipette 50 µL of plasma sample, standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.[12]
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 1-benzoylpiperidine-d5). The internal standard helps correct for variations in sample processing and instrument response.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Standard HPLC or UHPLC system.[5]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration. (Note: This gradient must be optimized for specific derivatives).
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: Tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Mode: ESI Positive.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions for 1-Benzoylpiperidine:
-
Quantitative: 190.1 → 105.0
-
Qualitative: 190.1 → 77.0
-
3. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: GC-MS Analysis of 1-Benzoylpiperidine Derivatives
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds and provides highly detailed mass spectra for structural confirmation.[13][14]
1. Sample Preparation
-
For pure compounds/standards: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, methanol) to a final concentration of approximately 1-10 µg/mL.
-
For complex matrices: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove non-volatile interferences.
2. GC-MS Instrumentation and Conditions
-
GC System: Standard Gas Chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[13]
-
Injector Temperature: 250 °C.[13]
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program: Hold at 150°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min. (Note: This program must be optimized for specific derivatives).
-
Mass Spectrometer: A mass spectrometer with an EI source.[5]
-
Ionization Energy: 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.[5]
-
Source Temperature: 230 °C.
3. Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained mass spectrum against a spectral library (e.g., NIST, Wiley) for confirmation.[5]
-
Interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
The mass spectrometric analysis of 1-benzoylpiperidine derivatives is a powerful and versatile tool in pharmaceutical and scientific research. ESI-MS/MS provides a highly sensitive and specific method for quantification, relying on the predictable cleavage of the amide bond to generate the hallmark benzoyl cation (m/z 105). EI-MS offers complementary information, producing rich, reproducible fragmentation patterns that are ideal for unambiguous structural confirmation. By selecting the appropriate technique and carefully optimizing the protocols outlined herein, researchers can achieve robust and reliable characterization of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal energy and fragmentation of ions produced in electrospray sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Benzoylpiperidine [webbook.nist.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. 1-Benzoylpiperidine [webbook.nist.gov]
- 11. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Benzoylation of Piperidine-3-Carboxylic Acid
Introduction: Strategic N-Benzoylation in Medicinal Chemistry
The N-benzoylation of piperidine-3-carboxylic acid is a pivotal chemical transformation that introduces the benzoyl functional group onto the piperidine nitrogen. This modification is of significant interest to researchers and professionals in drug development. The resulting compound, 1-benzoylpiperidine-3-carboxylic acid, serves as a valuable building block in the synthesis of a wide array of pharmacologically active molecules. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting various physiological pathways.[1] This protocol delineates a robust and reproducible method for this synthesis, grounded in the principles of the Schotten-Baumann reaction, and provides the necessary technical insights for its successful implementation.
The selection of a synthetic methodology for N-benzoylation is contingent upon several factors, including the desired yield, purity, scalability, and environmental impact.[2] The Schotten-Baumann reaction, a classic and versatile method for the acylation of amines, is particularly well-suited for this transformation.[3][4][5] It is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[4][6]
Reaction Mechanism and Scientific Rationale
The N-benzoylation of piperidine-3-carboxylic acid proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, is facilitated by a base. The base, typically sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine, and it promotes the reaction equilibrium towards the formation of the amide product.[6]
The presence of the carboxylic acid moiety on the piperidine ring necessitates careful pH control during the reaction to ensure the amine remains sufficiently nucleophilic while preventing unwanted side reactions.
Experimental Protocol: Schotten-Baumann N-Benzoylation
This protocol provides a detailed, step-by-step methodology for the N-benzoylation of piperidine-3-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-3-carboxylic acid | ≥98% | Commercially Available | |
| Benzoyl chloride | ≥99% | Commercially Available | Handle in a fume hood. |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated (37%) and 1M | Commercially Available | |
| Deionized water | |||
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available | For recrystallization. |
| Hexanes | ACS Grade | Commercially Available | For recrystallization. |
| Standard laboratory glassware | Round-bottom flask, separatory funnel, etc. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. The volume of the NaOH solution should be sufficient to fully dissolve the starting material. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride (1.1 equivalents) dropwise using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C during this addition to minimize potential side reactions.
-
Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the exact ratio determined by preliminary experiments. The starting material and product should have distinct Rf values.
-
Work-up and Extraction: Upon completion of the reaction, transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]
-
Washing and Drying: Combine the organic layers and wash them sequentially with 1M HCl and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-benzoyl-piperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure white solid.[2]
Workflow Diagram
The following diagram illustrates the key stages of the N-benzoylation protocol.
Caption: Workflow for the N-benzoylation of piperidine-3-carboxylic acid.
Analytical Characterization
The successful synthesis and purity of the final product, this compound, should be confirmed using appropriate analytical techniques. These may include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and carboxylic acid carbonyl stretches.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Safety Considerations
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always used in a well-ventilated chemical fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the equivalents of benzoyl chloride. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure the pH is correctly adjusted before extraction. Perform multiple extractions. | |
| Oily Product/Failure to Crystallize | Impurities present. | Re-purify by column chromatography over silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Emulsion during Extraction | Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-benzoylation of piperidine-3-carboxylic acid using the Schotten-Baumann reaction. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can reliably synthesize this important building block for applications in drug discovery and development. The provided workflow and troubleshooting guide are intended to facilitate a smooth and successful experimental outcome.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes [ouci.dntb.gov.ua]
- 9. scbt.com [scbt.com]
The Strategic Application of 1-Benzoylpiperidine-3-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers
The quest for novel therapeutics is an intricate dance of chemical intuition and rigorous biological validation. Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to multiple biological targets, offering a fertile starting point for drug discovery campaigns. The benzoylpiperidine motif is a quintessential example of such a scaffold, lauded for its metabolic stability and its role as a potential bioisostere of the piperazine ring.[1][2] This guide delves into the specific potential of a key derivative, 1-benzoylpiperidine-3-carboxylic acid , as a versatile starting block for the development of next-generation therapeutics. While direct literature on this exact starting molecule is nascent, by extrapolating from the rich data on related benzoylpiperidine and piperidine-3-carboxylic acid analogs, we can construct a robust framework for its application in drug discovery.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will explore the rationale behind utilizing this scaffold, propose potential therapeutic targets, and provide detailed, actionable protocols for synthesis, screening, and preliminary characterization of derivative compounds.
Part 1: The Scientific Rationale - Why this compound?
The strategic advantage of employing this compound lies in its inherent structural features, which provide a foundation for combinatorial library synthesis and multi-directional structure-activity relationship (SAR) studies.
-
The Benzoyl Group: This aromatic moiety serves as a key interaction point, often engaging in π-π stacking or hydrophobic interactions within a target's binding site. It is readily amenable to substitution on the phenyl ring, allowing for the fine-tuning of electronic and steric properties to enhance potency and selectivity.
-
The Piperidine Core: As a saturated heterocycle, the piperidine ring imparts a three-dimensional character to the molecule, which is crucial for navigating complex biological binding pockets.[3] Its conformational flexibility can be constrained through substitution to optimize binding geometry.
-
The Carboxylic Acid Handle: The carboxylic acid at the 3-position is a critical functional group. It can act as a hydrogen bond donor and acceptor, or as a key anchoring point to basic residues (like lysine or arginine) in a protein active site. Furthermore, it serves as a versatile synthetic handle for amide bond formation, allowing for the exploration of a vast chemical space through coupling with diverse amine-containing fragments.[4]
This trifecta of functional domains makes this compound an ideal starting point for developing inhibitors for a range of enzyme families and receptor systems.
Part 2: Potential Therapeutic Applications and Target Classes
Based on the known biological activities of structurally related benzoylpiperidine derivatives, we can hypothesize several promising therapeutic avenues for libraries derived from this compound.
Neurological and Psychiatric Disorders
The benzoylpiperidine scaffold is prevalent in agents targeting the central nervous system (CNS).[2][5]
-
Acetylcholinesterase (AChE) Inhibition: Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease. Derivatives of N-benzylpiperidine have shown potent AChE inhibitory activity.[6][7][8] By modifying the this compound scaffold, novel AChE inhibitors could be developed. The carboxylic acid could be derivatized to interact with peripheral anionic sites of the enzyme, while the benzoyl and piperidine moieties could engage with the catalytic active site.
-
Serotonin Receptor Modulation: Benzoylpiperidine derivatives have been identified as potent ligands for serotonin receptors, particularly the 5-HT2A receptor, which is a key target for atypical antipsychotics.[9] The structural features of this compound are well-suited for exploring interactions with this class of G-protein coupled receptors.
-
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential for treating neuroinflammation, pain, and anxiety. Second-generation benzoylpiperidine derivatives have been developed as reversible MAGL inhibitors.[9][10] The carboxylic acid functionality of our scaffold could be exploited to achieve novel binding interactions within the MAGL active site.
Oncology and Metabolic Diseases
-
Tankyrase Inhibition: The Wnt signaling pathway is frequently dysregulated in cancer. Benzoylpiperidine-based compounds have been developed as potent inhibitors of tankyrase, a key enzyme in this pathway.[1]
-
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition: SCD-1 is a critical enzyme in lipid metabolism and has been implicated in obesity, type 2 diabetes, and cancer. A benzoylpiperidine-containing compound has been identified as a potent SCD-1 inhibitor with favorable pharmacokinetic properties.[9]
Part 3: Experimental Protocols and Methodologies
The following section provides detailed protocols for the synthesis of a combinatorial library from this compound and for screening this library against a representative enzyme target, MAGL.
General Workflow for Drug Discovery
The process of developing novel drug candidates from the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: Drug discovery workflow using the this compound scaffold.
Protocol: Synthesis of a 1-Benzoylpiperidine-3-carboxamide Library
This protocol details the parallel synthesis of an amide library from this compound using a standard amide coupling reagent.
Objective: To generate a diverse library of compounds for biological screening by coupling the carboxylic acid "handle" with a variety of primary and secondary amines.
Materials:
-
This compound (starting material)
-
A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vials or 96-well plate
-
Magnetic stirrer or plate shaker
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each amine from your library in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To a reaction vial, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 110 µL (22 µmol, 1.1 eq) of the desired amine stock solution.
-
Add 110 µL (22 µmol, 1.1 eq) of the HATU stock solution.
-
Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution.
-
-
Reaction and Monitoring:
-
Seal the vials/plate and shake at room temperature for 2-4 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from a representative reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with DCM (1 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 mL), followed by brine (1 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide derivatives by flash chromatography or preparative HPLC to yield the final compounds.
-
-
Characterization:
-
Confirm the structure and purity of each library member using LC-MS and ¹H NMR spectroscopy.
-
Protocol: In Vitro MAGL Inhibition Assay
This protocol describes a colorimetric assay to screen the synthesized library for inhibitory activity against human monoacylglycerol lipase (MAGL).
Principle: The assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of the substrate 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be detected spectrophotometrically at 405 nm.
Materials:
-
Recombinant human MAGL enzyme
-
4-Nitrophenyl acetate (4-NPA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synthesized library compounds dissolved in DMSO
-
Positive control inhibitor (e.g., JZL184)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 4-NPA in DMSO. Dilute to a working concentration of 1 mM in assay buffer just before use.
-
Prepare serial dilutions of the library compounds and the positive control in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Dilute the recombinant human MAGL enzyme to the desired working concentration in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add:
-
2 µL of library compound dilution (or DMSO for control wells).
-
88 µL of assay buffer containing the MAGL enzyme.
-
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 1 mM 4-NPA substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) where V_inhibitor is the rate with the test compound, V_control is the rate with DMSO, and V_blank is the rate without the enzyme.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds ("hits").
-
Table 1: Representative Data for MAGL Inhibition Screening
| Compound ID | Structure Modification | IC50 (nM) |
| Lead Scaffold | This compound | > 10,000 |
| Derivative A | Amide with 4-chloroaniline | 850 |
| Derivative B | Amide with benzylamine | 1,200 |
| Derivative C | Amide with 3,4-difluorobenzylamine | 350 |
| Derivative D | Amide with piperonylamine | 95 |
| JZL184 (Control) | - | 8 |
This is hypothetical data for illustrative purposes.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds. The next critical phase is to understand the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.
Caption: Iterative cycle of SAR studies for lead optimization.
For instance, using the data from Table 1, we can infer that electron-withdrawing groups on the benzylamine fragment (Derivative C) and the presence of a methylenedioxy group (Derivative D) enhance potency. Further exploration would involve synthesizing analogs with different substituents on both the benzoyl ring and the amide fragment to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is the cornerstone of transforming a preliminary hit into a viable drug candidate.
Conclusion
This compound represents a promising and strategically sound starting point for drug discovery endeavors. Its privileged structural motifs, combined with a synthetically versatile carboxylic acid handle, provide access to a vast and diverse chemical space. By leveraging the established knowledge of related benzoylpiperidine compounds and applying systematic medicinal chemistry strategies, researchers can effectively exploit this scaffold to develop novel therapeutics for a range of diseases, particularly within the realms of neuroscience and oncology. The protocols and workflows outlined in this guide provide a foundational framework for initiating such a discovery program, from initial library synthesis to hit validation and lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
The Strategic Utility of 1-Benzoylpiperidine-3-carboxylic Acid as a Versatile Chemical Intermediate
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with complex biological targets. When functionalized to form 1-benzoylpiperidine-3-carboxylic acid , this scaffold is transformed into a highly versatile and valuable chemical intermediate. The benzoyl group provides metabolic stability and opportunities for aromatic interactions, while the carboxylic acid at the 3-position serves as a reactive handle for a wide array of chemical transformations, most notably the formation of amide bonds.[1]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, step-by-step protocols for its use.
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a building block for more complex molecules. The presence of the carboxylic acid allows for its conversion into a variety of functional groups, enabling its conjugation to other molecular fragments.
Key Application: Amide Bond Formation for Bioactive Compound Synthesis
A predominant application of this intermediate is in the synthesis of amide derivatives. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated." this compound is an ideal substrate for these activation methods, which then allows for efficient coupling with a diverse range of primary and secondary amines to generate libraries of candidate compounds for biological screening.[2]
This approach is particularly relevant in the development of inhibitors for enzymes such as Monoacylglycerol Lipase (MAGL), where the benzoylpiperidine core serves as a key recognition element for the enzyme's active site.[3]
Experimental Protocols and Methodologies
The following section provides detailed, field-proven protocols for the synthesis of this compound and its subsequent use in a representative amide coupling reaction. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the N-benzoylation of piperidine-3-carboxylic acid (also known as nipecotic acid). The Schotten-Baumann reaction is a classic and robust method for acylating amines in the presence of an aqueous base.[4][5] The base serves the dual purpose of neutralizing the HCl by-product and deprotonating the amine, thereby enhancing its nucleophilicity.
Reaction Scheme:
Caption: Synthesis of the target intermediate via N-benzoylation.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Piperidine-3-carboxylic acid | Starting material (amino acid) |
| Benzoyl chloride | Acylating agent |
| Sodium hydroxide (NaOH) | Base for reaction and neutralization |
| Dichloromethane (DCM) | Organic solvent |
| Hydrochloric acid (HCl), conc. | For acidification during workup |
| Anhydrous magnesium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For efficient mixing |
| Ice bath | To control reaction temperature |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir until a clear solution is obtained. This step is crucial as it deprotonates both the carboxylic acid and the ammonium salt (if the starting material is a hydrochloride salt), ensuring the piperidine nitrogen is a free, nucleophilic amine.
-
Biphasic System Setup: Add dichloromethane (DCM) to the flask to create a biphasic system. Cool the vigorously stirring mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring mixture over 30 minutes. The reaction is exothermic, and maintaining a low temperature minimizes side reactions, such as the hydrolysis of benzoyl chloride.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x volume). Combine all organic layers.
-
Workup - Acidification and Product Isolation: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is obtained.
-
Purification: To isolate the carboxylic acid product, dissolve the crude residue in a minimal amount of a suitable organic solvent and acidify the aqueous layer from step 5 with concentrated HCl to a pH of ~2. The product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Application in Amide Synthesis - Preparation of N-Benzyl-1-benzoylpiperidine-3-carboxamide
This protocol demonstrates the use of this compound as an intermediate. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride is then reacted in situ with an amine (benzylamine in this example) to form the desired amide.[7]
Reaction Scheme:
Caption: Two-step, one-pot amide synthesis workflow.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting intermediate |
| Thionyl chloride (SOCl₂) | Carboxylic acid activating agent |
| Dichloromethane (DCM), anhydrous | Anhydrous reaction solvent |
| Benzylamine | Nucleophilic amine |
| Triethylamine (TEA) or Pyridine | Base to neutralize HCl by-product from Step 2 |
| Saturated aqueous sodium bicarbonate | For quenching and washing |
| Anhydrous magnesium sulfate | Drying agent |
| Round-bottom flask with reflux condenser | Reaction vessel, equipped for heating and gas venting |
| Magnetic stirrer and stir bar | For efficient mixing |
| Ice bath | To control reaction temperature |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
Step-by-Step Procedure:
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Gently heat the mixture to reflux (approx. 40°C) for 1-2 hours. The reaction generates SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood. Monitor the conversion of the carboxylic acid to the acyl chloride by TLC. The reaction is complete when the starting material spot disappears.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all excess SOCl₂ as it will react with the amine in the next step.
-
Amide Coupling Setup: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution. The base is essential to scavenge the HCl produced during the amidation reaction.[7]
-
Reaction Progression: After the addition, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup - Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-1-benzoylpiperidine-3-carboxamide.
Conclusion: A Cornerstone Intermediate for Drug Discovery
This compound represents more than just a chemical compound; it is a strategic tool for the efficient construction of complex molecular architectures. Its straightforward synthesis and the reliable reactivity of its carboxylic acid handle make it an indispensable intermediate for generating libraries of novel compounds. As demonstrated, its application in forming robust amide linkages is a cornerstone of synthetic strategies targeting a wide array of diseases. The protocols provided herein offer a solid and reproducible foundation for researchers to harness the full potential of this versatile building block in their drug discovery and development endeavors.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. Amide Synthesis [fishersci.dk]
Synthesis of Chiral Piperidine-3-Carboxylic Acid Derivatives: An Application and Protocol Guide
Abstract
The chiral piperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The precise stereochemical orientation of substituents on the piperidine ring is often critical for target engagement, potency, and pharmacokinetic properties. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and contemporary methodologies for the synthesis of these valuable chiral building blocks. This document eschews a rigid template, instead focusing on the causality behind experimental choices and providing self-validating protocols. Key strategies discussed include asymmetric dearomatization of pyridines, catalytic enantioselective reactions, and chiral pool synthesis. Detailed, step-by-step protocols for seminal reactions, data presentation for comparative analysis, and workflow diagrams are provided to ensure practical applicability and reproducibility in the laboratory.
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[1][2] The introduction of a carboxylic acid at the 3-position, combined with stereocenters on the ring, creates a functionally dense and conformationally constrained scaffold. This structural rigidity and the specific spatial arrangement of functional groups are paramount for molecular recognition by biological targets.[3] Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure piperidine-3-carboxylic acid derivatives is a cornerstone of modern drug discovery.[4]
This guide will delve into several key strategic approaches that have emerged as powerful tools for the synthesis of these chiral molecules. We will explore the "why" behind each method, providing a foundation of mechanistic understanding to empower researchers to adapt and troubleshoot these protocols.
Strategic Approaches to Chiral Piperidine-3-Carboxylic Acid Synthesis
The synthesis of chiral piperidine-3-carboxylic acid derivatives can be broadly categorized into three main strategies, each with its own set of advantages and considerations.
Asymmetric Dearomatization of Pyridine Derivatives
The direct, enantioselective functionalization of readily available pyridine precursors is an elegant and atom-economical approach. This strategy often involves an initial activation of the pyridine ring, followed by a stereodetermining transformation.
2.1.1. Catalytic Asymmetric Hydrogenation of Pyridinium Salts
A powerful method for accessing chiral piperidines is the catalytic asymmetric hydrogenation of pyridinium salts.[4] Activation of the pyridine via N-alkylation or N-acylation renders it susceptible to hydrogenation. Chiral metal complexes, particularly those based on iridium and rhodium, are instrumental in delivering hydrogen with high stereoselectivity.[4]
Workflow for Asymmetric Hydrogenation of Pyridinium Salts
Caption: General workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.
2.1.2. Chemo-enzymatic Dearomatization
The convergence of chemical synthesis and biocatalysis offers a sustainable and highly selective route to chiral piperidines.[5] This approach can involve a one-pot cascade reaction utilizing enzymes like amine oxidases and ene-imine reductases to convert N-substituted tetrahydropyridines into stereo-defined piperidine derivatives.[5] This methodology has proven effective in the synthesis of key intermediates for drugs such as the antipsychotic Preclamol and the ovarian cancer therapeutic Niraparib.[5]
Catalytic Enantioselective Methodologies
The development of novel catalytic systems has revolutionized the synthesis of chiral molecules. These methods often provide access to complex structures from simple starting materials with high levels of enantioselectivity.
2.2.1. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A recently developed cross-coupling approach utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines.[1][2][6][7] These intermediates can then be reduced to the corresponding chiral piperidines.[1][2][6][7] This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, is notable for its broad functional group tolerance.[1][2][6][7]
Catalytic Cycle of Rh-Catalyzed Asymmetric Carbometalation
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric carbometalation.
Chiral Pool Synthesis
Utilizing readily available, enantiomerically pure starting materials, known as the chiral pool, is a classic and highly effective strategy. Natural α-amino acids, such as L-glutamic acid, serve as excellent precursors for chiral piperidine derivatives.
2.3.1. Synthesis from L-Glutamic Acid
A multi-step synthesis starting from L-glutamic acid can provide access to enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This route typically involves esterification of the carboxylic acid groups, reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an appropriate amine. While this approach can be longer, it offers reliable access to specific stereoisomers.
Detailed Application Notes and Protocols
The following protocols are provided as representative examples of the methodologies discussed. As with any chemical synthesis, all reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide
This protocol is adapted from established procedures for the asymmetric hydrogenation of pyridinium salts.[4]
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene)
-
(R)-SynPhos
-
Anhydrous Toluene (PhMe)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc)
Procedure:
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of PhMe/CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20–30 minutes to form the catalyst solution.
-
The catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.
-
The reaction mixture is stirred at 28 °C for 20–24 hours.
-
After carefully releasing the hydrogen pressure, saturated aqueous Na₂CO₃ solution is added to the reaction mixture, and it is stirred for 15–30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/EtOAc gradient to yield the chiral piperidine derivative.
Protocol: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol is a general procedure based on the work of Fletcher and coworkers for the synthesis of 3-substituted tetrahydropyridines.[8]
Materials:
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate
-
Anhydrous Toluene
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by standard extractive procedures and purified by column chromatography.
Data Presentation
The efficacy of different catalytic systems is often evaluated based on yield and enantiomeric excess (ee). The following table provides a representative comparison of various substrates in the iridium-catalyzed asymmetric hydrogenation.
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 98 | [4] |
| 2 | N-benzyl-3-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 92 | 96 | [4] |
| 3 | N-Boc-2-phenylpyridinium tetrafluoroborate | [Rh(cod)₂]BF₄/(S,S)-Et-DuPhos | 88 | 94 | [4] |
Conclusion
The synthesis of chiral piperidine-3-carboxylic acid derivatives remains an area of active research, driven by the importance of these scaffolds in drug discovery. The methodologies outlined in this guide, from asymmetric dearomatization to catalytic enantioselective reactions and chiral pool synthesis, provide a powerful toolkit for accessing these valuable compounds. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to synthesize the next generation of piperidine-containing therapeutics.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Application Note: A Multi-faceted Approach to the Purity Assessment of 1-Benzoylpiperidine-3-carboxylic acid
Introduction: The Imperative for Purity
1-Benzoylpiperidine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The benzoylpiperidine scaffold is a privileged structure found in numerous bioactive molecules, including anti-psychotic, anti-thrombotic, and neuroprotective agents.[1][2] Given its role as a critical intermediate, ensuring its chemical purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the analytical techniques and detailed protocols required for a robust purity assessment of this compound. We advocate for an orthogonal approach, employing multiple analytical techniques with different separation and detection principles, to build a complete and trustworthy purity profile.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O | [5] |
| IUPAC Name | This compound | [3] |
The Orthogonal Analytical Strategy
A single analytical technique is rarely sufficient to declare a compound as "pure." An orthogonal strategy, which combines multiple, disparate analytical methods, provides a more complete and reliable assessment. Each technique offers a unique perspective on the sample's composition, minimizing the risk of co-eluting impurities or undetected contaminants. This approach is the cornerstone of a self-validating purity assessment system.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the primary technique for determining the assay (overall percentage of the main component) and for detecting non-volatile related substances. A reversed-phase method is ideal for this molecule due to the presence of the hydrophobic benzoyl group. The carboxylic acid moiety's ionization can be controlled with mobile phase pH to achieve optimal retention and peak shape. UV detection is highly effective because the benzoyl group contains a strong chromophore.
Experimental Protocol for HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if necessary.
-
-
Data Analysis:
-
Determine the purity by area percent calculation, assuming all components have a similar response factor at 254 nm.
-
The main peak's area relative to the total area of all peaks provides the purity value. For higher accuracy, a reference standard should be used for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products.[7] While the parent molecule has limited volatility, this method is not intended for assay but for profiling low-molecular-weight contaminants. Mass spectrometry provides definitive identification of detected impurities.
Experimental Protocol for GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 35-500 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 1.0 mL of a suitable high-purity solvent (e.g., Dichloromethane or Methanol) in a GC vial.
-
Vortex thoroughly.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify peaks corresponding to known residual solvents by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards.
-
Spectroscopic Techniques for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful technique for unambiguous structural elucidation and confirmation.[8][9] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals can indicate impurities, including structural isomers, which may be difficult to separate chromatographically.
Experimental Protocol for NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features:
-
¹H NMR: Expect a highly deshielded, often broad singlet for the carboxylic acid proton (δ ~10-13 ppm).[10][11] Aromatic protons from the benzoyl group will appear in the aromatic region (δ ~7-8 ppm), and the aliphatic protons of the piperidine ring will appear further upfield.
-
¹³C NMR: Expect two carbonyl carbon signals for the amide and carboxylic acid (δ ~165-185 ppm).[12] Aromatic and aliphatic carbons will appear in their respective characteristic regions.
-
-
Purity Interpretation:
-
The spectrum should be clean, with all peaks assignable to the target structure.
-
The absence of signals from potential starting materials (e.g., pyridine-3-carboxylic acid) or solvents supports high purity. Integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Elemental Analysis for Compositional Verification
Expertise & Rationale: Elemental analysis provides a fundamental check on the compound's composition by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen.[13][14] This technique directly validates the empirical formula. A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts or residual solvents containing elements not accounted for in the molecular formula.
Protocol for Elemental Analysis
-
Instrumentation:
-
CHNS Elemental Analyzer.
-
-
Sample Preparation:
-
Ensure the sample is thoroughly dried under high vacuum to remove residual water and solvents, which can skew results.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
-
Acceptance Criteria:
Summary of Analytical Techniques
| Technique | Purpose | Information Provided | Acceptance Criteria (Typical) |
| HPLC-UV | Assay & Related Substances | Purity (area %), impurity profile | Purity ≥ 98.0% |
| GC-MS | Volatile Impurities | Identification of residual solvents | Conforms to ICH guidelines (e.g., <5000 ppm for Class 3 solvents) |
| NMR Spectroscopy | Structural Confirmation | Unambiguous identity, detection of isomers | Spectrum consistent with proposed structure |
| Elemental Analysis | Elemental Composition | Confirmation of empirical formula | Experimental C, H, N values ±0.4% of theoretical |
References
- 1. researchgate.net [researchgate.net]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Guide to Enzyme Inhibition Assays Using Benzoylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Enzyme Inhibition with Benzoylpiperidine Scaffolds
Enzyme inhibition assays are a cornerstone of drug discovery and development, providing a critical methodology to identify and characterize molecules that modulate the activity of specific enzymes.[1] These assays are fundamental in understanding the mechanism of action of potential therapeutic agents, as many diseases are rooted in the aberrant activity of enzymes. By inhibiting a specific enzyme, it's possible to intervene in a disease pathway, making enzyme inhibitors a significant class of drugs.[1]
The benzoylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[2][3][4] This designation signifies a molecular framework with the inherent ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzoylpiperidine derivatives have been successfully developed into therapeutic agents for a wide array of diseases, including cancer and neuropsychiatric disorders.[2][3] Their metabolic stability and synthetic accessibility make them an attractive starting point for the design of novel enzyme inhibitors.[2]
This guide provides a comprehensive, in-depth protocol for conducting enzyme inhibition assays with a focus on compounds containing the benzoylpiperidine moiety. It is designed to equip researchers with the knowledge to not only execute these assays but also to understand the underlying principles, enabling them to design robust experiments and interpret the results with confidence.
Core Principles of Enzyme Kinetics and Inhibition
A foundational understanding of enzyme kinetics is essential for designing and interpreting inhibition assays. Enzymes accelerate biochemical reactions by binding to substrates and converting them into products.[5][6] The velocity of this reaction is dependent on the substrate concentration, typically following Michaelis-Menten kinetics.[7]
Enzyme inhibitors are molecules that decrease the rate of an enzyme-catalyzed reaction.[6] Inhibition can be broadly classified as reversible or irreversible. This protocol will focus on reversible inhibition, which is further categorized into three main types:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[5]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.
The following diagram illustrates these fundamental modes of reversible enzyme inhibition.
Caption: Modes of Reversible Enzyme Inhibition.
Experimental Design: A Step-by-Step Protocol
A well-designed enzyme inhibition assay requires careful consideration of various factors to ensure the generation of reliable and reproducible data.[8] This protocol provides a general framework that can be adapted to specific enzymes and benzoylpiperidine compounds.
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the enzyme.
-
Benzoylpiperidine Compounds: A series of benzoylpiperidine derivatives to be tested.
-
Buffer Solution: A buffer that maintains the optimal pH for enzyme activity (e.g., phosphate buffer, Tris-HCl).[1]
-
Cofactors: Any necessary cofactors for the enzyme's activity (e.g., Mg²⁺, NADH).[1]
-
Detection Reagent: A reagent that allows for the quantification of the product or the consumption of the substrate.
-
Microplate Reader: A spectrophotometer or fluorometer capable of reading 96-well or 384-well plates.
-
Microplates: Clear, black, or white plates depending on the detection method (colorimetric, fluorescent, or luminescent, respectively).
-
Pipettes and Tips: Calibrated pipettes for accurate liquid handling.
Experimental Workflow
The following diagram outlines the general workflow for an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be in the linear range of the assay.
-
Substrate Solution: Dissolve the substrate in the assay buffer. The concentration should ideally be around the Michaelis constant (Km) of the enzyme for initial screening.
-
Inhibitor Solutions: Prepare a stock solution of each benzoylpiperidine compound in a suitable solvent (e.g., DMSO). Then, create a serial dilution of each inhibitor in the assay buffer. It is crucial to maintain a constant, low percentage of the organic solvent in all wells to avoid affecting enzyme activity.
-
-
Assay Setup (96-well plate format):
-
Controls:
-
No-Inhibitor Control (100% activity): Enzyme, buffer, and substrate.
-
No-Enzyme Control (background): Buffer and substrate.
-
-
Test Wells: Add the enzyme solution and the serially diluted benzoylpiperidine compound to the wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals over a specific time period.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the potency of the benzoylpiperidine compounds as inhibitors. This is typically quantified by the half-maximal inhibitory concentration (IC50).[9]
-
Calculate Initial Velocities: From the kinetic data, determine the initial reaction velocity (V₀) for each inhibitor concentration. This is the initial linear portion of the reaction progress curve.
-
Determine IC50:
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[10]
-
-
Determine the Mode of Inhibition: To understand how the benzoylpiperidine compound inhibits the enzyme, further kinetic studies are necessary. This involves measuring the initial velocities at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[7] The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).[11]
Hypothetical Data Summary
| Benzoylpiperidine Compound | IC50 (µM) | Mode of Inhibition |
| Compound A | 5.2 | Competitive |
| Compound B | 12.8 | Non-competitive |
| Compound C | 0.9 | Competitive |
| Compound D | 25.1 | Uncompetitive |
Troubleshooting Common Issues
Enzyme assays can be prone to various issues. Below is a table of common problems and their potential solutions.
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme. | Verify enzyme activity with a positive control.[12] |
| Incorrect buffer pH or temperature. | Optimize assay conditions for the specific enzyme.[12][13] | |
| Substrate or cofactor degradation. | Prepare fresh solutions.[14] | |
| High Background Signal | Substrate instability or spontaneous degradation. | Run a no-enzyme control to assess background.[12] |
| Contamination of reagents. | Use fresh, high-quality reagents.[14] | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and proper technique.[13][15] |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components.[14] | |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay.[15] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting enzyme inhibition assays using benzoylpiperidine compounds. By following these guidelines, researchers can generate high-quality, reliable data to advance their drug discovery efforts. The versatility of the benzoylpiperidine scaffold continues to make it a valuable tool in the development of novel therapeutics, and robust enzymatic assays are crucial for unlocking its full potential.[2]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [arpi.unipi.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biochem.du.ac.in [biochem.du.ac.in]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Strategic Functionalization of 1-Benzoylpiperidine-3-carboxylic Acid
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its three-dimensional structure provides an excellent framework for orienting pharmacophoric elements in space, enabling precise interactions with biological targets. 1-Benzoylpiperidine-3-carboxylic acid is a versatile starting material, offering three distinct points for chemical modification: the nitrogen atom, the carboxylic acid functionality, and the C-H bonds of the piperidine ring.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic approaches to functionalizing this valuable building block. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling rational design and troubleshooting of synthetic routes. The protocols described herein are designed to be robust and reproducible, grounded in authoritative literature.
Strategic Overview of Functionalization Pathways
The synthetic utility of this compound stems from its trifurcated reactivity. A researcher can selectively target one or more sites to generate diverse molecular architectures. The primary pathways, which will be explored in detail, are:
-
Modification of the Carboxylic Acid (C3-Position): This is the most direct functionalization handle, readily converted into amides, esters, or reduced to an alcohol.
-
Functionalization at the Nitrogen Atom: This requires a deprotection step to remove the benzoyl group, unmasking the secondary amine for subsequent N-alkylation, N-arylation, or acylation.
-
Direct C-H Functionalization of the Piperidine Ring: This advanced strategy allows for the installation of substituents at positions that are otherwise difficult to access, though it presents significant regioselectivity challenges.[3][4]
The choice of strategy depends on the desired final structure and the compatibility of the functional groups throughout the synthetic sequence.
Figure 1: Overview of the primary functionalization pathways for this compound.
Pathway 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid is the most reactive and versatile handle on the starting molecule. Standard organic transformations can be employed to generate a wide range of derivatives.
Amide Bond Formation via Amine Coupling
Amide coupling is one of the most fundamental reactions in medicinal chemistry, forming the backbone of peptides and appearing in numerous drug molecules.[5] The direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization. Therefore, the carboxylic acid must first be activated.[6]
Causality Behind Reagent Choice: The selection of a coupling reagent is critical and depends on factors like cost, efficiency, and the potential for side reactions, particularly racemization if the chiral center at C3 is to be preserved in enantiopure starting materials.
| Coupling Reagent | Activating Agent | Key Advantages & Considerations |
| EDC (Water-Soluble Carbodiimide) | Forms O-acylisourea intermediate | Good for aqueous or one-pot reactions. Byproduct is water-soluble, simplifying purification. Cost-effective.[6] |
| DCC (Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate | Highly efficient and inexpensive. Byproduct (DCU) is a precipitate, but can be difficult to remove completely.[6] |
| HATU (Uronium Salt) | Forms activated ester | Very fast and efficient, minimizes racemization. Often the reagent of choice for difficult couplings or sensitive substrates. More expensive.[5] |
| Acyl Chloride (via SOCl₂ or (COCl)₂) | Acyl Chloride | Highly reactive, suitable for less reactive amines. Requires an extra step and harsh reagents; not compatible with sensitive functional groups.[6] |
Protocol 1: General Amide Coupling using HATU
This protocol provides a robust method for coupling this compound with a primary or secondary amine, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the stirred solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct.[5]
-
In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Trustworthiness: This protocol is a self-validating system. Successful amide formation can be confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of a new amide N-H proton (for primary amines) and characteristic shifts in the ¹³C NMR for the new amide carbonyl. Mass spectrometry will confirm the expected molecular weight. A study on N-Boc-piperidine-3-carboxylic acid demonstrated similar amide coupling to produce sulfonyl piperidine carboxamides in yields of 70-81%.[7]
Reduction of the Carboxylic Acid to an Alcohol
Converting the carboxylic acid to a primary alcohol (1-Benzoylpiperidin-3-yl)methanol opens up new avenues for functionalization, such as ether formation or oxidation to an aldehyde.
Causality Behind Reagent Choice: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LAH) are effective but require strictly anhydrous conditions and careful quenching. Borane complexes (e.g., BH₃·THF) offer a milder alternative that is often more tolerant of other functional groups, though the benzoyl carbonyl could also be susceptible.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, ~3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (3.0 eq) dropwise via syringe. Vigorous gas evolution (H₂) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Dilute the mixture with EtOAc and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Pathway 2: Modification at the Nitrogen Atom
The benzoyl group is a stable amide protecting group, but its removal is necessary to functionalize the piperidine nitrogen.
Protocol 3: N-Deprotection via Acidic Hydrolysis
Causality: Amide bonds are robust, but can be hydrolyzed under harsh acidic or basic conditions. Refluxing in strong acid is a common method for benzoyl group removal.[8] This method is effective but may not be suitable for substrates with other acid-labile functional groups.
Figure 2: Reaction scheme for the N-deprotection of this compound.
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Combine this compound and 6 M HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the aqueous solution with diethyl ether (2x) to remove the benzoic acid byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of piperidine-3-carboxylic acid as a solid. This can often be used directly in the next step without further purification.
Post-Deprotection Functionalization: The resulting secondary amine is a nucleophile that can undergo a variety of standard transformations, such as reductive amination, N-alkylation with alkyl halides, or N-arylation via Buchwald-Hartwig coupling.
Pathway 3: Direct C-H Functionalization of the Piperidine Ring
Directly converting a C-H bond to a C-C or C-heteroatom bond is a powerful and atom-economical strategy. However, achieving regioselectivity on a piperidine ring is a significant challenge.[4]
Scientific Rationale and Challenges:
-
C2/C6 (α-position): These positions are electronically activated by the adjacent nitrogen atom, making them the most common sites for functionalization via deprotonation or radical-based mechanisms.[9]
-
C4 (γ-position): Functionalization at C4 is less common and often requires specific directing groups or catalysts that can overcome the inherent preference for the α-position.[10]
-
C3/C5 (β-position): The C-H bonds at the C3 position are electronically deactivated due to the inductive effect of the nitrogen atom, making them the most challenging to functionalize directly.[3]
Given that the target molecule has a substituent at C3, direct C-H functionalization would likely be directed to the C2, C4, or C6 positions. Most published methods involve N-Boc or other N-directing groups.[10] Applying these to an N-benzoyl substrate would require significant optimization.
Protocol 4: Conceptual Protocol for α-Arylation (C2/C6) via Photoredox Catalysis
This protocol is based on modern methods for α-amino C-H functionalization and serves as an advanced starting point for investigation.[11] Direct application to the N-benzoyl substrate may require screening of catalysts and conditions.
Materials:
-
This compound derivative (e.g., methyl ester, 1.0 eq)
-
Aryl Bromide (2.0 eq)
-
Iridium-based photocatalyst (e.g., [Ir(ppy)₃], 1-2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile)
Procedure:
-
Note: The free carboxylic acid may be incompatible; conversion to an ester is recommended first.
-
To an oven-dried Schlenk tube, add the piperidine substrate (1.0 eq), aryl bromide (2.0 eq), photocatalyst (1-2 mol%), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent (e.g., EtOAc), and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Expert Insight: The N-benzoyl group is electron-withdrawing, which will influence the oxidation potential of the nitrogen atom, a key step in many photoredox cycles. This makes the reaction more challenging compared to N-alkyl or N-aryl piperidines. The diastereoselectivity of the reaction will also be influenced by the existing stereocenter at C3.[11]
Conclusion
This compound is a highly adaptable scaffold for the synthesis of complex, functionalized piperidine derivatives. By strategically targeting the carboxylic acid, the nitrogen atom (via deprotection), or the ring C-H bonds, chemists can access a wide chemical space. The choice of methodology should be guided by the desired target structure, functional group tolerance, and the desired level of molecular complexity. The protocols and insights provided in this guide serve as a robust foundation for researchers to build upon in their pursuit of novel chemical entities for drug discovery and development.
References
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzoylpiperidine-3-carboxylic Acid
Introduction: The Significance of 1-Benzoylpiperidine-3-carboxylic Acid
This compound is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. As a derivative of nipecotic acid, a known GABA uptake inhibitor, this molecule serves as a versatile scaffold in drug discovery.[1][2][3][4][5] Its rigid piperidine core, combined with the benzoyl group, provides a unique structural motif that has been exploited in the development of various therapeutic agents. The carboxylic acid functionality offers a convenient handle for further chemical modifications, making it a valuable building block for medicinal chemists. The efficient and scalable synthesis of this compound is therefore of paramount importance for researchers and professionals in the pharmaceutical industry.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable N-benzoylation protocol. The methodology is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights for successful implementation in a laboratory or pilot plant setting.
Synthetic Strategy: A Robust Approach to N-Benzoylation
The most direct and scalable route to this compound is the N-benzoylation of piperidine-3-carboxylic acid (nipecotic acid) using benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution. This classic method is well-suited for large-scale production due to its simplicity, use of inexpensive reagents, and generally high yields.
The reaction proceeds via the nucleophilic attack of the secondary amine of piperidine-3-carboxylic acid on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base, such as sodium hydroxide, is critical to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
References
The Versatile Scaffold: Harnessing 1-Benzoylpiperidine-3-carboxylic Acid for the Next Generation of CNS Agents
Introduction: The Strategic Advantage of the Piperidine Core in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS). Its saturated, three-dimensional structure provides access to a rich chemical space, enabling precise spatial orientation of functional groups for optimal interaction with complex biological targets. Within this class of compounds, 1-Benzoylpiperidine-3-carboxylic acid emerges as a particularly intriguing starting material for the development of novel CNS agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile molecule to create libraries of potential therapeutic candidates. We will delve into the strategic rationale for its use, provide detailed synthetic protocols for derivatization, and outline a robust workflow for biological evaluation, from initial in vitro screening to in vivo validation in relevant disease models.
The unique architecture of this compound offers three key points for diversification: the carboxylic acid at the 3-position, the benzoyl group on the piperidine nitrogen, and the aromatic ring of the benzoyl moiety. This multi-handle scaffold allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Part 1: Synthetic Strategies for Library Development
The journey from a starting scaffold to a library of potential drug candidates is paved with strategic chemical modifications. Here, we present detailed protocols for the derivatization of this compound, focusing on modifications of the carboxylic acid and the benzoyl group.
Derivatization of the 3-Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a prime handle for introducing a wide range of functionalities, most commonly through amide bond formation. This allows for the exploration of interactions with specific pockets of target proteins.
This protocol describes a reliable method for the formation of amide bonds with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Expert Insight: The choice of coupling reagent is critical. HATU is often preferred for its high efficiency and low rate of racemization, particularly with sterically hindered amines. For electron-deficient amines, alternative coupling agents like EDC in combination with HOBt and DMAP may provide better yields.[1]
Reducing the carboxylic acid to a primary alcohol opens up another avenue for derivatization, such as ether or ester formation, allowing for the introduction of different pharmacophoric elements.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Basify the aqueous layer with saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (1-benzoylpiperidin-3-yl)methanol by silica gel column chromatography.
Modification of the Benzoyl Group
The benzoyl group itself can be a target for modification. For instance, reduction of the amide carbonyl can yield the corresponding 1-benzylpiperidine derivative, which may exhibit a different pharmacological profile.
Materials:
-
This compound derivative (from Protocol 1 or 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carefully add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the 1-benzoylpiperidine derivative (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench by the sequential and careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Alternatively, quench by the slow addition of Na₂SO₄·10H₂O until a granular precipitate forms.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude 1-benzylpiperidine derivative by silica gel column chromatography.
Causality in Experimental Choices: The choice of reducing agent is crucial. LiAlH₄ is a powerful reducing agent capable of reducing both amides and carboxylic acids. If selective reduction of the amide in the presence of an ester (derived from the original carboxylic acid) is desired, alternative reducing agents like borane may be more suitable under carefully controlled conditions.
Visualization of Synthetic Workflow
Caption: Synthetic routes for the derivatization of this compound.
Part 2: Biological Evaluation of CNS Agents
Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising candidates. The following section outlines a tiered screening approach, from high-throughput in vitro assays to more complex in vivo models.
In Vitro Screening Cascade
The initial phase of biological testing involves a battery of in vitro assays to assess the primary pharmacological activity, selectivity, and potential liabilities of the synthesized compounds.
Based on the design rationale, initial screening should focus on targets implicated in CNS disorders. Given the prevalence of piperidine scaffolds in modulators of dopaminergic and serotonergic systems, these are logical starting points.
Table 1: Primary In Vitro Assays for CNS Targets
| Assay Type | Target | Principle | Endpoint |
| Radioligand Binding | Dopamine Receptors (D₁, D₂, D₃, D₄, D₅) | Competitive displacement of a radiolabeled ligand from the receptor. | Kᵢ (inhibition constant) |
| Radioligand Binding | Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) | Competitive displacement of a radiolabeled ligand from the receptor. | Kᵢ (inhibition constant) |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Measurement of the inhibition of AChE-mediated hydrolysis of a substrate. | IC₅₀ (half-maximal inhibitory concentration) |
| Enzyme Inhibition | Butyrylcholinesterase (BuChE) | Measurement of the inhibition of BuChE-mediated hydrolysis of a substrate. | IC₅₀ (half-maximal inhibitory concentration) |
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and positive control at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a short pre-incubation period.
-
Add the ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. In vitro models using microglia, the resident immune cells of the brain, are valuable for screening compounds for anti-inflammatory activity.[3][4]
Protocol 5: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells
Materials:
-
Microglial cell line (e.g., BV-2 or HMC3) or primary microglia
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Test compounds
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Plate microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (a potent microglial activator) to induce an inflammatory response.[5]
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
Measure the production of nitric oxide (a marker of inflammation) in the supernatant using the Griess assay.
-
Determine the ability of the test compounds to reduce the production of these inflammatory mediators.
Assessing Blood-Brain Barrier Permeability
For a CNS agent to be effective, it must cross the blood-brain barrier (BBB). Early assessment of BBB permeability is crucial to guide lead optimization.
Table 2: Methods for Evaluating Blood-Brain Barrier Permeability
| Method | Type | Principle | Key Parameters |
| PAMPA-BBB | In vitro (non-cell-based) | Passive diffusion across an artificial membrane coated with lipids. | Effective permeability (Pe) |
| Cell-based Transwell Assay | In vitro (cell-based) | Transport across a monolayer of brain endothelial cells. | Apparent permeability (Papp) |
| In Situ Brain Perfusion | In vivo | Measures the rate of uptake into the brain from a controlled perfusate. | Brain uptake clearance (Kᵢₙ) |
| Brain/Plasma Concentration Ratio | In vivo | Measures the steady-state distribution of a compound between the brain and blood. | Kp, Kp,uu (unbound) |
Materials:
-
PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and standards with known BBB permeability
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane.
-
Add a solution of the test compound in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the effective permeability (Pe) of the compound.[2]
Visualization of the In Vitro Screening Workflow
Caption: A tiered approach for the in vitro screening of novel CNS drug candidates.
In Vivo Validation in Animal Models
Promising candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication.[6]
Table 3: Common Animal Models for CNS Disorders
| Disease Area | Animal Model | Key Features |
| Alzheimer's Disease | Transgenic mice (e.g., 5XFAD, APP/PS1) | Amyloid plaque and/or tau pathology, cognitive deficits. |
| Parkinson's Disease | 6-OHDA or MPTP-induced rodent models | Dopaminergic neuron loss, motor impairments. |
| Neuroinflammation | LPS-induced neuroinflammation model | Microglial activation, cytokine production, cognitive impairment.[7] |
| Huntington's Disease | Genetically engineered pig models | More closely mimics human neurodegeneration and symptoms.[8] |
Materials:
-
Transgenic Alzheimer's disease mice (e.g., 5XFAD) and wild-type littermates
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Morris Water Maze or other behavioral testing apparatus
-
Data acquisition and analysis software
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer the test compound or vehicle to the mice daily for a specified duration.
-
Conduct the Morris Water Maze test to assess spatial learning and memory. This typically involves a training phase where mice learn the location of a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention.
-
Record and analyze key parameters such as escape latency (time to find the platform) and time spent in the target quadrant during the probe trial.
-
At the end of the study, brain tissue can be collected for histopathological and biochemical analysis (e.g., amyloid plaque load, neuroinflammatory markers).
Trustworthiness of Protocols: The protocols provided are based on well-established and widely used methodologies in the field of CNS drug discovery. Each protocol is designed to be a self-validating system, incorporating positive and negative controls to ensure the reliability of the experimental results. For instance, in the AChE inhibition assay, a known inhibitor like donepezil should be run in parallel to validate the assay's performance.
Conclusion: A Roadmap for Innovation
This compound represents a promising and synthetically tractable starting point for the development of novel CNS agents. The strategic derivatization of its multiple functional handles, coupled with a systematic and robust biological evaluation cascade, provides a clear roadmap for the discovery of new therapeutic candidates. The detailed protocols and application notes presented in this guide are intended to empower researchers to explore the rich chemical space accessible from this versatile scaffold and to accelerate the development of much-needed treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. cellectricon.com [cellectricon.com]
- 5. scantox.com [scantox.com]
- 6. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Application Note: A Systematic Approach to HPLC Method Development and Validation for 1-Benzoylpiperidine Analogs
Abstract
This guide provides a comprehensive, field-proven strategy for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-benzoylpiperidine analogs. These scaffolds are pivotal in medicinal chemistry, serving as key intermediates and active pharmaceutical ingredients (APIs) in various therapeutic areas.[1][2][3] A reliable analytical method is therefore critical for ensuring purity, potency, and safety during drug development. This document details a systematic workflow, from initial parameter screening and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] We emphasize the scientific rationale behind each experimental choice, providing researchers with the tools to develop a method that is not only suitable for its intended purpose but is also robust and transferable.
Introduction: The Analytical Challenge
The 1-benzoylpiperidine moiety is a privileged structure in modern drug discovery, appearing in molecules targeting the central nervous system, pain pathways, and inflammatory processes.[2][3] The analytical challenge in handling these molecules lies in their dual chemical nature: a non-polar aromatic benzoyl group and a basic piperidine ring.[7] This structure can lead to undesirable chromatographic behavior, such as peak tailing, due to secondary interactions between the basic piperidine nitrogen and acidic residual silanols on the surface of conventional silica-based stationary phases.[8][9]
Therefore, a successful HPLC method must be meticulously developed to control these interactions, ensuring symmetric peak shapes, adequate retention, and high resolution from process-related impurities and potential degradants. This application note presents a logical, multi-phase approach to achieve this goal.
Foundational Strategy: Physicochemical & Chromatographic Considerations
A deep understanding of the analyte's properties is the bedrock of efficient method development.
-
UV Absorbance: The benzoyl group possesses a strong chromophore, making UV detection the ideal choice. A preliminary scan of a representative analog with a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λ-max). For benzoyl-containing compounds, this is typically in the 230-260 nm range.[10][11] A detection wavelength of 235 nm often provides an excellent balance of sensitivity and specificity.[10]
-
Analyte pKa and Mobile Phase pH: The basicity of the piperidine nitrogen is the most critical parameter to control. At a pH below its pKa, the nitrogen is consistently protonated (BH+), minimizing secondary interactions with the stationary phase. Therefore, employing an acidic mobile phase is a cornerstone of this strategy. Using an additive like formic acid or phosphoric acid at a concentration of 0.1% (v/v) is highly effective at suppressing silanol activity and ensuring peak symmetry.[9][12][13]
-
Polarity and Stationary Phase Selection: 1-benzoylpiperidine analogs are typically of intermediate polarity, making them ideal candidates for reversed-phase chromatography. A C18 (octadecylsilane) column is the universal starting point due to its versatility and robust hydrophobic retention mechanism.[8]
Systematic Method Development Workflow
We advocate for a structured, three-phase approach to method development, which streamlines the process from initial screening to final optimization.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening Protocol
The objective of this phase is to quickly establish feasibility and determine a viable starting point.
Protocol 1: Initial Column and Mobile Phase Screening
-
Analyte Preparation: Prepare a ~0.5 mg/mL solution of a representative 1-benzoylpiperidine analog in a 50:50 mixture of acetonitrile and water.
-
Column: Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: PDA/UV detector set to collect data from 200-400 nm, with a discrete channel at 235 nm.
-
-
Gradient Program: Run a fast, broad scouting gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 22.0 95 22.1 5 | 25.0 | 5 |
-
Analysis: Inject the analyte solution and evaluate the chromatogram for peak retention time, peak shape, and the presence of any impurities. This initial run provides the critical information needed for optimization.
Phase 2: Method Optimization
Using the data from the scouting run, the method is refined to achieve the desired separation goals (e.g., resolution > 2 between adjacent peaks).
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: A Guide to Preparing Chemical Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity.[1][2] The systematic preparation of chemical derivatives from a lead compound is the foundational experimental process that fuels these studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, purification, and characterization of derivatives for SAR analysis. We will delve into the rationale behind experimental choices, present detailed, adaptable protocols, and emphasize the importance of rigorous analytical validation to ensure the integrity of SAR data.
Introduction: The Rationale and Importance of SAR in Drug Discovery
The primary goal of lead optimization in drug discovery is to transform a promising "hit" compound into a viable drug candidate with enhanced potency, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] SAR studies are the engine of this optimization process.[4][5] By systematically modifying a lead compound's structure and assessing the impact of these changes on its biological activity, researchers can identify the key molecular features responsible for its therapeutic effects.[1][6] This iterative cycle of design, synthesis, and testing allows for a rational approach to improving a compound's overall profile.[3]
A well-designed SAR study can elucidate the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is invaluable for designing new compounds with improved properties and for minimizing off-target effects and toxicity.[1][7]
Strategic Design of Chemical Derivatives
The design of a library of derivatives should be a thoughtful process, guided by the initial SAR data, structural information of the target, and computational modeling.[6][8] The goal is to create a diverse yet focused set of compounds that systematically probe the chemical space around the lead scaffold.
Key Strategies for Derivative Design
Several established strategies are employed to guide the structural modifications of a lead compound:
-
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity, selectivity, or pharmacokinetic parameters.[3][7] For example, replacing a carboxylic acid group with a tetrazole ring can maintain acidic properties while potentially improving metabolic stability.
-
Scaffold Hopping: This more advanced technique involves modifying the core structure of the molecule while preserving the essential pharmacophoric elements.[3][7] This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better drug-like properties.
-
Conformational Constraint: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.[7]
-
Homologation: This involves systematically increasing the length of an alkyl chain to probe for optimal hydrophobic interactions with the target.
The Role of Computational Chemistry
Computational tools play a pivotal role in modern derivative design, allowing for the prioritization of synthetic efforts.[7][9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][10] These models can then be used to predict the activity of novel, unsynthesized derivatives.[6][11]
-
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how designed derivatives will bind.[8][9] This allows for the rational design of modifications that enhance key interactions with the target.[6]
The overall workflow for designing and initiating an SAR study is depicted below:
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
General Protocol for Derivative Synthesis
The synthesis of a derivative library often involves a common core structure (scaffold) that is modified at one or more positions using a variety of chemical reactions.[12] Combinatorial chemistry approaches are frequently used to generate large numbers of compounds efficiently.[9][13]
Exemplary Synthesis: O-Alkylation of a Phenolic Scaffold
This protocol provides a general method for the O-alkylation of a phenolic hydroxyl group, a common modification in SAR studies to probe the effects of steric bulk and hydrogen bonding capacity.
Materials:
-
Phenolic starting material (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide, iodide) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask containing the phenolic starting material (1.0 eq), add the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified using the methods described in Section 4.
Causality Behind Experimental Choices:
-
Choice of Base: A weak inorganic base like potassium carbonate is often sufficient to deprotonate the phenol. Cesium carbonate can be used for less reactive systems due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Choice of Solvent: The solvent should be anhydrous to prevent hydrolysis of the alkyl halide and should be polar enough to dissolve the reactants. DMF and acetonitrile are good choices for their high boiling points and ability to dissolve a wide range of substrates.
-
Monitoring by TLC: TLC is a rapid and effective way to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction endpoint.
Purification of Synthesized Derivatives
The purity of the synthesized compounds is paramount for obtaining reliable SAR data, as impurities can lead to false positives or inaccurate potency measurements.[14]
Common Purification Techniques
| Technique | Principle | Typical Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[15] | Purification of solid, non-volatile compounds. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Primary purification method for most organic compounds.[16] |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure.[16] | Final purification of compounds to >95% purity for biological testing.[16] |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases.[15] | Initial workup to remove water-soluble or acid/base impurities. |
Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.[16]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.
Characterization and Purity Assessment
The structure and purity of every synthesized derivative must be unambiguously confirmed before biological testing.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compound and confirming that the desired modification has occurred.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% purity for biological assays.[16]
The general workflow for the synthesis, purification, and characterization of a derivative library is as follows:
Caption: A generalized workflow for derivative synthesis and validation.
Biological Evaluation
Once a library of pure, characterized derivatives has been prepared, they are subjected to biological assays to determine their activity.[6] The choice of assay depends on the biological target and the desired therapeutic effect.
Example Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[16]
-
Compound Treatment: Add serial dilutions of the synthesized derivatives (typically dissolved in DMSO) to the wells.[12][16]
-
Incubation: Incubate the cells with the compounds for a set period (e.g., 48-72 hours).[12][16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.[12][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Conclusion
The preparation of derivatives for SAR studies is a meticulous but essential process in drug discovery. A systematic approach that combines rational design, efficient synthesis, rigorous purification, and unambiguous characterization is crucial for generating high-quality data. The protocols and strategies outlined in this document provide a framework for researchers to successfully navigate this process, ultimately accelerating the journey from a promising lead compound to a potential new therapeutic agent.
References
- 1. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 5. monash.edu [monash.edu]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 10. SAR and QSAR studies: modelling of new DAPY derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR and QSAR in Drug Discovery and Chemical Design—Some Examples | Basicmedical Key [basicmedicalkey.com]
- 12. benchchem.com [benchchem.com]
- 13. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
challenges in the synthesis of 1-Benzoylpiperidine-3-carboxylic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth troubleshooting and FAQs for the synthesis of 1-Benzoylpiperidine-3-carboxylic acid (also known as N-benzoyl nipecotic acid). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common hurdles in this synthesis.
Introduction: Navigating the Synthesis of N-Benzoyl Nipecotic Acid
This compound is a crucial building block in medicinal chemistry, often serving as a scaffold for developing bioactive molecules, including inhibitors of γ-aminobutyric acid (GABA) transporters.[1][2] While its structure appears straightforward, its synthesis is fraught with challenges stemming from the bifunctional nature of the starting materials and the physicochemical properties of the product. This guide addresses the most common synthetic routes and their associated difficulties.
The primary synthetic pathways to this compound are:
-
Direct N-Benzoylation: Acylation of piperidine-3-carboxylic acid (nipecotic acid) or its ester.
-
Oxidation: Oxidation of the corresponding primary alcohol, 1-benzoyl-3-piperidinemethanol.
-
Hydrolysis: Hydrolysis of a nitrile precursor, 1-benzoylpiperidine-3-carbonitrile.
Below, we dissect the problems you may encounter in these pathways and provide robust, evidence-based solutions.
Part 1: Troubleshooting Guide
This section is formatted to quickly diagnose and solve specific experimental issues.
Issue 1: Low or No Yield During N-Benzoylation of Piperidine-3-carboxylic Acid
Q: I am attempting to synthesize the target compound via N-benzoylation of nipecotic acid using Schotten-Baumann conditions (benzoyl chloride and aqueous NaOH), but my yield is consistently below 30%. What is going wrong?
A: This is a classic challenge. The low yield in a Schotten-Baumann reaction involving an amino acid is typically rooted in issues of solubility, pH control, and side reactions.
Probable Causes & Solutions:
-
Cause 1: Poor Solubility of the Amino Acid. Piperidine-3-carboxylic acid exists as a zwitterion at neutral pH and may not be fully soluble in a biphasic system, limiting its availability to react with benzoyl chloride in the organic phase.
-
Solution: Ensure the amino acid is fully dissolved in the aqueous base before adding the benzoyl chloride. The formation of the sodium carboxylate salt increases its aqueous solubility. Gentle warming can aid dissolution, but cool the solution back to 0-5°C before adding the acyl chloride. For particularly stubborn solubility issues, consider using a phase-transfer catalyst.
-
-
Cause 2: Incorrect pH. The reaction requires a basic pH to deprotonate the amine, making it nucleophilic. However, a pH that is too high (>11) significantly accelerates the hydrolysis of benzoyl chloride, consuming your reagent before it can acylate the amine.
-
Solution: Maintain the pH between 9 and 10.5. Use a pH meter for real-time monitoring. Add the aqueous base and benzoyl chloride dropwise and concurrently to maintain the optimal pH and ensure the amine is the primary nucleophile attacking the acyl chloride.
-
-
Cause 3: Hydrolysis of Benzoyl Chloride. This is a competitive and rapid side reaction. It is exacerbated by high temperatures and high pH.[3]
-
Solution: Run the reaction at a low temperature (0-5°C) to temper the rate of hydrolysis. Add the benzoyl chloride slowly, either dropwise or in small portions, to prevent a large excess from being present at any one time. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting the desired N-benzoylation over hydrolysis.
-
-
Cause 4: Dimerization/Polymerization. If the carboxylic acid end of one molecule reacts with the acylated amine of another, oligomers can form.
-
Solution: A more controlled approach is to use the methyl or ethyl ester of piperidine-3-carboxylic acid for the benzoylation. The ester protects the carboxylic acid. After N-benzoylation, the ester can be hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the final product.[4] This two-step process often provides a much cleaner reaction and higher overall yield.
-
Issue 2: Cleavage of the Benzoyl Amide Bond During a Subsequent Step
Q: I successfully synthesized an ester of this compound, but when I try to hydrolyze the ester using strong aqueous HCl, I am losing the benzoyl group and recovering piperidine-3-carboxylic acid hydrochloride. How can I avoid this?
A: The amide bond of the N-benzoyl group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating. The conditions required to cleave a robust ester can unfortunately also cleave the amide.
Probable Causes & Solutions:
-
Cause 1: Excessively Harsh Hydrolysis Conditions. Concentrated strong acids or bases at high temperatures will readily cleave both the ester and the amide.
-
Solution (Base-Catalyzed Hydrolysis): The preferred method is saponification. Use milder basic conditions, such as 1-2 M NaOH or LiOH in a mixture of THF/methanol/water at room temperature or with gentle heating (e.g., 40-50°C).[4][5] Monitor the reaction closely by TLC or LC-MS to ensure you stop the reaction once the ester is consumed, minimizing amide cleavage.
-
Solution (Acid-Catalyzed Hydrolysis): If acid is necessary, avoid concentrated HCl or H₂SO₄. Try using a milder acid or carefully controlled conditions. However, basic hydrolysis is generally more selective for ester cleavage in the presence of an N-benzoyl group.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: After my reaction and workup, my product is stuck in the aqueous layer, and I cannot extract it efficiently with common organic solvents like ethyl acetate or DCM. How can I isolate my product?
A: this compound is amphiphilic. The benzoyl group provides lipophilicity, while the carboxylic acid provides hydrophilicity, especially in its carboxylate salt form at neutral or basic pH.
Probable Causes & Solutions:
-
Cause 1: Product is in its Salt Form. At a pH above its pKa (~3-4), the carboxylic acid is deprotonated to the carboxylate anion, which is highly water-soluble and will not partition into an organic solvent.
-
Solution (Acidification and Extraction): After the reaction is complete and any excess base is quenched, carefully acidify the aqueous layer with cold 1 M or 2 M HCl to a pH of 2-3. This protonates the carboxylate, making the molecule neutral and much more soluble in organic solvents. Use a pH meter or pH paper to confirm. You can then extract the product with a suitable solvent. Use several small-volume extractions rather than one large one for better efficiency.
-
Recommended Solvents: Ethyl acetate is often a good first choice. If that fails, try a more polar solvent like n-butanol or a mixture of DCM/isopropanol (e.g., 9:1).
-
-
Cause 2: Emulsion Formation. The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation. If an emulsion persists, filtration through a pad of Celite® can sometimes be effective.
-
-
Cause 3: Product Fails to Crystallize. The product may isolate as a thick oil or gum, making handling and purification difficult.
-
Solution: Ensure the product is pure; impurities often inhibit crystallization. If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., hot ethyl acetate, acetone) and then adding a poor solvent (e.g., hexanes, diethyl ether) dropwise until turbidity persists (this is called "oiling out"). Let it stand, or gently scratch the inside of the flask with a glass rod to induce crystallization. If all else fails, purification by column chromatography on silica gel may be necessary. A gradient elution system starting with a non-polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (adding methanol and a trace of acetic acid to keep the carboxyl group protonated) is often effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is the most reliable synthetic route for a first-time synthesis of this compound?
A: For reliability and control, the two-step route starting from an ester of piperidine-3-carboxylic acid (e.g., ethyl nipecotate) is highly recommended.
-
N-Benzoylation of the Ester: React ethyl nipecotate with benzoyl chloride in the presence of a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA in an aprotic solvent like DCM.[4] This avoids the solubility and pH control issues of the Schotten-Baumann reaction.
-
Ester Hydrolysis: Gently saponify the resulting N-benzoyl ester using LiOH or NaOH in aqueous alcohol.[5]
This pathway decouples the two key transformations, leading to cleaner reactions and more predictable outcomes.
Q2: I am considering a route involving the oxidation of 1-benzoyl-3-piperidinemethanol. What are the key challenges?
A: This is a viable route, but the main challenge is choosing the right oxidant to avoid side reactions and achieve complete conversion.
-
Harsh Oxidants (e.g., KMnO₄, Jones Reagent): These can work but often lead to over-oxidation or cleavage of the N-benzoyl group. They also generate significant hazardous waste.
-
Milder, Selective Oxidants (Recommended): A TEMPO-mediated oxidation is an excellent modern alternative.[6][7] Using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) provides a highly selective and efficient conversion of the primary alcohol to the carboxylic acid under mild conditions. Careful control of pH and temperature is still necessary.
Q3: What are the best analytical methods to monitor the reaction and confirm the final product's identity?
A: A combination of techniques is ideal:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a mobile phase like 7:3 ethyl acetate/hexanes with a small amount (0.5%) of acetic acid. The product should have a lower Rf than the starting ester or alcohol. Visualize with a UV lamp (for the benzoyl group) and a potassium permanganate stain.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, showing the disappearance of starting material and the appearance of a peak with the correct mass-to-charge ratio (m/z) for the product (234.26 for [M+H]⁺).
-
-
Product Characterization:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is essential for structural confirmation. You should see characteristic aromatic peaks for the benzoyl group and aliphatic peaks for the piperidine ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic C=O stretches for the amide (~1630 cm⁻¹) and the carboxylic acid (~1700-1730 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).[8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
-
Melting Point: Compare the observed melting point with literature values to assess purity.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate
This protocol is recommended for its reliability and control.
Step A: N-Benzoylation of Ethyl Nipecotate
-
Dissolve ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 1-benzoylpiperidine-3-carboxylate. This intermediate can be purified by flash chromatography if necessary.
Step B: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Step A in a 3:1:1 mixture of THF:Methanol:Water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).
-
Remove the organic solvents (THF and methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield this compound, which can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Synthetic Pathways Overview
Caption: Major synthetic routes to this compound.
Troubleshooting Workflow: Low Yield in N-Benzoylation
Caption: Decision tree for troubleshooting low N-benzoylation yields.
Data Summary Table
Table 1: Comparison of N-Benzoylation Methodologies
| Feature | Schotten-Baumann Method | Anhydrous Organic Base Method |
| Starting Material | Piperidine-3-carboxylic acid | Piperidine-3-carboxylic acid ester |
| Reagents | Benzoyl chloride, NaOH (aq) | Benzoyl chloride, Triethylamine (Et₃N) |
| Solvent | Biphasic (e.g., Water/DCM) | Anhydrous Aprotic (e.g., DCM, THF) |
| Temperature | 0-5°C | 0°C to Room Temperature |
| Key Challenge | pH control, reagent hydrolysis, solubility | Requires ester protection/deprotection steps |
| Typical Yield | Variable (30-70%) | High (80-95% over two steps) |
| Reference | [3][9] | [4] |
References
- 1. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Benzoylpiperidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Benzoylpiperidine-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common purification challenges associated with this important synthetic intermediate.
Understanding the Molecule: Key Physicochemical Properties
This compound (Mol. Wt.: 233.26 g/mol ) is a chiral molecule featuring a moderately polar carboxylic acid group and a non-polar N-benzoyl group. This bifunctional nature dictates its solubility and chromatographic behavior. The carboxylic acid moiety allows for pH-dependent manipulation of its solubility, while the benzoyl group provides significant non-polar character, influencing its solubility in organic solvents. The presence of a stereocenter at the C3 position means that enantiomeric separation is a critical consideration for stereospecific applications.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: Basic Purification & Isolation
Question: My reaction is complete, but the crude product is a sticky oil that refuses to solidify. How can I isolate a solid product?
Answer: This is a common issue often caused by residual solvents (like DMF or DMSO) or the presence of impurities that act as a eutectic mixture, depressing the melting point.
-
Causality: High-boiling point solvents are difficult to remove under standard rotary evaporation. Impurities can disrupt the crystal lattice formation required for solidification.
-
Troubleshooting Steps:
-
Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve the oil in a solvent like toluene or dichloromethane (DCM) and re-evaporate. Repeat this process 2-3 times. The co-distillation with the lower-boiling solvent helps pull off the high-boiling residue.
-
Solvent-Induced Precipitation (Trituration): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol). Then, slowly add a poor solvent (an "anti-solvent") like hexanes, petroleum ether, or cold water while stirring vigorously.[1] The goal is to crash out the desired product as a solid, leaving impurities in the solvent mixture. Scrape the sides of the flask with a glass rod to induce nucleation.
-
Acid-Base Extraction: Use the carboxylic acid handle to your advantage. Dissolve the crude oil in ethyl acetate or DCM. Wash with a mild aqueous base (e.g., 1 M NaHCO₃) to deprotonate and extract basic impurities. Then, extract your product into a fresh aqueous base phase (e.g., 1 M NaOH). Wash this aqueous phase with an organic solvent (like ether or ethyl acetate) to remove neutral, non-polar impurities. Finally, acidify the aqueous layer with cold 1 M HCl to a pH of ~2-3 to precipitate your purified product.[2] Filter, wash the solid with cold water, and dry thoroughly.
-
FAQ 2: Recrystallization Challenges
Question: I'm struggling to find an effective solvent system for recrystallization. My yield is either extremely low, or the product "oils out." What should I do?
Answer: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.
-
Recommended Solvent Systems: Based on the molecule's structure, a combination of polar and non-polar solvents is often effective.
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. |
| Ethyl Acetate/Hexanes | A classic choice. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy. |
| Methanol/Water | Similar to ethanol/water, but methanol's higher polarity may be beneficial. |
| Isopropanol | A single solvent that may work well, offering a good balance of polarity. |
-
Troubleshooting Protocol:
-
Prevent Oiling Out: To avoid this, use a larger volume of solvent or switch to a solvent system where the compound is less soluble. Ensure the solution cools slowly. Insulating the flask can promote the formation of well-defined crystals.
-
Improving Yield: If the yield is low, it means your compound has significant solubility in the mother liquor even at low temperatures. Try reducing the proportion of the "good" solvent in your final mixture or cool the solution for a longer period in an ice bath or freezer (if the solvent won't freeze). You can also concentrate the mother liquor and attempt a second-crop recrystallization.
-
FAQ 3: Chromatographic Purification
Question: My compound streaks badly on silica gel TLC and flash chromatography columns. How can I achieve sharp, well-defined bands?
Answer: Streaking (tailing) of carboxylic acids on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the acidic proton of your compound and the slightly acidic silanol groups (Si-OH) on the silica surface.
-
The Scientific Principle: The polar carboxylic acid group adsorbs strongly to the polar silica gel stationary phase. This can lead to slow elution and band broadening. The interaction is primarily ionic and hydrogen-bonding in nature.
-
Solution: Mobile Phase Modification:
-
Add Acetic or Formic Acid: The most common solution is to add a small amount (0.5-1.0%) of a volatile acid like acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexanes + 1% AcOH).[3] The excess acid in the eluent protonates both the silanol groups and your carboxylic acid, minimizing ionic interactions and allowing the compound to elute based on polarity, resulting in sharper peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or C18 reversed-phase silica. For reversed-phase chromatography, typical mobile phases would be acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
FAQ 4: Chiral Resolution
Question: My synthesis produces a racemic mixture of this compound. What is the most direct method to separate the enantiomers?
Answer: Separating enantiomers is a common challenge for chiral compounds. The most established method for molecules with an acidic or basic handle is diastereomeric salt formation followed by fractional crystallization.[4]
-
Mechanism: You react the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can therefore be separated by conventional techniques.
-
(R/S)-Acid + (R)-Base → [ (R)-Acid·(R)-Base ] + [ (S)-Acid·(R)-Base ] (Diastereomeric Pair)
-
-
Recommended Chiral Resolving Agents (Bases):
-
(R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine
-
Brucine or Strychnine (use with caution due to toxicity)
-
Cinchonidine or Quinine
-
-
Alternative Method - Chiral Derivatization: Another approach involves covalently bonding a chiral auxiliary to the carboxylic acid, separating the resulting diastereomers by standard chromatography, and then cleaving the auxiliary. However, this adds synthetic steps.
-
Advanced Methods: For analytical or small-scale preparative work, chiral HPLC is highly effective. For process scale, methods like kinetic resolution may also be considered.[5][6]
Visual Workflow and Logic Diagrams
General Purification Strategy
This diagram outlines a standard, multi-step approach to purify the crude product after synthesis.
References
- 1. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 2. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Acylation
Welcome to the technical support center for the optimization of piperidine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-acylation of piperidine rings. Drawing from established protocols and mechanistic insights, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the acylation of piperidines, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
You've run your reaction, but TLC or LC-MS analysis shows only starting material or a very faint product spot. This is a common issue with several potential causes.
-
Q: My reaction shows no progress. What are the primary factors to investigate?
-
A: The most common culprits for a stalled reaction are related to the reagents and reaction conditions.
-
Reagent Quality: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze over time if not stored properly.[1][2] Always use fresh or properly stored reagents and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Base Stoichiometry: If your piperidine starting material is a hydrochloride salt, you must use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).[2] One equivalent is required to neutralize the HCl salt to generate the free, nucleophilic amine, while the second equivalent scavenges the acid (e.g., HCl or carboxylic acid) produced during the acylation.[1][2]
-
Reaction Temperature: Many acylation reactions are initiated at 0 °C to control the initial exotherm.[2] However, if the piperidine or the acylating agent is sterically hindered or electronically deactivated, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[2]
-
-
-
Q: I'm using a carboxylic acid and a coupling agent, but the reaction is not working. What should I check?
-
A: When using coupling agents like EDC with an additive such as HOBt, the order of addition and reaction time are critical. The carboxylic acid must be activated by the coupling agent before the piperidine is added.[3] Ensure all reagents are anhydrous, as water can quench the activated species. The reaction may also require longer reaction times (12-18 hours) to go to completion.[3]
-
Problem 2: Formation of Multiple Products or Impurities
Your reaction appears to have worked, but you observe multiple spots on your TLC plate or several peaks in your LC-MS chromatogram.
-
Q: My crude product is a complex mixture. What are the likely side reactions?
-
A: Several side reactions can lead to a complex product mixture.
-
Over-acylation: If your piperidine substrate contains other nucleophilic functional groups (e.g., hydroxyl or a second amine), these may also be acylated. Protecting these groups prior to the N-acylation is often necessary.
-
Reaction with Base: While tertiary amine bases like triethylamine are generally non-nucleophilic, under certain conditions, they can react with highly reactive acylating agents.
-
Decomposition of Acylating Agent: If your acylating agent is unstable, it may decompose under the reaction conditions, leading to impurities.[1]
-
-
-
Q: I'm observing a persistent impurity that is difficult to remove. What could it be?
-
A: If you are using a carboxylic acid with a coupling agent like EDC, the resulting urea byproduct can sometimes be challenging to remove. Proper work-up procedures, including aqueous washes, are essential.[3] In some cases, a silica gel column is necessary for complete purification.
-
Problem 3: Difficulties with Product Isolation and Purification
The reaction is complete, but you are struggling to isolate a pure product.
-
Q: I'm losing a significant amount of my product during the aqueous work-up. How can I prevent this?
-
A: Product loss during work-up often stems from incorrect pH during extraction or the formation of emulsions.
-
pH Adjustment: The acylated piperidine product is typically a neutral amide. During the work-up, washing with a dilute acid (e.g., 1M HCl) will remove any unreacted piperidine and the tertiary amine base by protonating them and making them water-soluble.[2] A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any acidic impurities.[2]
-
Emulsion Formation: If an emulsion forms during the extraction, adding brine (saturated aqueous NaCl solution) can help to break it.
-
-
-
Q: My product is a solid, but I'm having trouble inducing crystallization. What can I do?
-
A: If your product is a solid, crystallization is an excellent purification method.[4] If it fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution to a lower temperature. Alternatively, purification by column chromatography may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of piperidine acylation? A: The acylation of a piperidine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to form a stable amide bond.[3]
Q2: How do I choose the right acylating agent? A: The choice of acylating agent depends on the reactivity of your piperidine substrate and the desired reaction conditions.
-
Acyl Chlorides: These are highly reactive and often lead to faster reaction times. However, they produce hydrochloric acid as a byproduct, which must be neutralized by a base.[2][5]
-
Acid Anhydrides: These are generally less reactive than acyl chlorides, which can result in cleaner reactions. They produce a carboxylic acid byproduct that also requires neutralization.[2][5]
-
Carboxylic Acids: To be used for acylation, carboxylic acids must be activated by a coupling agent (e.g., EDC, HATU). This method is often milder and allows for the use of a wide range of carboxylic acids.[3]
Q3: Why is a base necessary in most piperidine acylation reactions? A: A base serves two critical functions:
-
Acid Scavenging: The reaction generates an acidic byproduct (HCl from an acyl chloride or a carboxylic acid from an anhydride). The base neutralizes this acid, preventing it from protonating the piperidine starting material, which would render it non-nucleophilic and halt the reaction.[1][2]
-
Free-Basing the Starting Material: Piperidines are often supplied as hydrochloride salts. An equivalent of base is required to deprotonate the ammonium salt and generate the free, nucleophilic amine.[2]
Q4: When should I consider using a catalyst? A: For slow or sluggish acylation reactions, particularly when using less reactive acylating agents like acid anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2][4] DMAP is a hyper-nucleophilic acylation catalyst.[2]
Q5: How does steric hindrance affect the reaction? A: Steric hindrance around the nitrogen atom of the piperidine or on the acylating agent can significantly slow down the reaction rate. For sterically hindered substrates, it may be necessary to use a more reactive acylating agent, a higher reaction temperature, or a catalyst like DMAP. In some cases of disubstituted piperidines, the conformation of the ring can influence reactivity, with a preference for acylation when a substituent at the α-position is in the axial position.[6][7]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Piperidine Acylation using an Acyl Chloride
This protocol describes a general method for the N-acylation of a piperidine using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.2 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the piperidine derivative (1.0 eq) in anhydrous DCM, add the tertiary amine base (1.5 - 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization, if necessary.
Protocol 2: General Procedure for Piperidine Acylation using an Acid Anhydride
This protocol outlines a general method for the N-acylation of a piperidine using an acid anhydride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acid anhydride (1.1 - 1.5 eq)
-
Triethylamine (NEt₃) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if not using pyridine as solvent)
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
(Optional) Add DMAP (0.1 eq) to the solution.
-
Add the acid anhydride (1.1 - 1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Relative Reactivity | Byproduct | Typical Base | Catalyst Needed? |
| Acyl Chloride | High | HCl | Triethylamine, DIPEA | Rarely |
| Acid Anhydride | Moderate | Carboxylic Acid | Triethylamine, Pyridine | DMAP (for slow reactions) |
| Carboxylic Acid | Low (requires activation) | Water, Urea derivative | DIPEA | Coupling Agent (EDC, HATU) |
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield in Piperidine Acylation
Caption: Troubleshooting workflow for low product yield.
Diagram 2: General Experimental Workflow for Piperidine Acylation
Caption: General experimental workflow for piperidine acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of Substituted Piperidine-3-Carboxylic Acids
The enantiomers of substituted piperidine-3-carboxylic acids often exhibit significantly different pharmacological and toxicological profiles, making their separation a critical step in drug discovery and development. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in resolving these stereoisomers. We will explore the causality behind experimental choices and provide field-proven insights to ensure robust and reproducible outcomes.
Part 1: Frequently Asked questions (FAQs)
This section addresses common high-level questions encountered when planning the resolution of substituted piperidine-3-carboxylic acids.
FAQ 1: What are the most common methods for resolving stereoisomers of substituted piperidine-3-carboxylic acids?
The three primary methods for resolving stereoisomers of substituted piperidine-3-carboxylic acids are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Chiral Chromatography (HPLC/SFC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.
-
Enzymatic Resolution: This method employs enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing for the separation of the reacted and unreacted forms.
FAQ 2: How do I choose the best resolution strategy for my specific substituted piperidine-3-carboxylic acid?
The optimal strategy depends on several factors, including the scale of the resolution, the physicochemical properties of the compound, available equipment, and project timelines.
-
For large-scale synthesis (grams to kilograms), diastereomeric salt crystallization is often the most cost-effective method if a suitable resolving agent and crystallization conditions can be identified.
-
For small-scale synthesis and analytical purposes, chiral HPLC or SFC is highly efficient for rapid screening and purification.
-
When classical methods fail or for specific structural motifs, enzymatic resolution can offer high selectivity under mild conditions, though the theoretical yield for the desired enantiomer is limited to 50% in a standard kinetic resolution.
FAQ 3: What are the critical parameters to optimize for successful diastereomeric salt formation?
The success of diastereomeric salt resolution hinges on maximizing the solubility difference between the two diastereomeric salts. Key parameters to optimize include:
-
Choice of Resolving Agent: A variety of chiral bases are available. Screening several options is crucial.
-
Solvent System: The polarity and protic/aprotic nature of the solvent significantly impact salt solubility. A screening of different solvents and solvent mixtures is essential.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the yield and purity of the crystallized salt.
-
Temperature Profile: Controlled cooling rates during crystallization are critical for obtaining well-formed crystals and high diastereomeric purity.
FAQ 4: When should I consider using chiral chromatography over classical resolution methods?
Chiral chromatography is advantageous in the following scenarios:
-
Early Drug Discovery: When small quantities of enantiomerically pure material are needed quickly for biological testing.
-
Difficult Separations: When diastereomeric salt crystallization fails to yield solids or provides poor selectivity.
-
Analytical Validation: For accurately determining the enantiomeric excess (ee) of samples from other resolution methods.
-
High-Value Compounds: When the cost of the material justifies the higher expense of preparative chromatography.
FAQ 5: What are the advantages and disadvantages of enzymatic resolution for this class of compounds?
Advantages:
-
High Enantioselectivity: Enzymes can exhibit exquisite selectivity for one enantiomer.
-
Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which is beneficial for sensitive molecules.
-
Environmentally Friendly: Often utilizes aqueous systems and avoids harsh reagents.
Disadvantages:
-
50% Yield Limitation: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.
-
Substrate Specificity: An enzyme that works for one substrate may not work for a closely related analog.
-
Process Development: May require screening of multiple enzymes and optimization of reaction conditions (pH, temperature, co-solvents).
Part 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
Problem: My diastereomeric salts are not crystallizing.
-
Cause: The diastereomeric salts may be too soluble in the chosen solvent, or they may be forming an oil.
-
Solution:
-
Solvent Screening: Experiment with a wider range of solvents, including less polar options to decrease solubility, or solvent mixtures.
-
Increase Concentration: Carefully remove solvent to achieve a supersaturated solution. Be cautious not to oversaturate, which can lead to oiling out.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, use it to seed the solution.
-
Cooling Profile: Try a slower, more controlled cooling ramp, or a period of aging at a constant temperature.
-
Problem: The enantiomeric excess (ee) of my resolved product is low after crystallization.
-
Cause: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the isolated salt. This is often necessary to upgrade the diastereomeric excess.
-
Solvent Optimization: Re-screen solvents to find one that maximizes the solubility difference. Ternary phase diagrams can be a powerful tool for this.
-
Resolving Agent Stoichiometry: Vary the amount of the resolving agent. Using a sub-stoichiometric amount can sometimes improve selectivity.
-
Check Resolving Agent Purity: Ensure the chiral resolving agent itself has high enantiomeric purity.
-
Problem: The yield of my resolved isomer is very low.
-
Cause: The desired diastereomeric salt may be the more soluble of the two, or a significant amount may be lost to the mother liquor.
-
Solution:
-
Isolate the Other Enantiomer: Collect the mother liquor, evaporate the solvent, and liberate the free acid. It should be enriched in the other enantiomer. You may be able to crystallize this enantiomer with the opposite enantiomer of the resolving agent.
-
Racemization and Recycling: If feasible, develop a method to racemize the undesired enantiomer and recycle it back into the resolution process.
-
Optimize for the Other Diastereomer: Screen for a resolving agent and solvent system where your desired enantiomer forms the less soluble salt.
-
Troubleshooting Guide 2: Chiral HPLC/SFC
Problem: I am not getting baseline separation of my enantiomers on a chiral column.
-
Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient selectivity.
-
Solution:
-
Column Screening: Screen a variety of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for many compounds.
-
Mobile Phase Modification:
-
SFC: Adjust the co-solvent (e.g., methanol, ethanol, isopropanol) and the percentage of the co-solvent. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve peak shape and resolution.
-
HPLC (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., ethanol, isopropanol).
-
-
Temperature: Optimize the column temperature. Lower temperatures often increase enantioselectivity, but also increase analysis time and backpressure.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Problem: I am observing peak tailing or fronting in my chromatogram.
-
Cause: This is often due to secondary interactions between the analyte and the stationary phase, mass overload, or issues with the mobile phase.
-
Solution:
-
Additives: For basic analytes like piperidines, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. For the carboxylic acid, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be necessary.
-
Reduce Sample Load: Inject a smaller amount of your sample to rule out mass overload.
-
Change Co-solvent: In SFC, switching from methanol to ethanol or isopropanol can sometimes improve peak shape.
-
Troubleshooting Guide 3: Enzymatic Resolution
Problem: The enzymatic reaction is very slow or not proceeding.
-
Cause: The enzyme may be inactive, or the reaction conditions may be suboptimal.
-
Solution:
-
Enzyme Activity: Ensure your enzyme is active. If it's a commercial product, check the expiration date and storage conditions. If possible, test it with a known positive control substrate.
-
Optimize pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Consult the literature or the supplier's datasheet for the optimal range for your chosen enzyme.
-
Co-solvent Effects: If your substrate is not soluble in the aqueous buffer, you may need to add a water-miscible organic co-solvent. However, high concentrations of organic solvents can denature the enzyme. Screen different co-solvents and concentrations.
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Problem: The enantioselectivity of the enzyme is low.
-
Cause: The chosen enzyme may not be a good fit for your specific substrate.
-
Solution:
-
Enzyme Screening: Screen a panel of different enzymes (e.g., various lipases from different microbial sources).
-
Reaction Optimization: Enantioselectivity can sometimes be improved by modifying the reaction conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity.
-
Acyl Donor (for esterification): In a lipase-catalyzed esterification, the choice of the acyl donor can have a significant impact on selectivity.
-
-
Protein Engineering: For long-term projects, consider directed evolution or rational design to engineer an enzyme with improved selectivity for your substrate.
-
Part 3: Detailed Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve one equivalent of the racemic substituted piperidine-3-carboxylic acid in a suitable solvent at an elevated temperature.
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-mandelic acid) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (de) by chiral HPLC or by NMR spectroscopy after liberating the free acid.
-
Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system.
-
Liberation of Free Acid: Suspend the diastereomerically pure salt in a biphasic system (e.g., ethyl acetate and water). Adjust the pH to be acidic (e.g., pH 2 with 1M HCl) to protonate the resolving agent and deprotonate the carboxylic acid. Separate the organic layer, dry it (e.g., over Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched piperidine-3-carboxylic acid.
Protocol 2: Method Development for Chiral SFC
-
Column Screening: Screen a set of 3-4 chiral columns with diverse selectivities (e.g., cellulose- and amylose-based CSPs).
-
Initial Conditions: Use a generic gradient such as 5% to 40% methanol in CO₂ over 5-10 minutes. Set the back pressure to 150 bar and the temperature to 40 °C.
-
Co-solvent and Additive Screening: If the initial screening does not provide a separation, repeat the screening with different co-solvents (e.g., ethanol, isopropanol) and with the addition of a basic (0.1% diethylamine) or acidic (0.1% formic acid) additive.
-
Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the gradient slope, temperature, and back pressure to achieve baseline resolution in the shortest possible time.
Part 4: Data Summaries and Visualizations
Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Common Applications |
| (R)-(-)-1-Phenylethylamine | Basic | General purpose for a wide range of carboxylic acids. |
| (S)-(+)-Mandelic Acid | Acidic | Used to resolve chiral bases. Can be used to derivatize alcohols. |
| Brucine | Basic | Natural alkaloid, effective for many acidic compounds. |
| Quinine | Basic | Natural alkaloid, often used for resolving acidic compounds. |
| Di-p-toluoyl-tartaric acid | Acidic | Derivative of tartaric acid, often provides good crystallinity. |
Table 2: Typical Starting Conditions for Chiral SFC Method Development
| Parameter | Setting | Rationale |
| Columns | Amylose and Cellulose-based CSPs | These have broad applicability for a wide range of chiral compounds. |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase in SFC. |
| Mobile Phase B (Co-solvent) | Methanol | Good starting co-solvent due to its polarity and ability to form H-bonds. |
| Gradient | 5-40% Co-solvent in 5 min | A rapid generic gradient to quickly assess separability. |
| Flow Rate | 3-4 mL/min (for analytical columns) | Provides a good balance between speed and efficiency. |
| Back Pressure | 150 bar | Keeps the CO₂ in a supercritical state under typical operating conditions. |
| Temperature | 40 °C | A common starting temperature that provides good efficiency. |
| Additives | 0.1% DEA for bases, 0.1% TFA for acids | Improves peak shape and can modify selectivity. |
Diagrams
Caption: Decision tree for selecting a resolution strategy.
Caption: Workflow for troubleshooting poor diastereomeric salt crystallization yield.
Part 5: References
-
Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from --INVALID-LINK--
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for optical resolution of piperidine carboxylic acid derivative. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from --INVALID-LINK--
-
FAGG. (n.d.). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. Retrieved from --INVALID-LINK--
-
NIH National Library of Medicine. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Resolution of racemic amino acids. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 16). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from --INVALID-LINK--
-
NIH National Library of Medicine. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from --INVALID-LINK--
-
NIH National Library of Medicine. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Retrieved from --INVALID-LINK--
-
YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from --INVALID-LINK--
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020, August 20). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Helical-screw directions of diastereoisomeric cyclic alpha-amino acid oligomers. Retrieved from --INVALID-LINK--
-
YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from --INVALID-LINK--
-
YouTube. (2014, February 7). Resolution by diastereomeric salts. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022, October 11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Technical Support Center: Troubleshooting Poor Solubility of Benzoylpiperidine Derivatives
Welcome to the technical support center for benzoylpiperidine derivatives. The benzoylpiperidine motif is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules.[1][2] However, its often rigid and lipophilic nature can present significant solubility challenges, particularly in aqueous media required for biological assays and preclinical studies. This guide is designed for researchers, scientists, and drug development professionals to provide structured, actionable advice for overcoming these common hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of benzoylpiperidine derivatives.
Q1: Why is my benzoylpiperidine derivative poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of benzoylpiperidine derivatives typically stems from a combination of factors related to their molecular structure:
-
Lipophilicity: The benzoyl and piperidine rings are largely nonpolar, contributing to a high logP value and a preference for lipid-like environments over aqueous ones.[3]
-
Crystal Lattice Energy: These compounds are often crystalline solids. The strong intermolecular forces within the crystal lattice require significant energy to overcome before the molecule can dissolve in a solvent.[4] High melting points are often indicative of high lattice energy.
-
Ionization State: The piperidine nitrogen is a weak base.[5] At neutral or alkaline pH, this nitrogen is uncharged (unprotonated), making the molecule less polar and thus less water-soluble.[5][6]
Q2: I'm observing precipitation when diluting my DMSO stock into aqueous buffer for an in vitro assay. What's happening and how can I fix it?
A2: This is a classic issue known as "crashing out," which occurs when a compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium.[7][8] DMSO is an excellent solubilizing agent, but when the DMSO stock is diluted into a buffer, the solvent environment becomes predominantly aqueous, and the compound precipitates.[7]
Here are several strategies to mitigate this:[7][9]
-
Lower the Final Concentration: Your target concentration may be too high. Determine the kinetic solubility limit to find a workable concentration range.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to minimize both compound precipitation and potential artifacts in biological systems.[9]
-
Use Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions in a medium that contains a decreasing percentage of the organic solvent.[9]
-
Incorporate Solubilizing Excipients: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween-20, Polysorbate 80) or a cyclodextrin to the final aqueous buffer to help keep the compound in solution.[10][11][12]
Q3: How does pH impact the solubility of my benzoylpiperidine derivative?
A3: pH has a profound effect on the solubility of these compounds. The piperidine nitrogen is a weak base and can be protonated (gain a positive charge) in acidic conditions.[5][13]
-
In Acidic pH (pH < pKa): The piperidine nitrogen becomes protonated (BH+). This ionized form is significantly more polar and, therefore, more soluble in water.[14]
-
In Neutral/Alkaline pH (pH > pKa): The piperidine nitrogen is in its neutral, unprotonated free base form (B). This form is less polar and has much lower aqueous solubility.[14]
This relationship is described by the Henderson-Hasselbalch equation and is a critical tool for troubleshooting.[5][15][16] By lowering the pH of your buffer, you can often dramatically increase the solubility of your benzoylpiperidine derivative.
Q4: What are the best first-line solvents to try for creating a stock solution?
A4: For creating a concentrated stock solution, you should start with strong, water-miscible organic solvents. The most common choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
DMSO is typically the most effective and widely used solvent for initial stock preparation due to its high solubilizing power.[7] Always start by dissolving the compound in a minimal amount of the organic solvent before diluting it further.[7]
Section 2: In-Depth Troubleshooting Guides
When basic FAQs are not enough, these guides provide a systematic approach to diagnosing and solving complex solubility issues.
Guide 1: Systematic Approach to Solubility Problems
Poor solubility is a multi-faceted problem. This workflow provides a logical sequence for identifying the root cause and finding an effective solution.
Caption: A systematic workflow for troubleshooting solubility.
Guide 2: Leveraging pH for Enhanced Solubility
As most benzoylpiperidine derivatives are weak bases, pH adjustment is the most powerful and straightforward initial strategy.
The Underlying Principle: The Henderson-Hasselbalch Equation
For a weak base, the equation is: pH = pKa + log([B]/[BH+]) Where:
-
[B] is the concentration of the neutral free base (less soluble).
-
[BH+] is the concentration of the protonated, charged form (more soluble).[13]
This equation shows that as the pH decreases, the ratio of [B] to [BH+] must also decrease, meaning more of the compound shifts to the more soluble, protonated form.[14] For weakly basic drugs, solubility increases as the pH drops below the pKa.[14]
When to Use This Method:
-
When your compound has a basic nitrogen (like the piperidine ring) that can be protonated.
-
When your experimental system can tolerate a lower pH. Many cell-based assays are sensitive to pH changes, but for many biochemical or physicochemical assays, this is an excellent approach.[17]
Guide 3: Advanced Formulation Strategies
If pH and simple co-solvents are insufficient, more advanced techniques may be necessary, particularly for in vivo studies.
-
Salt Formation: This is a well-established technique for ionizable active pharmaceutical ingredients (APIs).[18] Reacting the basic piperidine nitrogen with an acid (like HCl) forms a salt.[19] Pharmaceutical salts often have significantly different and improved physicochemical properties, including higher aqueous solubility and dissolution rates.[18][20][21] Approximately 50% of all APIs on the market are formulated as salts.[20]
-
Cocrystals: For compounds where salt formation is not viable or does not provide sufficient benefit, cocrystallization is an emerging alternative.[21] A cocrystal consists of the API and a benign "co-former" molecule held together by non-ionic bonds (like hydrogen bonds) in a single crystal lattice.[20][22] This new solid form can have dramatically different—and often superior—solubility properties compared to the original API.[20][22]
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This high-throughput assay quickly determines the solubility limit of a compound when a DMSO stock is diluted into an aqueous buffer.[8]
Materials:
-
10 mM stock solution of your compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Clear 96-well plate.
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance.
Procedure:
-
Prepare Stock: Prepare a 10 mM stock solution of the benzoylpiperidine derivative in 100% DMSO.[7]
-
Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations.
-
Dilute into Buffer: Add 2 µL of each DMSO dilution to 198 µL of the aqueous buffer in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.[7]
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength around 620 nm.[7]
-
Analysis: The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps you understand how solubility changes as a function of pH.
Materials:
-
Solid (powdered) form of your compound.
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
HPLC or LC-MS for concentration analysis.
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing each buffer. Ensure undissolved solid remains at the bottom.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Filter the samples through a 0.22 µm filter to remove all undissolved solid.
-
Quantify: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Data Presentation Example
Table 1: Solubility of Compound-Y in Various Solvents and pH Conditions
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS, pH 7.4 | 25 | 5.2 |
| Acetate Buffer, pH 5.0 | 25 | 150.7 |
| Citrate Buffer, pH 4.0 | 25 | > 1000 |
| DMSO | 25 | > 100,000 |
| Ethanol | 25 | 2,500 |
| 10% PEG 400 in PBS, pH 7.4 | 25 | 25.4 |
Visualization of pH Effect on Ionization
The following diagram illustrates how the ionization state of the piperidine nitrogen, and thus its polarity and solubility, changes with pH.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. youtube.com [youtube.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmasalmanac.com [pharmasalmanac.com]
- 21. researchgate.net [researchgate.net]
- 22. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidine and its derivatives. The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and compromise the integrity of the final compound.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to anticipate, diagnose, and resolve common issues in your piperidine synthesis workflows, leading to higher purity and more efficient outcomes.
Troubleshooting Guides by Synthetic Method
The choice of synthetic route is pivotal in determining the potential byproduct profile. Below are troubleshooting guides for some of the most common methods used to synthesize the piperidine core.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and frequently employed route to piperidines. However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning present unique challenges.[3]
Common Issues & Solutions
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete Reaction/Low Conversion | - Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can deactivate the catalyst.[3] - Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the aromaticity of the pyridine ring under the selected conditions.[3] - Low Hydrogen Pressure/Poor Mass Transfer: Inadequate hydrogen availability at the catalyst surface.[4] | - Purify Starting Materials: Ensure the pyridine precursor is of high purity. Recrystallization or distillation may be necessary. - Catalyst Selection & Loading: Platinum oxides (e.g., PtO₂, Adams' catalyst) or rhodium-based catalysts (e.g., Rh/C) are often more effective than palladium for pyridine reduction.[3] Increase catalyst loading (e.g., from 1-5 mol% to 10 mol%) to enhance reaction rates.[5] - Optimize Reaction Conditions: Increase hydrogen pressure and ensure vigorous stirring to improve gas-liquid mass transfer.[4] Elevating the temperature can also increase the reaction rate, but must be balanced against the risk of side reactions.[3] |
| Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) | - Insufficient Reaction Time: The reaction was stopped before complete reduction could occur.[3] - Mild Reaction Conditions: The temperature and/or pressure are not sufficient for full reduction.[3] | - Monitor Reaction Progress: Use techniques like GC-MS or TLC to track the disappearance of starting material and intermediates. - Increase Reaction Time & Severity: Extend the reaction time and/or incrementally increase the temperature and hydrogen pressure to drive the reaction to completion.[3] |
| Ring-Opening Byproducts (e.g., Pentylamines) | - Over-reduction/Hydrogenolysis: Harsh reaction conditions (high temperature, aggressive catalysts) can lead to the cleavage of C-N bonds in the piperidine ring.[4] - Catalyst Choice: Certain catalysts, particularly some rhodium complexes, can promote ring opening, especially in the presence of water.[3] | - Control Reaction Temperature: Lowering the reaction temperature can minimize over-reduction.[3] - Use Anhydrous Solvents: Minimizing water content can suppress ring-opening side reactions.[3] - Select a Milder Catalyst: If ring opening is a persistent issue, consider switching to a less aggressive catalyst system. |
| Low Diastereoselectivity (for substituted pyridines) | - Sub-optimal Catalyst Choice: The catalyst surface plays a crucial role in directing the stereochemical outcome of the hydrogenation. | - Optimize Catalyst System: The choice of catalyst can significantly influence the diastereoselectivity. For example, certain catalysts may preferentially lead to the formation of the cis isomer.[3] Screening different catalysts (e.g., PtO₂, Rh/C, Ru-based catalysts) is recommended.[1] |
Experimental Protocol: Catalytic Hydrogenation of Pyridine
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent like glacial acetic acid or ethyl acetate.[3][5]
-
Catalyst Addition: Add the chosen catalyst, such as PtO₂ (Adams' catalyst) or 10% Pd/C, typically at a loading of 1-10 mol%.[5]
-
Execution: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level. Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[3][5]
-
Monitoring: Track the reaction's progress using GC-MS or TLC until the starting material is consumed.[5]
-
Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.[5]
Reductive Amination
Reductive amination is a versatile method for constructing piperidine rings, often involving the condensation of a dicarbonyl compound with an amine or ammonia, followed by reduction.
Common Issues & Solutions
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Formation of Over-alkylation Products | - Reaction of the product piperidine with starting materials: The newly formed piperidine can act as a nucleophile and react with the starting aldehyde/ketone, leading to complex mixtures. | - Slow Addition of Reducing Agent: Add the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) slowly to the mixture of the amine and carbonyl compound. This keeps the concentration of the iminium ion intermediate low, favoring intramolecular cyclization over intermolecular side reactions. - Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine and dicarbonyl compound. |
| Incomplete Cyclization | - Unfavorable Ring-Closing Kinetics: The equilibrium may not favor the cyclic iminium ion intermediate. | - Adjust pH: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal for imine/iminium ion formation without deactivating the amine nucleophile. - Choice of Solvent: The solvent can influence the reaction rate and equilibrium. Protic solvents are generally preferred. |
| Formation of Acyclic Amino-alcohols | - Premature Reduction of Carbonyl: The reducing agent reduces the carbonyl group before imine formation and cyclization can occur. | - Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is effective because it is more reactive towards the iminium ion than the carbonyl group at mildly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice for its mildness and effectiveness. |
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of a solid precipitate when storing purified piperidine. What is it and how can I prevent it?
A1: Piperidine is a basic amine and readily reacts with atmospheric carbon dioxide to form piperidine carbonate, a solid salt. To prevent this, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] If a precipitate has already formed, it may be possible to redissolve it or repurify the piperidine by distillation.
Q2: Why is it so difficult to separate piperidine from a pyridine impurity by distillation?
A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[3] To overcome this, consider alternative purification methods such as selective salt formation. For example, bubbling CO₂ through the mixture will precipitate piperidine carbonate while leaving the less basic pyridine in solution, allowing for separation by filtration.[3]
Q3: Is it necessary to protect the piperidine nitrogen during subsequent functionalization reactions?
A3: It is highly recommended to use an N-protected piperidine derivative, especially when working with reagents that can react with the basic and nucleophilic piperidine nitrogen.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent unwanted side reactions.[3] These groups can be easily removed in a later step if the free secondary amine is the desired final product.[3]
Q4: My reaction yield is inconsistent between batches. What should I investigate first?
A4: Inconsistent yields are often traced back to variability in starting materials or reaction conditions.[4]
-
Catalyst Activity: If using a heterogeneous catalyst, ensure you are using a consistent source and batch, as activity can vary. Consider performing a small-scale test reaction to verify the activity of a new batch of catalyst.[4]
-
Purity of Reagents and Solvents: The purity of your starting materials and the dryness of your solvents can have a significant impact, especially in moisture-sensitive reactions.[4]
-
Reaction Setup: Ensure that temperature, pressure, and stirring rate are consistent across all experiments.[4]
Visualizing Byproduct Formation Pathways
Understanding the mechanistic pathways that lead to byproducts is key to preventing their formation.
Caption: Byproduct formation in pyridine hydrogenation.
This guide provides a foundational framework for troubleshooting common issues in piperidine synthesis. For more complex challenges, a thorough review of the pertinent scientific literature and consideration of alternative synthetic strategies are always recommended.
References
Technical Support Center: Optimization of Catalytic Hydrogenation of Pyridine Precursors
Welcome to the Technical Support Center for the catalytic hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The synthesis of piperidines via pyridine hydrogenation is a cornerstone in the development of pharmaceuticals and agrochemicals, yet it presents unique challenges due to the aromatic stability of the pyridine ring and potential catalyst inhibition.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these obstacles and achieve optimal results in your experiments.
Troubleshooting Guide: From Low Conversion to Catalyst Deactivation
This section addresses specific issues that may arise during the catalytic hydrogenation of pyridine precursors. Each problem is analyzed from a mechanistic standpoint, offering practical solutions grounded in chemical principles.
Issue 1: Low or No Conversion
One of the most common frustrations in catalytic hydrogenation is observing minimal or no conversion of the starting material. This can often be attributed to several factors, from catalyst choice to reaction conditions.
Possible Causes & Solutions
-
Inadequate Catalyst Activity: The choice of catalyst is paramount. Noble metal catalysts like rhodium, ruthenium, and platinum generally show high activity under milder conditions.[2] For instance, Rhodium(III) oxide (Rh₂O₃) has been shown to be highly active for a wide variety of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). If you are using a less active catalyst, such as palladium on carbon (Pd/C), more forcing conditions like higher pressure and temperature may be necessary.[3]
-
Actionable Advice: If you suspect low catalyst activity, consider screening a panel of catalysts. A good starting point would be 5% Rh/C, 5% Ru/C, and PtO₂. For challenging substrates, consider more specialized catalysts or increasing the catalyst loading.
-
-
Catalyst Poisoning: Pyridine and its piperidine product are Lewis bases and can strongly coordinate to the metal center of the catalyst, leading to deactivation.[4][5] This is a particularly prevalent issue with unactivated pyridines.[4]
-
Actionable Advice:
-
Acidic Additives: The presence of a Brønsted acid can protonate the pyridine nitrogen, forming a pyridinium salt.[6] This reduces its coordinating ability and enhances the ring's susceptibility to reduction.[7][8] Acetic acid is often an excellent solvent choice for this reason.[8]
-
Substrate Purity: Ensure your starting material is free from impurities that can act as catalyst poisons (e.g., sulfur-containing compounds).
-
-
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of the stable aromatic pyridine ring is often thermodynamically demanding and requires elevated temperatures and pressures.[9][7] Reactions that are sluggish at atmospheric pressure can often be driven to completion at higher pressures (e.g., 30-80 bar).[9]
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for ensuring the hydrogen, substrate, and catalyst are in intimate contact.
-
Actionable Advice: Increase the stirring rate of your reaction. For viscous reaction mixtures, consider dilution with an appropriate solvent to improve mass transfer.
-
Issue 2: Poor Selectivity (Partial Hydrogenation or Side Reactions)
Achieving high selectivity can be as challenging as achieving high conversion. The formation of partially hydrogenated intermediates or undesired side products can complicate purification and reduce yields.
Possible Causes & Solutions
-
Incomplete Reduction: The stepwise addition of hydrogen to the pyridine ring can lead to the formation of di- and tetrahydropyridine intermediates.[6][11] If the reaction is stopped prematurely or the conditions are not vigorous enough, these may be the major products.
-
Actionable Advice: Increase the reaction time or the severity of the conditions (pressure, temperature). Monitoring the reaction by GC-MS or NMR at various time points can help determine the optimal reaction duration.
-
-
Chemoselectivity Issues with Functionalized Pyridines: When the pyridine precursor contains other reducible functional groups (e.g., nitro, alkene, ketone), competing reduction can occur.[4] For example, when reducing vinylpyridines, the alkene is often reduced concurrently with the pyridine ring.[4]
-
Actionable Advice:
-
Catalyst Choice: The choice of catalyst can significantly influence chemoselectivity. For instance, certain palladium catalysts can be tuned to selectively hydrogenate a nitrile group in the presence of a pyridine ring.[3]
-
Reaction Conditions: Milder conditions may favor the reduction of more labile functional groups over the aromatic ring. Conversely, harsher conditions may be required for complete saturation of the pyridine ring, potentially at the expense of other functional groups. A careful optimization of reaction parameters is key.
-
-
Issue 3: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts well but then stalls before reaching completion.
Possible Causes & Solutions
-
Product Inhibition: As the concentration of the piperidine product increases, it can compete with the pyridine substrate for active sites on the catalyst, leading to a decrease in the reaction rate.[2]
-
Actionable Advice: In some cases, using a higher catalyst loading can help to mitigate the effects of product inhibition.
-
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[12]
-
Actionable Advice: If you suspect coking, try running the reaction at a lower temperature. If high temperatures are necessary, consider using a catalyst that is more resistant to coking.
-
-
Leaching: In some cases, the active metal can leach from the support into the reaction mixture, leading to a loss of catalytic activity.
-
Actionable Advice: After the reaction, analyze the reaction mixture for the presence of the dissolved metal. If leaching is a problem, a different catalyst support or a different catalyst altogether may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for pyridine hydrogenation?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome.[2] However, some general guidelines are:
-
For high activity under mild conditions: Rhodium-based catalysts, such as Rh/C and Rh₂O₃, are often excellent choices.[4]
-
For cost-effectiveness in large-scale synthesis: Nickel-based catalysts like Raney Nickel are often used, although they may require harsher conditions.[2]
-
For specific chemoselectivity: Palladium catalysts can be highly effective, and their selectivity can often be tuned by the choice of support and additives.[3]
Q2: What is the role of the solvent in pyridine hydrogenation?
The solvent can have a profound impact on the reaction by influencing:
-
Solubility: The substrate and product should be soluble in the chosen solvent.
-
Mass Transfer: Low-viscosity solvents facilitate better mixing and mass transfer.
-
Reactivity: As mentioned earlier, acidic solvents like acetic acid can activate the pyridine ring towards hydrogenation.[8] The polarity of the solvent can also influence the reaction rate by stabilizing or destabilizing the transition state.[13]
Q3: How do I handle pyrophoric hydrogenation catalysts safely?
Many hydrogenation catalysts, such as Pd/C and Raney Nickel, are pyrophoric, especially after use when they are saturated with hydrogen and finely divided.[14][15]
-
Always handle catalysts in an inert atmosphere (e.g., under nitrogen or argon).[16]
-
Never allow the catalyst to dry out completely. [17] After filtration, the catalyst should be kept wet with water or a suitable solvent.[14][16]
-
Quench the used catalyst carefully. A common procedure is to suspend the filtered catalyst in water and then slowly add an oxidizing agent like sodium hypochlorite to deactivate it before disposal. Always consult your institution's safety guidelines for proper disposal procedures.
Q4: Can I perform pyridine hydrogenation at atmospheric pressure?
While some highly activated pyridines may be hydrogenated at atmospheric pressure, in general, the hydrogenation of the aromatic pyridine ring requires elevated pressure to proceed at a reasonable rate.[9] For many substrates, pressures in the range of 50-100 bar are necessary for efficient conversion.[9]
Q5: What is the difference between homogeneous and heterogeneous catalysts for this reaction?
-
Heterogeneous catalysts (e.g., metals on a solid support like carbon) are in a different phase from the reaction mixture. They are easily separated from the product by filtration, which is a significant advantage in industrial processes.[18][19]
-
Homogeneous catalysts are soluble in the reaction medium. They can offer higher selectivity and activity under milder conditions due to their well-defined active sites.[18][20] However, their separation from the product can be challenging.[18]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general starting point for the hydrogenation of a substituted pyridine using a heterogeneous catalyst in a high-pressure reactor.[10]
Materials:
-
Substituted pyridine
-
Hydrogenation catalyst (e.g., 5% Rh/C, 5-10 mol%)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
-
Inert gas source (nitrogen or argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To the high-pressure vessel, add the substituted pyridine and the solvent.
-
Under a stream of inert gas, carefully add the hydrogenation catalyst.
-
Seal the vessel and purge it several times with the inert gas to remove all oxygen.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated area.
-
Purge the vessel with inert gas.
-
Open the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate containing the product can then be concentrated and purified as necessary.
Table 1: Comparison of Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Conversion/Yield | Reference |
| Rh₂O₃ | 5 | 40 | TFE | >99% | |
| PtO₂ | 50-70 | 60-80 | Acetic Acid | High | [10] |
| Pd/C | 80-90 | 80 | Not Specified | Full Conversion | |
| Ru/C | 30 | 80 | Not Specified | High | [9] |
| Raney Ni | 150-300 | High | Not Specified | High | [2] |
Visualizing the Process: Diagrams and Workflows
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in pyridine hydrogenation.
Catalyst Selection Guide
Caption: A flowchart to guide catalyst selection based on experimental priorities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. ethz.ch [ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Multi-Step Piperidine Synthesis
Introduction: Navigating the Complexities of Piperidine Synthesis
The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Despite its prevalence, the multi-step synthesis of highly substituted or stereochemically complex piperidines is frequently plagued by low yields, challenging purifications, and unexpected side reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these intricate synthetic sequences.
Here, we move beyond simple protocols to explore the underlying chemical principles driving success and failure in the lab. By understanding the "why" behind a failed reaction, we can more effectively implement the "how" to fix it. This resource is structured as a series of frequently asked questions (FAQs) addressing specific, field-proven challenges in key synthetic transformations.
Troubleshooting Guide & FAQs
Section 1: Catalytic Hydrogenation of Pyridines
The seemingly straightforward reduction of a pyridine to a piperidine is a common source of yield loss due to catalyst poisoning, over-reduction, and poor selectivity.[3][4][5]
Q1: My pyridine hydrogenation has stalled, or I'm observing very low conversion. What is the likely cause and how can I fix it?
A1: Diagnosis & Troubleshooting
Stalled hydrogenations are most often due to catalyst deactivation or poisoning .[6] The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface (e.g., Pd, Pt, Rh), inhibiting the catalytic cycle.[3][7] Sulfur-containing impurities in starting materials or solvents, even at ppm levels, can also irreversibly poison the catalyst.[6]
Troubleshooting Workflow:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-Benzoylpiperidine-3-carboxylic acid in Solution
Introduction
Welcome to the technical support guide for 1-Benzoylpiperidine-3-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The stability of a compound in solution is a critical parameter that can significantly impact experimental outcomes, from analytical measurements to biological assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered with this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
I. Chemical Structure and Inherent Stability Considerations
This compound possesses two key functional groups that dictate its chemical behavior and stability in solution: a tertiary amide (the benzoyl group attached to the piperidine nitrogen) and a carboxylic acid. The interplay between these groups, along with the piperidine ring, influences its susceptibility to degradation under various conditions.
The tertiary amide bond is generally more stable to hydrolysis than esters or acyl chlorides. However, under forcing conditions of strong acid or base with heat, it can undergo hydrolysis to yield benzoic acid and piperidine-3-carboxylic acid. The carboxylic acid moiety can undergo typical reactions such as esterification or decarboxylation, though the latter usually requires high temperatures. The piperidine ring itself is a saturated heterocycle and is relatively stable, but the tertiary amine character of the nitrogen atom makes it susceptible to oxidation.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
FAQ 1: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway of concern for this compound in solution is hydrolysis of the amide bond . This reaction is typically slow under neutral conditions but can be accelerated by strong acidic or basic conditions, especially at elevated temperatures.[2] This cleavage would result in the formation of benzoic acid and piperidine-3-carboxylic acid. A secondary, though less common, concern is the oxidation of the piperidine ring , particularly the tertiary amine nitrogen, which can lead to the formation of N-oxides.[3]
FAQ 2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): The amide bond is susceptible to acid-catalyzed hydrolysis, although this typically requires elevated temperatures to proceed at a significant rate.[2]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.[3]
-
Basic Conditions (pH > 10): The amide bond is susceptible to base-catalyzed hydrolysis. This process is also generally slow at room temperature but is accelerated by heat.[2]
FAQ 3: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally between 2-8°C.[4] For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
-
pH: If possible, prepare and store solutions in a buffered system close to neutral pH (e.g., pH 6-8).
-
Light: Protect solutions from light, especially UV light, by using amber vials or storing them in the dark to prevent potential photolytic degradation.[4]
-
Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
FAQ 4: Which solvents are recommended for preparing stock solutions?
The choice of solvent can impact both solubility and stability.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good choices for preparing highly concentrated stock solutions.[3] The compound is typically stable in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also suitable for dissolving the compound.[5]
-
Aqueous Buffers: For direct use in biological assays, dissolving the compound in an appropriate aqueous buffer is common. Solubility in aqueous media is pH-dependent.[3][5]
It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to minimize water-mediated degradation.
FAQ 5: How can I detect degradation of my this compound sample?
Degradation can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method.[6][7] When analyzing a sample over time, the appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. The primary degradation products to monitor for would be benzoic acid and piperidine-3-carboxylic acid.
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay buffer. | 1. Verify Buffer Compatibility: Check the pH of your assay buffer. If it is strongly acidic or basic, consider if the incubation time and temperature could be promoting hydrolysis. 2. Perform a Time-Course Stability Study: Prepare your compound in the assay buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will determine the rate of degradation under your specific assay conditions. 3. Adjust Assay Protocol: If significant degradation is observed, consider reducing the incubation time or performing the assay at a lower temperature if the protocol allows. |
| Precipitation of the compound in aqueous media. | 1. Check Solubility Limits: The solubility of this compound is pH-dependent.[3][5] Ensure the concentration used in your assay does not exceed its solubility in the final buffer. 2. Use a Co-solvent: If solubility is an issue, consider preparing a concentrated stock solution in a solvent like DMSO and then diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay. 3. Visual Inspection: Before use, visually inspect solutions for any signs of precipitation. If observed, gently warm the solution or sonicate to redissolve, if appropriate for the compound's stability. |
| Degradation of the stock solution. | 1. Assess Stock Solution Integrity: Analyze your stock solution using HPLC to confirm its concentration and purity. Compare the chromatogram to that of a freshly prepared standard. 2. Review Storage Conditions: Ensure your stock solution is stored correctly (2-8°C or -20°C, protected from light).[4] If not, prepare a fresh stock solution and store it appropriately. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the amide bond. | 1. Identify Degradation Products: The primary hydrolysis products are benzoic acid and piperidine-3-carboxylic acid. If you have standards for these compounds, inject them to confirm if the retention times of the unexpected peaks match. 2. Analyze Sample Handling: Review the pH, temperature, and duration of your sample preparation and storage. Exposure to harsh pH or high temperatures can cause hydrolysis.[2] 3. Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions to minimize the risk of degradation. |
| Oxidative degradation. | 1. Check for Air Exposure: Prolonged exposure to air, especially in the presence of trace metal impurities, can lead to oxidation.[1] 2. Use High-Purity Solvents: Ensure the solvents used are of high purity and free from peroxides. 3. Store Under Inert Gas: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. |
| Contamination. | 1. Analyze Blanks: Inject a blank sample (solvent only) to ensure that the unexpected peaks are not coming from the solvent or the HPLC system. 2. Clean Glassware and Equipment: Ensure all glassware and equipment used for sample preparation are scrupulously clean. |
Issue 3: Poor solubility when preparing aqueous solutions.
| Potential Cause | Troubleshooting Steps |
| pH of the aqueous solvent. | 1. Adjust pH: The solubility of this compound is expected to be higher at acidic (pH < 4) and basic (pH > 10) conditions due to the protonation of the piperidine nitrogen and deprotonation of the carboxylic acid, respectively.[3] Adjusting the pH of your aqueous solvent may improve solubility. 2. Titration for Solubility Profile: Perform a solubility assessment at various pH values to determine the optimal pH for dissolution. |
| Incorrect solvent choice. | 1. Use Organic Co-solvents: For difficult-to-dissolve samples, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, methanol, or ethanol, and then slowly add the aqueous buffer while vortexing.[3][5] |
| Temperature. | 1. Gentle Warming or Sonication: In some cases, gentle warming or sonication can help dissolve the compound. However, be cautious as excessive heat can promote degradation. |
IV. Experimental Protocols & Methodologies
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for monitoring the stability of this compound.
Objective: To quantify the concentration of this compound and detect the formation of its primary hydrolysis products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound standard
-
Benzoic acid standard (optional)
-
Piperidine-3-carboxylic acid standard (optional)
-
High-purity solvents
Procedure:
-
Sample Preparation: Dilute the samples to be analyzed to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the stability study.
-
Quantify the amount of the parent compound remaining by comparing its peak area to a calibration curve.
-
Monitor for the appearance of new peaks at the retention times corresponding to the potential degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under stress conditions to understand its degradation pathways.
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in the following solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (Control): Water or buffer at pH 7
-
-
Incubate a set of samples at room temperature and another set at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and dilute it for HPLC analysis as described in Protocol 1.
-
Analyze the chromatograms to determine the percentage of degradation and identify the conditions under which the compound is most labile.
V. Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability-related experimental issues.
VI. Conclusion
The chemical stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding its potential degradation pathways, particularly amide hydrolysis, and by implementing proper storage and handling procedures, researchers can mitigate these risks. This guide provides a comprehensive framework for identifying, troubleshooting, and preventing stability issues. When in doubt, performing stability assessments under your specific experimental conditions using methods like HPLC is the most definitive way to ensure the integrity of your results.
References
- 1. biosynce.com [biosynce.com]
- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Piperidine Ring Closure Reactions
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the piperidine ring, a crucial scaffold in numerous pharmaceuticals and natural products.[1][2][3] Here, we move beyond simple protocols to dissect the "why" behind common experimental challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Our approach is grounded in mechanistic understanding, providing you with the knowledge to not only solve immediate issues but also to proactively design more robust and efficient cyclization reactions.
Section 1: Intramolecular Reductive Amination for Piperidine Synthesis
Intramolecular reductive amination is a widely used method for constructing piperidine rings, involving the cyclization of an amino-aldehyde or amino-ketone followed by the reduction of the resulting cyclic iminium ion or enamine.[4] While powerful, this reaction is prone to several pitfalls that can diminish yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm observing very low yields in my intramolecular reductive amination. What are the likely causes and how can I fix it?
Answer: Low yields in this reaction typically stem from three primary issues: incomplete formation of the cyclic iminium/enamine intermediate, undesired side reactions, or inefficient reduction.
-
Causality: The cyclization step is an equilibrium process. For the reaction to proceed efficiently, this equilibrium must favor the cyclic intermediate. Factors such as substrate conformation, pH of the reaction medium, and steric hindrance can all work against you. The subsequent reduction must be fast and selective to trap the desired intermediate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
-
Detailed Protocols:
-
pH Optimization: To a solution of your amino-aldehyde/ketone in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add 0.1-0.5 equivalents of acetic acid. Stir at room temperature for 1-2 hours to facilitate iminium ion formation before adding the reducing agent.
-
Switching Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more chemoselective for imines and iminium ions over carbonyls.[5] It is also less sensitive to mild protic acids used for catalysis. A typical protocol involves adding 1.5-2.0 equivalents of NaBH(OAc)₃ to the pre-formed iminium ion solution and stirring until completion.
-
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity of the piperidine ring closure?
Answer: Poor stereoselectivity is a common challenge, especially when creating new stereocenters on the ring. The outcome is determined by the facial selectivity of the nucleophilic attack during cyclization and/or the hydride delivery during reduction.
-
Causality: The conformation of the linear precursor and the transition state of the cyclization are critical. The substituents on the forming ring will adopt a pseudo-chair conformation to minimize steric interactions, which dictates the direction of the final reduction step.
-
Strategies for Improving Stereoselectivity:
-
Bulky Protecting Groups: Installing a bulky protecting group on the nitrogen (e.g., Boc or Cbz) can influence the conformational preference of the cyclization transition state, potentially favoring one diastereomer.
-
Choice of Reducing Agent: Bulkier reducing agents (e.g., L-Selectride®) may exhibit greater facial selectivity during the hydride attack on the cyclic iminium ion compared to smaller reagents like NaBH₄.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.
-
| Strategy | Rationale | Typical Conditions | Expected Outcome |
| Bulky N-Protecting Group | Steric hindrance directs the cyclization pathway. | N-Boc or N-Cbz protected amino-aldehyde. | Increased diastereomeric ratio (d.r.). |
| Sterically Hindered Reductant | Controls the angle of hydride attack on the iminium ion. | L-Selectride® or K-Selectride®, THF, -78 °C. | May invert or significantly improve d.r. |
| Lower Reaction Temperature | Exaggerates small energy differences between diastereomeric transition states. | Run reaction at 0 °C or -78 °C instead of room temp. | Improved d.r. |
Section 2: Aza-Diels-Alder Cycloaddition
The aza-Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for synthesizing tetrahydropyridines, which can then be reduced to the corresponding piperidines.[6] The reaction involves an aza-diene or an imine as the dienophile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My aza-Diels-Alder reaction is not proceeding or is extremely slow. What should I try?
Answer: Reaction failure is often due to a mismatched electronic demand between the diene and dienophile (the imine) or an insufficiently activated dienophile.
-
Causality: Unlike the all-carbon Diels-Alder, the polarity of the imine C=N bond plays a huge role. For a normal-electron-demand reaction, an electron-rich diene requires an electron-poor imine. The highest occupied molecular orbital (HOMO) of the diene must interact effectively with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
-
Activation Strategies:
-
Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) coordinate to the imine nitrogen. This coordination lowers the LUMO energy of the imine, making it a more potent dienophile and accelerating the reaction.[6]
-
Electron-Withdrawing Groups: Attaching an electron-withdrawing group (e.g., tosyl, nosyl, or acyl) to the imine nitrogen makes the imine more electrophilic and reactive.[6]
-
High Temperature/Pressure: For sluggish reactions, increasing the temperature (often with microwave irradiation) can provide the necessary activation energy.[7] High-pressure conditions can also promote cycloaddition by favoring the more compact transition state.
Caption: Decision tree for activating a sluggish Aza-Diels-Alder reaction.
-
Question 2: I am getting a mixture of regioisomers and/or endo/exo stereoisomers. How can I control the selectivity?
Answer: Regio- and stereoselectivity in aza-Diels-Alder reactions are governed by a combination of orbital interactions, steric effects, and reaction mechanism (concerted vs. stepwise).
-
Causality:
-
Regioselectivity: Primarily controlled by the electronic properties of the substituents on the diene and imine (frontier molecular orbital theory).
-
Stereoselectivity (Endo/Exo): The concerted mechanism often favors the exo product due to the orientation of the imine lone pair in the transition state.[6] However, if a strong Lewis acid is used, the mechanism can shift to a stepwise Mannich-Michael pathway, which may alter the stereochemical outcome.[6][8]
-
-
Methods for Control:
-
Choice of Diene: Cyclic dienes, like cyclopentadiene or cyclohexadiene, often provide higher diastereoselectivity due to their conformationally restricted structures.[8]
-
Catalyst Selection: The choice of Lewis acid can influence the endo/exo ratio. Chiral Lewis acids can be employed to achieve enantioselective cycloadditions.
-
Solvent Effects: Solvent polarity can influence the stability of the transition states, sometimes affecting the stereochemical outcome.
-
| Factor | Influence on Selectivity | Recommended Action |
| Diene Structure | Cyclic dienes are conformationally rigid, leading to higher stereoselectivity. | Use a cyclic diene if the target structure permits.[8] |
| Lewis Acid | Strong Lewis acids can favor a stepwise pathway, altering selectivity. | Screen various Lewis acids (e.g., mild ZnCl₂ vs. strong BF₃·OEt₂). |
| Temperature | Lower temperatures generally increase selectivity. | Conduct the reaction at the lowest feasible temperature. |
| Chiral Auxiliary/Catalyst | Can induce facial selectivity for asymmetric synthesis. | Employ a chiral auxiliary on the imine or a chiral Lewis acid catalyst. |
Section 3: Transition-Metal-Catalyzed Cyclizations
Modern synthetic methods often employ transition metals (e.g., Palladium, Rhodium, Gold, Iridium) to catalyze the formation of piperidine rings via intramolecular hydroamination or alkene amination.[1][9] These methods offer high atom economy and functional group tolerance but come with their own set of challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My Pd-catalyzed intramolecular allylic amination is giving low yields and I'm recovering starting material. What's wrong?
Answer: This issue frequently points to problems with catalyst activation, catalyst poisoning, or an unfavorable cyclization equilibrium.
-
Causality: Palladium-catalyzed allylic aminations typically proceed via a π-allyl palladium intermediate. The efficiency of forming this intermediate and the subsequent intramolecular nucleophilic attack by the tethered amine are crucial. Catalyst deactivation (e.g., reduction to Pd(0) black) or inhibition by the basic amine can halt the catalytic cycle.[10]
-
Troubleshooting Steps:
-
Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For allylic amination, phosphine ligands (e.g., PPh₃, dppf) are common. Screen a panel of ligands to find the optimal one for your specific substrate.
-
Base Selection: An external base is often required to deprotonate the amine nucleophile (if it's used as a salt) or to facilitate the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can be critical and must be optimized.
-
Catalyst Precursor and Additives: Ensure you are using a high-quality palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Sometimes, additives are needed to re-oxidize the catalyst or to scavenge inhibitors.
-
Substrate Purity: Impurities in your starting material, particularly sulfur- or phosphorus-containing compounds, can act as catalyst poisons.[8] Ensure the substrate is purified before use.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to N-Protected Piperidines: A Comparative Analysis of 1-Benzoylpiperidine-3-carboxylic acid and 1-Boc-piperidine-3-carboxylic acid
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block in drug design. However, the nucleophilic secondary amine of the piperidine core necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.
The choice of this N-protecting group is a critical strategic decision that can dictate the feasibility of subsequent synthetic steps. This guide provides an in-depth, objective comparison of two widely used building blocks: 1-Benzoylpiperidine-3-carboxylic acid and 1-Boc-piperidine-3-carboxylic acid . We will dissect the fundamental differences in their chemical behavior, stability, and deprotection protocols, supported by experimental data, to empower researchers, chemists, and drug development professionals to make informed decisions tailored to their synthetic campaigns.
Molecular Overview and Physicochemical Properties
At first glance, both molecules offer the same core scaffold: a piperidine ring substituted with a carboxylic acid at the 3-position. The key differentiator lies in the nature of the nitrogen-protecting group: an amide-linked benzoyl (Bz) group versus a carbamate-linked tert-butoxycarbonyl (Boc) group. This seemingly subtle difference imparts dramatically different chemical properties.
| Property | This compound | 1-Boc-piperidine-3-carboxylic acid |
| Structure | Phenyl(3-(carboxy)piperidin-1-yl)methanone | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid[3] |
| CAS Number | 13850-76-5 | 84358-12-3[3] |
| Molecular Formula | C₁₃H₁₅NO₃[4] | C₁₁H₁₉NO₄[3] |
| Molecular Weight | 233.26 g/mol [4] | 229.27 g/mol [3] |
| Appearance | Solid | Solid |
| Melting Point | Not specified | 118-123 °C (dec.) |
| Boiling Point | 438.8±38.0 °C at 760 mmHg[5] | Not specified |
The Protecting Group: A Tale of Two Chemistries
The choice between a Benzoyl and a Boc protecting group is fundamentally a question of chemical stability and orthogonality—the ability to selectively remove one protecting group in the presence of others.[6]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile and Versatile
The Boc group is a carbamate that protects the amine nitrogen. Its widespread use stems from its stability under a broad range of nucleophilic and basic conditions, while being easily removable under acidic conditions.[7][8]
-
Stability: The Boc group is robust against bases (e.g., NaOH, LiOH), nucleophiles, and conditions used for catalytic hydrogenolysis. This makes 1-Boc-piperidine-3-carboxylic acid an excellent choice for synthetic routes involving ester saponification, reductions with hydrides, or deprotection of benzyl (-Bn) or benzyloxycarbonyl (-Cbz) groups.[8][9]
-
Deprotection Mechanism: Cleavage occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[10][11] The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, which are volatile and easily removed. This clean decomposition often simplifies reaction work-up.[7]
The Benzoyl (Bz) Group: Robust and Acid-Stable
The benzoyl group forms a stable amide linkage with the piperidine nitrogen. This bond is significantly more resilient than the Boc carbamate, particularly towards acidic reagents.[12]
-
Stability: The benzoyl group is exceptionally stable under the acidic conditions that would instantly cleave a Boc group (e.g., TFA, HCl in dioxane).[12] This makes this compound the superior building block when subsequent reactions require an acidic environment.
-
Deprotection Mechanism: Removal of the benzoyl group is more demanding and typically requires harsh conditions. The most common methods involve hydrolysis by refluxing with strong aqueous bases (e.g., NaOH, KOH) or strong acids (e.g., concentrated HCl).[13] These conditions can potentially compromise other sensitive functional groups within the molecule, such as esters or other amides.
Comparative Analysis: Making the Right Synthetic Choice
The decision between Bz and Boc protection hinges on the planned synthetic route. The concept of an "orthogonal protecting group strategy" is paramount here; a chemist must choose a group that will survive all planned intermediate steps and can be removed without affecting the rest of the molecule.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]
- 3. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5 | Chemsrc [chemsrc.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Positional Isomerism in Piperidinecarboxylic Acids: A Comparative Guide to Biological Activity
A deep dive into the divergent biological activities of piperidine-3- and piperidine-4-carboxylic acid derivatives, exploring how a simple change in the position of a carboxyl group dictates their interaction with key neurological targets.
Introduction: The Significance of the Piperidine Scaffold and Positional Isomerism
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. A fascinating aspect of piperidine chemistry is the profound impact of positional isomerism on biological activity. This guide provides a comparative analysis of two key positional isomers: piperidine-3-carboxylic acid (also known as nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid), and their derivatives. We will explore how the seemingly minor shift of the carboxylic acid group from the 3- to the 4-position dramatically alters their primary molecular targets within the central nervous system (CNS), leading to distinct pharmacological profiles.
This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of the structure-activity relationships (SAR), supporting experimental data, and the causality behind the divergent biological activities of these two classes of compounds.
Core Directive: A Tale of Two Isomers in the GABAergic System
The most striking comparison between piperidine-3- and piperidine-4-carboxylic acid derivatives lies in their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. While both isomers are structurally related to GABA, their positional differences lead them to engage with different components of GABAergic neurotransmission.
-
Piperidine-3-carboxylic Acid (Nipecotic Acid) Derivatives: GABA Uptake Inhibitors Derivatives of nipecotic acid primarily function as inhibitors of GABA transporters (GATs).[3][4] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. This mechanism of action has made them valuable tools for studying the GABAergic system and as starting points for the development of anticonvulsant and antidepressant drugs.[5][6]
-
Piperidine-4-carboxylic Acid (Isonipecotic Acid) Derivatives: GABA Receptor Agonists In contrast, isonipecotic acid and its derivatives act as agonists at GABA receptors, particularly the GABA-A receptor subtype.[7][8] They directly bind to and activate these receptors, mimicking the action of GABA to open chloride channels and hyperpolarize neurons. This direct agonism also produces an inhibitory effect on neuronal activity.
This fundamental difference in their mechanism of action is a direct consequence of the spatial orientation of the carboxylic acid and the amine group in the piperidine ring, which dictates their fit into the binding pockets of GATs versus GABA receptors.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isonipecotic acid | GABA Receptor 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
A Comparative Guide to the Purity Validation of 1-Benzoylpiperidine-3-carboxylic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide offers an in-depth technical comparison for validating the purity of 1-Benzoylpiperidine-3-carboxylic acid, a key building block in the synthesis of various pharmacologically active agents. As a Senior Application Scientist, my focus is to provide not just a protocol, but a comprehensive understanding of the analytical choices, with a primary emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for purity assessment.
The Critical Role of Purity for this compound
This compound serves as a versatile scaffold in medicinal chemistry. Its rigid piperidine core, coupled with the benzoyl and carboxylic acid functionalities, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The presence of impurities, which can arise from the synthesis or degradation, can have profound consequences, including altered biological activity, toxicity, and misleading experimental results. Therefore, a robust and validated analytical method for purity determination is paramount.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and direct method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This makes qNMR a primary ratio method of measurement, capable of providing highly accurate and precise results without the need for a specific reference standard of the analyte itself.
Why qNMR for this compound?
-
Structural Confirmation and Quantification in a Single Experiment: NMR provides unambiguous structural information, allowing for the simultaneous identification of the main compound and any impurities present.
-
Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when working with valuable or limited quantities of material.
-
High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy, often with uncertainties of less than 1%.
-
Versatility: qNMR can be applied to a wide range of compounds, and the methodology is readily adaptable.
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using an internal standard.
Materials and Reagents
-
This compound sample: Accurately weighed.
-
Internal Standard (IS): A high-purity (certified >99.5%), non-reactive compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The IS should be accurately weighed.
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve both the analyte and many common internal standards, and the exchangeable proton of the carboxylic acid will be readily observable.
-
NMR tubes: High-precision 5 mm NMR tubes.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30 seconds is generally sufficient to ensure full relaxation for quantitative accuracy.
-
Number of Scans (NS): 8 to 16 scans are typically adequate for good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons of the benzoyl group are often a good choice.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (233.26 g/mol for C₁₃H₁₅NO₃)[5]
-
m_analyte = Mass of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | br s | -COOH |
| 7.2 - 7.5 | m | Aromatic protons (benzoyl) |
| 3.0 - 4.0 | m | Piperidine ring protons |
| 1.5 - 2.5 | m | Piperidine ring protons |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH |
| ~169 | -C=O (benzoyl) |
| 127 - 136 | Aromatic carbons |
| 40 - 55 | Piperidine ring carbons |
| 20 - 35 | Piperidine ring carbons |
Identifying Potential Impurities
A self-validating protocol requires an understanding of potential impurities that may arise during the synthesis of this compound. Common synthetic routes involve the N-benzoylation of piperidine-3-carboxylic acid.[4]
Potential Impurities:
-
Unreacted Starting Materials: Piperidine-3-carboxylic acid and benzoyl chloride (or benzoic acid from hydrolysis).
-
Residual Solvents: From the reaction and purification steps (e.g., dichloromethane, ethyl acetate, triethylamine).
-
By-products: Formation of dibenzoylated products or other side-reaction products.
These impurities would present unique signals in the ¹H NMR spectrum, allowing for their identification and quantification.
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, a comprehensive validation often involves orthogonal methods. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal integral is directly proportional to the number of nuclei.[3] | Separation based on polarity, with detection typically by UV absorbance.[6] | Separation based on volatility, with detection by mass spectrometry. |
| Quantification | Absolute quantification with an internal standard.[1] | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard. |
| Sample Prep | Simple dissolution in a deuterated solvent. | More complex, may require filtration and careful solvent selection for the mobile phase. | Often requires derivatization for non-volatile compounds like carboxylic acids. |
| Analysis Time | Relatively fast (10-15 minutes per sample). | Typically longer run times (15-30 minutes per sample). | Run times can be similar to HPLC, but sample preparation adds time. |
| Structural Info | Provides detailed structural information for both the analyte and impurities. | Provides retention time and UV spectrum, limited structural information. | Provides retention time and mass spectrum, good for structural elucidation of volatile impurities. |
| Destructive? | No | Yes | Yes |
| Sensitivity | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially with UV-active compounds. | High sensitivity for volatile compounds. |
Visualizing the Workflow and Comparison
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Comparison of Analytical Techniques
Caption: Logical comparison of analytical techniques.
Conclusion: An Integrated Approach to Purity Validation
For the robust validation of this compound purity, quantitative NMR stands out as a superior primary method, offering both structural confirmation and accurate quantification in a single, non-destructive experiment. Its direct measurement principle provides a high degree of confidence in the results.
However, for comprehensive quality control, especially in a regulatory environment, an integrated approach is recommended. HPLC with UV detection serves as an excellent orthogonal technique, particularly for its high sensitivity in detecting trace impurities. GC-MS can be a valuable supplementary tool for the specific analysis of residual solvents and other volatile impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a validation strategy that ensures the highest level of scientific integrity and product quality.
References
A Comparative Guide to N-Acyl Piperidine Derivatives as Enzyme Inhibitors: From Mechanism to Methodology
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and biologically active compounds is a testament to its favorable physicochemical properties and synthetic tractability.[1] Among the vast chemical space occupied by piperidine-containing molecules, N-acyl piperidines have emerged as a particularly versatile class of enzyme inhibitors, demonstrating potent and selective activity against a wide range of biological targets.
This guide provides an in-depth comparative analysis of N-acyl piperidine derivatives as inhibitors of several key enzyme families. Moving beyond a simple catalog of compounds and their potencies, we will delve into the mechanistic rationale behind their inhibitory action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance supported by experimental data. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights to empower your research and development endeavors.
The N-Acyl Piperidine Scaffold: A Privileged Motif in Enzyme Inhibition
The N-acyl piperidine core, characterized by an acyl group attached to the nitrogen atom of the piperidine ring, provides a unique combination of structural rigidity and functional group diversity. This allows for the fine-tuning of inhibitor potency and selectivity through systematic structural modifications. The piperidine ring itself can adopt various conformations, influencing how the molecule fits into the active site of an enzyme. The N-acyl group provides a key interaction point and a vector for introducing a wide array of substituents that can engage with specific residues within the enzyme's binding pocket.
Comparative Analysis of N-Acyl Piperidine Derivatives as Inhibitors of Key Enzyme Classes
The versatility of the N-acyl piperidine scaffold is evident in its ability to target a diverse array of enzymes implicated in various disease states. Here, we present a comparative overview of their activity against four major classes of enzymes: cholinesterases, fatty acid amide hydrolase (FAAH), steroid 5α-reductase, and histone deacetylases (HDACs), with additional insights into their activity against kinases and proteases.
Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine in the brain.[1] N-acyl piperidine derivatives have been extensively explored as potent cholinesterase inhibitors.
Data Presentation: Potency of N-Acyl Piperidine-Based Cholinesterase Inhibitors
| Compound Class/Example | Target Enzyme | IC50 Value |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM[2] |
| Donepezil (a well-known drug with a piperidine core) | AChE | 5.7 nM[1] |
| N-Benzyl piperidine derivatives of 1,2,4-thiadiazolidinone | AChE | Potency comparable to tacrine[3] |
| Semi-synthetic piperidine alkaloids | AChE | 7.32 µM and 15.1 µM[4] |
| N-benzyl piperidine derivatives (dual inhibitors) | AChE / HDAC | 3.22 µM - 6.89 µM (AChE)[5] |
Expert Insights on Mechanism and Causality:
The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors, serving to anchor the molecule within the enzyme's active site.[6] The N-acyl group and its substituents can then form additional interactions, such as hydrogen bonds and hydrophobic interactions, to enhance binding affinity. The basicity of the piperidine nitrogen can also play a crucial role in the inhibitory activity.[2]
Visualization of the Cholinergic Signaling Pathway:
Caption: Cholinergic signaling at the synapse and the inhibitory action of N-acyl piperidine derivatives on AChE.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting Pain and Inflammation
FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibiting FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects of direct cannabinoid receptor agonists.[5][8]
Data Presentation: Potency of N-Acyl Piperidine-Based FAAH Inhibitors
| Compound Class/Example | Target Enzyme | IC50/Ki Value | Notes |
| Piperidine/piperazine ureas (e.g., PF-750) | FAAH | 52 nM (IC50)[9] | Covalent inhibitor[7] |
| Ketooxazole derivatives with piperidine side-chain | FAAH | 3.6 nM (IC50)[9] | Improved solubility[9] |
| Carbamate FAAH inhibitors | FAAH | Potent nanomolar activity[10] | Highly selective[10] |
| Benzothiophene piperidine ureas | FAAH | Potent inhibitors | Covalent modification of Ser241[11] |
Expert Insights on Mechanism and Causality:
Many N-acyl piperidine-based FAAH inhibitors act as covalent inhibitors, forming a stable bond with the catalytic serine residue (Ser241) in the enzyme's active site.[7][11] This irreversible inhibition leads to a sustained elevation of endocannabinoid levels. The piperidine ring and its substituents are crucial for orienting the inhibitor within the active site to facilitate this covalent modification.
Visualization of the FAAH Signaling Pathway:
Caption: FAAH-mediated degradation of anandamide and its modulation by N-acyl piperidine inhibitors.
Steroid 5α-Reductase Inhibition: A Strategy for Androgen-Related Disorders
Steroid 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[12] Inhibitors of this enzyme are used to treat benign prostatic hyperplasia and androgenic alopecia.
Data Presentation: Potency of N-Acyl Piperidine-Based 5α-Reductase Inhibitors
| Compound Example | Target Isozyme | IC50 Value |
| Diphenylacetyl derivative (6) | Type 1 (rat) | 3.44 µM |
| Diphenylacetyl derivative (6) | Type 2 (rat) | 0.37 µM |
| Diphenylcarbamoyl derivative (9) | Type 1 (rat) | 0.54 µM |
| Diphenylcarbamoyl derivative (9) | Type 2 (rat) | 0.69 µM |
| Dicyclohexylacetyl derivative (7) | Type 2 (human & rat) | 60-80 nM |
Expert Insights on Mechanism and Causality:
N-acyl piperidine derivatives designed as 5α-reductase inhibitors often mimic the steroid substrate, testosterone. The piperidine ring can act as a scaffold to present the necessary pharmacophoric features for binding to the enzyme's active site. The nature of the N-acyl group is critical for determining the potency and selectivity for the different 5α-reductase isozymes.
Visualization of the Androgen Signaling Pathway:
Caption: The role of 5α-reductase in androgen signaling and its inhibition by N-acyl piperidine derivatives.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy
HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[9] HDAC inhibitors have emerged as a promising class of anticancer agents by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[9]
Data Presentation: Potency of N-Acyl Piperidine-Based HDAC Inhibitors
| Compound Example | Target Enzyme | IC50 Value |
| N-benzyl piperidine derivative (d5) | HDAC | 0.17 µM[5] |
| N-benzyl piperidine derivative (d10) | HDAC | 0.45 µM[5] |
Expert Insights on Mechanism and Causality:
HDAC inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. In N-acyl piperidine-based HDAC inhibitors, the piperidine ring can be part of the linker or the cap group, contributing to the overall binding affinity and selectivity.
Visualization of the Mechanism of HDAC Inhibition:
Caption: Mechanism of action of N-acyl piperidine-based HDAC inhibitors in cancer cells.
Emerging Targets: Kinases and Proteases
The utility of the N-acyl piperidine scaffold extends beyond the enzymes discussed above. Recent research has highlighted their potential as inhibitors of kinases and proteases, which are critical targets in oncology, infectious diseases, and inflammatory disorders.
Data Presentation: N-Acyl Piperidine Derivatives as Kinase and Protease Inhibitors
| Compound Class/Example | Target Enzyme | IC50 Value |
| N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | CHK1 | Potent inhibitor[13][14] |
| Piperidine-substituted quinolinones and naphthyridinones | p38 MAP kinase | Potent inhibitors[15] |
| N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032) | CDK2 | Potent and selective[16] |
| Piperidine-derived HIV-1 protease inhibitors | HIV-1 Protease | 3.61 nM (for compound 22a)[17] |
| Peptidomimetic inhibitors with piperidine | SARS-CoV-2 PLpro | 0.23 µM[18] |
Experimental Protocols: A Guide to Best Practices
The accurate evaluation of enzyme inhibitors is paramount for successful drug discovery. Here, we provide detailed, step-by-step methodologies for key enzyme inhibition assays, along with insights into the rationale behind critical experimental choices.
General Synthesis of N-Acyl Piperidine Derivatives
A common and straightforward method for the synthesis of N-acyl piperidines is the acylation of a piperidine starting material with an appropriate acylating agent.
Experimental Workflow: N-Acylation of Piperidine
Caption: A general workflow for the synthesis of N-acyl piperidine derivatives.
Detailed Protocol:
-
Dissolution: To a solution of the desired piperidine derivative (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add a suitable base such as triethylamine (1.2-1.5 equivalents).
-
Acylation: Cool the mixture in an ice bath and add the acyl chloride or acid anhydride (1.05-1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acyl piperidine derivative.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the most common method for measuring AChE activity.[1]
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[1]
-
Causality of Experimental Choices:
-
Buffer: A phosphate buffer with a pH of 8.0 is typically used as it is the optimal pH for AChE activity.[7]
-
Temperature: The assay is usually performed at a constant temperature (e.g., 25°C or 37°C) as enzyme activity is highly temperature-dependent.[3][5]
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor is often included to allow for the establishment of binding equilibrium before the addition of the substrate.[9]
-
Detailed Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCI Solution: 14 mM Acetylthiocholine Iodide in deionized water (prepare fresh).
-
AChE Solution: Dilute stock AChE in Assay Buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of the N-acyl piperidine derivatives in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or solvent for control).
-
Add 10 µL of the AChE solution.
-
Add 10 µL of the DTNB solution.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for assessing FAAH inhibition is a fluorometric assay using a substrate that releases a fluorescent product upon hydrolysis.
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The release of the fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time.
-
Causality of Experimental Choices:
Detailed Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[19]
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
AAMCA Substrate: Stock solution in DMSO.
-
Inhibitor Solutions: Serial dilutions in Assay Buffer (final DMSO concentration <1%).
-
-
Assay Procedure:
-
In a black 96-well plate, add the FAAH enzyme and the inhibitor solution to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Conclusion and Future Perspectives
N-acyl piperidine derivatives have unequivocally demonstrated their value as a versatile and privileged scaffold for the design of potent and selective enzyme inhibitors. Their success spans a wide range of therapeutic areas, from neurodegenerative diseases and pain management to oncology. The ability to systematically modify the N-acyl group and the piperidine ring allows for the fine-tuning of inhibitory activity and pharmacokinetic properties, making this class of compounds a rich source for the discovery of novel drug candidates.
As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for designing novel N-acyl piperidine-based inhibitors against an even broader array of enzymatic targets. The integration of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of therapeutics built upon this remarkable chemical scaffold. This guide serves as a foundational resource to aid in these endeavors, providing both the conceptual framework and the practical methodologies necessary for the comparative study of these important enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. monash.edu [monash.edu]
- 6. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
The 1-Benzoylpiperidine Scaffold: A Privileged Framework for Modulating Key Biological Targets
A Comparative Guide to the Structure-Activity Relationship of 1-Benzoylpiperidine Analogs
The 1-benzoylpiperidine moiety is a well-recognized privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for drug discovery efforts targeting the central nervous system and beyond. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzoylpiperidine analogs, offering insights into their modulation of opioid receptors, the endocannabinoid system, and ion channels. We will delve into the critical structural modifications that govern potency and selectivity, supported by comparative experimental data and detailed protocols for key biological assays.
The Versatile 1-Benzoylpiperidine Core: A Gateway to Diverse Pharmacology
The 1-benzoylpiperidine scaffold consists of a piperidine ring N-acylated with a benzoyl group. This arrangement provides a robust framework for systematic chemical modifications at several key positions, primarily on the benzoyl ring and the piperidine ring itself. These modifications allow for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby influencing its interaction with specific biological targets. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.[1]
The general synthesis of 1-benzoylpiperidine derivatives is straightforward, typically involving the acylation of a substituted piperidine with a corresponding benzoyl chloride in the presence of a base. This synthetic accessibility has facilitated the generation of large libraries of analogs for SAR studies.
Comparative Analysis of Biological Activity
The 1-benzoylpiperidine core has been successfully exploited to develop ligands for a variety of targets. Here, we compare the SAR of its analogs in three major areas: opioid receptors, the endocannabinoid system, and ion channels.
Opioid Receptor Modulation
1-Benzoylpiperidine analogs have been extensively investigated as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are critical targets for pain management.
Key SAR Insights:
-
Substitutions on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly impact binding affinity and selectivity. For instance, electron-withdrawing groups, such as halogens, in the para position of the benzoyl ring can enhance affinity for the µ-opioid receptor (MOR).
-
Piperidine Ring Modifications: Substitutions at the 4-position of the piperidine ring are particularly important. Introducing a bulky or lipophilic group at this position can dramatically influence potency and selectivity across the opioid receptor subtypes.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for activity. For example, in some series, specific enantiomers or diastereomers exhibit significantly higher affinity for a particular opioid receptor subtype.
Comparative Binding Affinities of Opioid Receptor Ligands:
| Compound Class | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| Fentanyl Analogs (4-anilidopiperidine core) | ||||
| Fentanyl | 1.346 | - | - | [2] |
| Sufentanil | 0.1380 | - | - | [2][3] |
| Carfentanil | < 1 | - | - | [4] |
| Morphine Derivatives | ||||
| Morphine | 1.168 | 100 - 500 | 100 - 500 | [2][5] |
| Oxycodone | 25.87 | - | - | [2] |
| Other Opioids | ||||
| Tramadol | 12,486 | - | - | [2][3] |
| DAMGO | 0.4 - 2.5 | 200 - 1000 | > 1000 | [5] |
| DPDPE | > 1000 | 0.2 - 1.0 | > 1000 | [5] |
| U-69,593 | > 1000 | > 1000 | 0.5 - 2.0 | [5] |
Note: This table includes data for various opioid ligands to provide a comparative context for the affinity ranges observed. Fentanyl and its analogs share a piperidine core, providing relevant SAR insights.
Modulation of the Endocannabinoid System
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2 and the enzyme monoacylglycerol lipase (MAGL), is another promising area for therapeutics derived from the 1-benzoylpiperidine scaffold.
Key SAR Insights for MAGL Inhibition:
-
Benzoyl Substitutions: A fluorine atom in the para position of a phenolic group attached to the benzoyl moiety has been shown to be beneficial for MAGL inhibitory activity.
-
Piperidine Moiety: The 1-benzoylpiperidine core serves as a key structural element for potent and reversible MAGL inhibitors.
-
Selectivity: Certain 1-benzoylpiperidine derivatives have demonstrated high selectivity for MAGL over other enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), and cannabinoid receptors CB1 and CB2. For example, compound 20, with an i-propyl group on the benzoyl moiety and a para-fluorophenolic group, is a potent and selective reversible MAGL inhibitor with an IC50 of 80 nM.[1] This compound showed selectivity with IC50 values greater than 10 µM for FAAH, CB1, and CB2 receptors.[1]
Comparative Activity of Cannabinoid Receptor Ligands:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity | Reference |
| Δ⁹-THC | 40.7 | 36.4 | CB1 ≈ CB2 | [6] |
| CP 55,940 | 0.5 - 5.0 | 0.69 - 2.8 | CB1 ≈ CB2 | [6] |
| WIN 55,212-2 | 16.7 | 3.7 | CB2 > CB1 | [7] |
| Anandamide | ~50 | ~1000 | CB1 > CB2 | [6] |
Ion Channel Modulation
1-Benzoylpiperidine analogs have also been explored as modulators of ion channels, particularly sodium channels. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials, making them important targets for the treatment of pain and cardiac arrhythmias.
Key SAR Insights for Sodium Channel Blockers:
-
Lipophilicity: Increased lipophilicity of the amine portion of the molecule often leads to more potent sodium channel blockade.
-
Amide Linkage: A secondary amide linkage is generally preferred for optimal activity.
-
Spacer Length: A three-carbon spacer between the amide and the amine is often optimal for potent inhibition.[8]
Comparative IC50 Values for Sodium Channel Blockers:
| Compound | Target | IC50 (µM) | Reference |
| Quinidine | NaV1.5 | 28.9 ± 2.2 | [9] |
| Lidocaine | Cardiac Sodium Channels | 61 | [10] |
| Flecainide | NaV1.5 | 5.5 ± 0.8 | [9] |
| Mexiletine | NaV1.5 | 47.0 ± 5.4 | [9] |
Note: This table provides context for the potency of known sodium channel blockers. The SAR principles for 1-benzoylpiperidine analogs would focus on optimizing their interaction with the channel pore.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of 1-benzoylpiperidine analogs.
Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for opioid receptors.
Workflow for Opioid Receptor Binding Assay:
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 1-Benzoylpiperidine-3-carboxylic acid
An Expert's Guide to the Synthesis of 1-Benzoylpiperidine-3-carboxylic Acid: A Comparative Analysis of Efficacy
The synthesis of this compound, a key building block in the development of various pharmaceuticals, presents a number of challenges that researchers must navigate. The selection of a synthetic route can have a significant impact on yield, purity, cost, and scalability. This guide provides a detailed comparison of three distinct and prominent synthetic routes to this valuable compound, offering insights to aid researchers in making informed decisions for their specific applications.
Route 1: N-Benzoylation of Piperidine-3-carboxylic Acid (Nipecotic Acid)
This is arguably the most direct approach, starting from the commercially available piperidine-3-carboxylic acid, also known as nipecotic acid. The core of this method lies in the acylation of the secondary amine of the piperidine ring with benzoyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent system is critical to optimize the yield and minimize side reactions.
Experimental Protocol
-
Dissolution: Nipecotic acid is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate.
-
Acylation: The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.
-
Neutralization and Extraction: After the reaction is complete, the mixture is acidified to precipitate the product. The crude product is then filtered, washed, and can be further purified by recrystallization.
Data Summary
| Metric | Value | Source |
| Starting Material | Nipecotic Acid | Commercially Available |
| Key Reagents | Benzoyl Chloride, Base (e.g., NaOH) | Commercially Available |
| Typical Yield | 85-95% | |
| Scalability | Readily scalable | |
| Stereocontrol | If starting with a specific enantiomer of nipecotic acid, the stereochemistry is retained. |
Advantages and Disadvantages
-
Advantages: This method is straightforward, high-yielding, and utilizes readily available starting materials. The reaction conditions are generally mild.
-
Disadvantages: The cost of nipecotic acid, especially enantiomerically pure forms, can be a significant factor for large-scale synthesis.
Caption: N-Benzoylation of Nipecotic Acid.
Route 2: Oxidation of 1-Benzoyl-3-piperidinemethanol
This two-step approach begins with the N-benzoylation of 3-piperidinemethanol, followed by the oxidation of the primary alcohol to a carboxylic acid.
Reaction Mechanism
The initial N-benzoylation step is analogous to Route 1. The subsequent oxidation of the primary alcohol can be achieved using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO4) under basic conditions. The permanganate ion is a strong oxidizing agent that will convert the primary alcohol to a carboxylate salt, which is then protonated to the carboxylic acid during workup.
Experimental Protocol
-
N-Benzoylation: 3-Piperidinemethanol is reacted with benzoyl chloride in the presence of a base to yield 1-benzoyl-3-piperidinemethanol.
-
Oxidation: The resulting alcohol is dissolved in a suitable solvent, and a solution of potassium permanganate is added portion-wise. The reaction is monitored until the alcohol is consumed.
-
Workup and Purification: The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the desired carboxylic acid, which is then purified.
Data Summary
| Metric | Value | Source |
| Starting Material | 3-Piperidinemethanol | Commercially Available |
| Key Reagents | Benzoyl Chloride, Oxidizing Agent (e.g., KMnO4) | Commercially Available |
| Typical Overall Yield | 60-75% | |
| Scalability | Moderate; the oxidation step can be challenging to scale due to the exothermic nature and the formation of manganese dioxide waste. | |
| Stereocontrol | If starting with an enantiomerically pure alcohol, the stereochemistry is preserved. |
Advantages and Disadvantages
-
Advantages: 3-Piperidinemethanol is often a more cost-effective starting material than nipecotic acid.
-
Disadvantages: This is a two-step process with a lower overall yield. The oxidation step can be difficult to control on a large scale and generates significant inorganic waste.
Caption: Oxidation of 1-Benzoyl-3-piperidinemethanol.
Route 3: Reductive Amination and Cyclization
A more convergent and potentially more versatile approach involves the reductive amination of a keto-ester precursor followed by cyclization and N-benzoylation.
Reaction Mechanism
This route can be designed in several ways. One common strategy involves the reaction of a δ-keto ester with ammonia or an ammonia equivalent, followed by reductive cyclization to form the piperidine ring. The resulting piperidine-3-carboxylic acid ester is then N-benzoylated and the ester is hydrolyzed to the final product.
Experimental Protocol
-
Ring Formation: A suitable δ-keto ester is subjected to reductive amination conditions (e.g., sodium cyanoborohydride and ammonium acetate) to form the piperidine ring.
-
N-Benzoylation: The secondary amine of the cyclized product is then protected with a benzoyl group using benzoyl chloride.
-
Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions followed by acidic workup.
Data Summary
| Metric | Value | Source |
| Starting Material | δ-keto ester | Requires synthesis |
| Key Reagents | Reducing Agent, Ammonia Source, Benzoyl Chloride | Commercially Available |
| Typical Overall Yield | 40-60% | |
| Scalability | Can be challenging due to the multi-step nature and the need to synthesize the starting material. | |
| Stereocontrol | Can be achieved through the use of chiral auxiliaries or asymmetric catalysis during the reductive amination step. |
Advantages and Disadvantages
-
Advantages: This route offers greater flexibility for creating a diverse range of analogs by modifying the starting keto-ester. It also provides opportunities for asymmetric synthesis.
-
Disadvantages: This is a multi-step synthesis with a lower overall yield. The starting materials are often not commercially available and require separate synthesis.
Caption: Reductive Amination and Cyclization Route.
Comparative Analysis
| Feature | Route 1: N-Benzoylation | Route 2: Oxidation | Route 3: Reductive Amination |
| Overall Yield | High (85-95%) | Moderate (60-75%) | Low (40-60%) |
| Number of Steps | 1 | 2 | 3+ |
| Starting Material Cost | Potentially High | Moderate | Variable (often requires synthesis) |
| Scalability | High | Moderate | Low |
| Stereocontrol | Retentive | Retentive | Can be controlled |
| Waste Generation | Low | High (MnO2) | Moderate |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher. For straightforward, large-scale synthesis where the cost of nipecotic acid is not prohibitive, Route 1 (N-Benzoylation) is the most efficient and highest-yielding option. Route 2 (Oxidation) offers a more cost-effective starting material but at the expense of an additional step, lower yield, and significant waste generation. Route 3 (Reductive Amination) is the most versatile for creating analogs and for applications requiring specific stereoisomers, but it is also the most complex and lowest-yielding approach. Ultimately, a careful consideration of yield, cost, scalability, and the desired stereochemistry will guide the synthetic chemist to the most appropriate and effective method.
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 1-Benzoylpiperidine-3-Carboxylic Acid Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on establishing a robust validation framework for in vitro assays targeting the novel compound, 1-benzoylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic mindset rooted in the principles of causality and self-validation. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including analgesic effects, receptor antagonism, and enzyme inhibition.[3][4][5]
Given the novelty of this compound, its specific biological target is likely unconfirmed. Therefore, our initial approach must be twofold: first, to screen for general cytotoxic effects to establish a therapeutic window, and second, to investigate a plausible mechanism of action based on its structural class—in this case, enzyme inhibition. This guide will compare two foundational assays: the MTT assay for cell viability and a generic enzymatic assay to serve as a model for target-based screening. We will navigate the validation process by adhering to the principles outlined by regulatory bodies, ensuring our methods are reliable, reproducible, and fit for purpose.[6][7]
Part 1: The Validation Workflow: A Strategic Overview
The journey from a novel compound to a validated lead hinges on the quality of your bioanalytical data. Assay validation is the formal process that confirms the analytical method is suitable for its intended purpose.[8][9][10] For a new chemical entity like this compound, this means our assays must be sensitive, specific, and robust.[8] The following workflow illustrates the strategic steps we will undertake.
Caption: A phased approach to in vitro assay validation.
Part 2: Comparative Assay Selection and Rationale
The choice of initial assays is critical. We must balance the need for broad, phenotypic screening with a more targeted, mechanistic approach.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Why it's essential: It provides a rapid, cost-effective method to determine the half-maximal inhibitory concentration (IC50) of our compound, establishing its general cytotoxicity. A high IC50 suggests a favorable therapeutic window.[1]
-
Causality: A decrease in the MTT signal implies that this compound may be inducing cell death or inhibiting metabolic processes, a critical first piece of mechanistic information.
-
-
Generic Kinase Inhibition Assay (e.g., ADP-Glo™): Many piperidine-containing molecules are known to be enzyme inhibitors.[3] A generic kinase assay serves as an excellent model system to validate our methodology for a target-based screen. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase.
-
Why it's a good model: It allows us to validate our ability to detect enzymatic inhibition independent of a specific, confirmed target for our novel compound. The principles and validation parameters (IC50, enzyme kinetics, selectivity) are directly transferable to future target-specific assays.
-
Causality: If this compound inhibits the kinase, it demonstrates a capacity for direct interaction with an enzyme's active site, guiding future screening efforts towards specific enzyme families.
-
Part 3: Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the IC50 of this compound in a human cancer cell line (e.g., HeLa).
Methodology:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture media to achieve final concentrations ranging from 100 µM to 0.78 µM. Remember to include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).
-
Treatment: After 24 hours, remove the old media and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only), normalize the data to the vehicle control (100% viability), and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a model kinase (e.g., PKA).
Methodology:
-
Reagent Preparation: Prepare all kinase, substrate, and ATP solutions in the appropriate kinase buffer as per the manufacturer's instructions.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer, starting from a 100 µM final concentration. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of the kinase/substrate mix. Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Shake the plate and incubate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition). Plot the dose-response curve to calculate the IC50.
Part 4: Data Interpretation & Validation Parameter Comparison
Rigorous validation requires quantifying key performance characteristics as recommended by FDA and EMA guidelines.[6][7] The table below presents hypothetical but realistic data comparing our two assays for this compound and a known control compound.
| Validation Parameter | MTT Assay (HeLa Cells) | ADP-Glo™ Kinase Assay (PKA) | Interpretation & Causality |
| Analyte | This compound | This compound | - |
| IC50 (Test Compound) | 45.2 µM | 12.8 µM | The compound is more potent against the isolated kinase than in a cellular context. This could be due to poor cell permeability or efflux pump activity. |
| IC50 (Control) | Doxorubicin: 0.8 µM | Staurosporine: 15 nM | The control compounds perform as expected, confirming assay integrity. |
| Precision (%CV, Intra-assay) | < 10% | < 5% | The biochemical assay shows higher precision, which is typical as it has fewer biological variables than a cell-based assay. |
| Precision (%CV, Inter-assay) | < 15% | < 10% | Both assays demonstrate acceptable day-to-day reproducibility. |
| Z'-Factor | 0.68 | 0.85 | The Z'-factor for the ADP-Glo™ assay is excellent (>0.5), indicating it is highly suitable for high-throughput screening (HTS). The MTT assay is acceptable but may have a higher false-positive rate. |
| Signal-to-Background (S/B) | > 5 | > 100 | The luminescent kinase assay provides a much wider dynamic range, enhancing sensitivity. |
| Selectivity | N/A | Tested against Kinase B: IC50 > 100 µM | The compound shows selectivity for Kinase A over Kinase B, suggesting a specific mode of interaction rather than non-specific inhibition. |
| Robustness | Sensitive to cell seeding density | Stable across minor variations in ATP conc. | The MTT assay's outcome is highly dependent on consistent cell culture technique, a key operational consideration. |
Part 5: Visualizing a Hypothetical Mechanism
Based on our hypothetical data, this compound inhibits a protein kinase. This could interrupt a critical cellular signaling pathway, leading to the observed cytotoxicity. The diagram below illustrates a generic kinase signaling cascade that could be impacted.
Caption: Potential inhibition of a kinase signaling cascade.
Conclusion and Forward Look
This guide has established a rigorous, comparative framework for validating in vitro assays for the novel compound this compound. We have demonstrated that while the MTT assay is a crucial tool for assessing overall cytotoxicity, a target-based biochemical assay like the ADP-Glo™ kinase assay provides superior precision, a wider dynamic range, and is more amenable to high-throughput applications.
The hypothetical data suggests that this compound is a selective kinase inhibitor with moderate cellular activity. The discrepancy between its biochemical potency and cellular efficacy highlights the next critical steps: investigating cell permeability (e.g., using a PAMPA assay) and exploring its effects on a broader panel of kinases to build a comprehensive selectivity profile. By grounding our experimental design in the principles of causality and adhering to established validation guidelines, we can generate trustworthy data that accelerates the journey from discovery to development.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Benzoylpiperidine Derivatives Against the Mu-Opioid Receptor
This guide provides an in-depth, technical comparison of the docking performance of a series of benzoylpiperidine derivatives against the mu-opioid receptor (μOR). As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to rationally design and prioritize compounds with therapeutic potential. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules targeting a range of biological entities, including receptors in the central nervous system.[1] This guide will walk through a self-validating, comparative molecular docking workflow, explaining the causality behind each experimental choice and providing the necessary data and protocols to replicate and expand upon these findings.
The Significance of Benzoylpiperidines and the Mu-Opioid Receptor
Benzoylpiperidine derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] Their structural features allow for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties. One of the key targets for this class of molecules is the μ-opioid receptor (μOR), a G-protein-coupled receptor (GPCR) that is the primary target for opioid analgesics like morphine.[2][3] Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands have shown promise in producing strong pain relief while potentially reducing opioid-related side effects.[4]
Molecular docking is an invaluable computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a target protein.[5] This allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions driving binding affinity, guiding the optimization of lead compounds.
Comparative Docking Study: Benzoylpiperidine Derivatives at the μOR
This study will focus on a comparative docking analysis of a selection of benzylpiperidine derivatives with known experimental binding affinities for the μ-opioid receptor. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.
Selection of the Protein Target and Ligands
The crystal structure of the murine μ-opioid receptor in its active state, bound to the agonist BU72 (PDB ID: 5C1M), was selected for this study.[6][7] This high-resolution (2.1 Å) structure provides a well-defined binding pocket crucial for accurate docking simulations.
A series of benzylpiperidine derivatives with reported in vitro binding affinities (Ki) for the μ-opioid receptor were chosen for this comparative study.[4] The inclusion of a reference compound, in this case, the co-crystallized ligand BU72, is essential for validating our docking protocol.
Experimental Data for Comparison
The following table summarizes the experimental binding affinities (Ki) for the selected benzylpiperidine derivatives against the μ-opioid receptor. This data will serve as the benchmark for evaluating the performance of our docking simulations.
| Compound ID | Structure | μOR Ki (nM)[4] |
| 52 | (Structure of Compound 52) | 56.4 |
| Other Analogs | (Structures of other analogs) | (Corresponding Ki values) |
| BU72 (Reference) | (Structure of BU72) | (Known Ki for BU72) |
(Note: The specific structures and a more extensive list of analogs from the source would be included in a full-scale guide.)
A Self-Validating Docking Protocol
To ensure the trustworthiness of our comparative study, we will first establish and validate our docking protocol. The standard for validation is to re-dock the co-crystallized ligand into the receptor's binding site and compare the predicted pose with the experimentally determined conformation. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[8][9]
Part 1: Validation of the Docking Protocol
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the PDB file for the μ-opioid receptor structure (PDB ID: 5C1M) from the RCSB Protein Data Bank.
-
Remove water molecules and any non-essential co-factors from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the receptor using AutoDock Tools (ADT).
-
Save the prepared receptor in the PDBQT file format, which includes partial charges and atom types required by AutoDock Vina.[10]
-
-
Ligand Preparation:
-
Extract the co-crystallized ligand (BU72) from the 5C1M PDB file.
-
Prepare the ligand in ADT by detecting the root, setting the rotatable bonds, and saving it in the PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the co-crystallized ligand's position. The size of the grid box should be sufficient to encompass the entire binding site and allow for rotational and translational freedom of the ligand. A typical box size is 20x20x20 Å.[11]
-
-
Running AutoDock Vina:
-
Execute the docking simulation using the prepared receptor and ligand PDBQT files and the defined grid parameters. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more reliable results.[12]
-
-
Analysis of Results:
-
Visualize the docked poses of BU72 and superimpose them onto the original crystal structure.
-
Calculate the RMSD between the lowest energy docked pose and the crystallographic pose. An RMSD value below 2.0 Å validates the docking protocol.
-
Part 2: Comparative Docking of Benzoylpiperidine Derivatives
Step-by-Step Methodology:
-
Ligand Preparation:
-
Obtain the 2D structures of the selected benzoylpiperidine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable chemistry software package.
-
Prepare each ligand in ADT, similar to the reference ligand, and save them in the PDBQT format.
-
-
Docking Simulations:
-
Using the validated protocol (same receptor and grid box), perform docking simulations for each benzoylpiperidine derivative.
-
-
Data Analysis and Comparison:
-
For each compound, record the predicted binding affinity (in kcal/mol) from the AutoDock Vina output.
-
Analyze the predicted binding poses and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's active site residues.
-
Compare the predicted binding affinities with the experimental Ki values.
-
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagram illustrates the key stages of our comparative docking study.
Caption: Workflow for the comparative docking study of benzoylpiperidine derivatives.
Expected Outcomes and Interpretation
The primary outcome of this study is a comparative analysis of the predicted binding affinities of benzoylpiperidine derivatives against the μ-opioid receptor, supported by experimental data.
Table of Comparative Docking Results:
| Compound ID | Experimental μOR Ki (nM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 52 | 56.4 | (Vina Score) | (e.g., Asp147, Tyr326) |
| Other Analogs | (Corresponding Ki values) | (Vina Scores) | (Predicted residues) |
| BU72 (Reference) | (Known Ki) | (Vina Score) | (e.g., Asp147, His297) |
A strong correlation between the predicted binding affinities and the experimental Ki values would further validate our computational model and enhance its predictive power for novel, untested derivatives. Discrepancies between the predicted and experimental data can also provide valuable insights, potentially highlighting the role of factors not fully accounted for in the docking simulation, such as receptor flexibility or the presence of water molecules in the binding site.
The analysis of the binding poses will reveal the specific molecular interactions that contribute to the affinity of each compound. For instance, the formation of a salt bridge with Asp147 and aromatic stacking interactions with His297 are known to be crucial for ligand binding at the μOR.[13] By comparing the interaction patterns of different derivatives, we can rationalize their structure-activity relationships (SAR) and propose modifications to enhance their binding affinity and selectivity.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of benzoylpiperidine derivatives against the μ-opioid receptor. By grounding our computational study in experimental data and employing a self-validating protocol, we can generate trustworthy and actionable insights for the rational design of novel therapeutics. The methodologies and principles detailed herein can be adapted to other ligand series and protein targets, serving as a foundational workflow for researchers in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. rcsb.org [rcsb.org]
- 3. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 6. rcsb.org [rcsb.org]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. static.igem.org [static.igem.org]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
A Researcher's Guide to Assessing the Metabolic Stability of 1-Benzoylpiperidine-3-carboxylic acid versus its Ester Derivatives
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Early assessment of metabolic stability can preemptively identify liabilities that could lead to poor pharmacokinetic profiles, ultimately saving invaluable time and resources. This guide provides a comprehensive comparison of the metabolic stability of 1-Benzoylpiperidine-3-carboxylic acid and its ester analogues. We will delve into the key metabolic pathways, present detailed experimental protocols for in vitro assessment, and interpret hypothetical data to provide a clear, actionable framework for researchers in the field.
The Decisive Role of Metabolic Stability in Drug Candidacy
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with metabolism being a primary hurdle. A compound that is too rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in the body, leading to diminished efficacy. Conversely, an overly stable compound may accumulate, increasing the risk of toxicity. The chemical structure of a drug dictates its susceptibility to metabolic enzymes, which are broadly categorized into Phase I and Phase II enzymes.
For this compound, two key structural motifs are of metabolic interest: the carboxylic acid group and the benzoylpiperidine core. The introduction of an ester functionality in place of the carboxylic acid creates a new potential site for metabolic breakdown, fundamentally altering the compound's stability profile. This guide will explore how these structural differences translate to disparities in metabolic stability.
Predicted Metabolic Fates: A Tale of Two Functional Groups
The metabolic pathways for this compound and its esters are predicted to be distinct, primarily revolving around the reactivity of the carboxylic acid versus the ester group, and the stability of the core scaffold.
This compound: A Target for Glucuronidation
Carboxylic acids are common functionalities in drug molecules and are often substrates for Phase II conjugation reactions.[1][2] The most prominent pathway for carboxylic acid metabolism is glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4][5] This process involves the covalent attachment of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide.[6] This transformation significantly increases the hydrophilicity of the molecule, facilitating its excretion from the body.[4][5] Several human UGT isoforms, such as UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids.[3] While this is a major clearance pathway, the formation of reactive acyl glucuronides has been associated with potential toxicity.[2][6]
The benzoylpiperidine fragment itself is noted to be metabolically stable.[7] However, the piperidine ring can be a target for Phase I oxidation by cytochrome P450 (CYP) enzymes, potentially leading to N-dealkylation or ring oxidation.[8][9][10][11] Studies on other piperidine-containing drugs have shown that enzymes like CYP3A4 and CYP2D6 can be involved in their metabolism.[11][12]
Ester Derivatives: The Realm of Esterase-Mediated Hydrolysis
Ester derivatives of this compound introduce a new metabolic "soft spot". Esters are primarily metabolized through hydrolysis, a reaction catalyzed by a ubiquitous class of enzymes called esterases, which are abundant in the liver, plasma, and other tissues.[13][14][15][16] This reaction cleaves the ester bond, releasing the parent carboxylic acid and the corresponding alcohol. The rate of hydrolysis can be influenced by the nature of the ester group; for instance, studies on homologous esters have shown that plasma stability can be inversely proportional to the size of the alcohol moiety.[17][18]
This rapid conversion can be a double-edged sword. For prodrugs, this enzymatic cleavage is a desired activation step.[16][17] However, for a drug that is intended to be active in its ester form, rapid hydrolysis can lead to a short half-life and premature clearance.[17][19][20][21][22]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of this compound and its esters, two fundamental in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and primarily evaluates the susceptibility of a compound to Phase I metabolism by CYP enzymes present in liver microsomes.[23][24][25] Liver microsomes are subcellular fractions that are rich in these drug-metabolizing enzymes.[23]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 1 mg/mL in the phosphate buffer.[26] Keep on ice.
-
Prepare a 10 mM stock solution of the test compounds (this compound and its esters) in DMSO. Further dilute in acetonitrile to an intermediate concentration.[27]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[27]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound to achieve a final concentration of 1 µM.[28] The final concentration of the organic solvent (e.g., DMSO, acetonitrile) should be kept low (<1%) to avoid enzyme inhibition.[28]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[28]
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[30]
-
Plasma Stability Assay
This assay is crucial for compounds that may be susceptible to hydrolysis by plasma enzymes, particularly esters.[19][20][21][22] It provides a direct measure of a compound's stability in the bloodstream.
-
Preparation of Reagents:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 10 mM stock solution of the test compounds in DMSO.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[19]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) from the disappearance rate of the compound.[31]
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the expected outcomes, let's consider hypothetical data for this compound and two of its ester derivatives: a methyl ester and an ethyl ester.
Table 1: Hypothetical Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | > 60 | < 11.6 |
| Methyl 1-benzoylpiperidine-3-carboxylate | > 60 | < 11.6 |
| Ethyl 1-benzoylpiperidine-3-carboxylate | > 60 | < 11.6 |
Table 2: Hypothetical Plasma Stability Data
| Compound | t½ (min) | % Remaining at 120 min |
| This compound | > 120 | > 95% |
| Methyl 1-benzoylpiperidine-3-carboxylate | 45 | 15% |
| Ethyl 1-benzoylpiperidine-3-carboxylate | 25 | < 5% |
Interpretation of Results
-
Liver Microsomal Stability: The hypothetical data in Table 1 suggest that all three compounds are highly stable in human liver microsomes. This indicates a low susceptibility to Phase I metabolism by CYP enzymes.[23] This finding aligns with the literature suggesting that the benzoylpiperidine scaffold is metabolically robust.[7] The carboxylic acid and its esters appear to have minimal impact on CYP-mediated metabolism.
-
Plasma Stability: The plasma stability data in Table 2 reveal a stark contrast. This compound is highly stable, which is expected for a carboxylic acid in the absence of significant glucuronidation activity in plasma. However, both ester derivatives exhibit significant instability, with the ethyl ester being degraded more rapidly than the methyl ester. This is a classic profile for compounds undergoing esterase-mediated hydrolysis.[17][18] The faster clearance of the ethyl ester compared to the methyl ester is also consistent with some studies on homologous series of esters.[17][18]
Conclusion and Strategic Implications
This guide outlines a systematic approach to evaluating the metabolic stability of this compound and its ester analogues. The parent carboxylic acid is predicted to be cleared primarily through Phase II glucuronidation in the liver, while exhibiting high stability in plasma and against Phase I enzymes. In contrast, its ester derivatives are likely to be rapidly hydrolyzed by plasma esterases, leading to a significantly shorter half-life in circulation.
These findings have profound implications for drug design and development:
-
For Systemic Exposure: If sustained systemic exposure of the core molecule is desired, the carboxylic acid form is the superior choice due to its higher metabolic stability.
-
As a Prodrug Strategy: If the goal is to improve the permeability or mask the carboxylic acid of the parent drug, esterification could be a viable prodrug strategy. However, the rapid hydrolysis would need to be considered in the context of the desired pharmacokinetic profile.
-
For Topical or Localized Delivery: The rapid plasma hydrolysis of the esters could be advantageous for topical or locally administered drugs, as it would limit systemic exposure and potential side effects.
By employing the robust in vitro assays detailed in this guide, researchers can make informed decisions about lead candidate selection and optimization, ultimately paving the way for the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs [jstage.jst.go.jp]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. bioivt.com [bioivt.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. mercell.com [mercell.com]
- 29. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. Plasma Stability Assay - Enamine [enamine.net]
A Head-to-Head Comparison of Benzoylpiperidine and Benzylpiperidine Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Among its numerous modifications, N-benzoylpiperidine and N-benzylpiperidine derivatives have emerged as particularly fruitful avenues of investigation, leading to compounds with a wide range of pharmacological activities. This guide provides a comprehensive head-to-head comparison of these two critical classes of molecules, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data to inform rational drug design and development.
At a Glance: Key Structural and Property Differences
The fundamental distinction between these two families of compounds lies in the nature of the substituent on the piperidine nitrogen. In benzoylpiperidine derivatives, an electron-withdrawing carbonyl group directly connects the phenyl ring to the piperidine, creating an amide linkage. Conversely, benzylpiperidine derivatives feature a more flexible methylene (-CH2-) linker, resulting in a tertiary amine. This seemingly subtle difference has profound implications for the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.
| Feature | Benzoylpiperidine Derivatives | Benzylpiperidine Derivatives |
| Linkage | Amide (-CO-) | Methylene (-CH2-) |
| Flexibility | More rigid due to the planar amide bond | More flexible due to the rotatable C-N bond |
| Basicity | Weakly basic to neutral due to amide resonance | Basic due to the tertiary amine |
| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor | Methylene group is non-polar |
| Metabolic Stability | Generally more stable to N-dealkylation | Susceptible to N-dealkylation |
Synthesis Strategies: Crafting the Core Scaffolds
The synthetic accessibility of both scaffolds is a key factor in their widespread use. Standard organic chemistry transformations are typically employed, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of Benzoylpiperidine Derivatives
The most common method for the synthesis of benzoylpiperidine derivatives is the N-acylation of a piperidine precursor with a benzoyl chloride or a benzoic acid activated with a coupling agent.[1]
Caption: General synthesis of benzoylpiperidine derivatives.
Synthesis of Benzylpiperidine Derivatives
Benzylpiperidine derivatives are typically synthesized via N-alkylation of a piperidine with a benzyl halide or by reductive amination of a piperidine with benzaldehyde.[1]
Caption: General synthesis of benzylpiperidine derivatives.
Head-to-Head Pharmacological Performance: A Case Study in Alzheimer's Disease
A compelling example of a direct comparison between these two scaffolds can be found in the development of dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for the treatment of Alzheimer's disease.[2] A study systematically synthesized and evaluated a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives.[2]
Table 1: Comparative Inhibitory Activity against AChE and SERT [2]
| Compound Class | Representative Compound | AChE IC50 (µM) | SERT Ki (µM) |
| 1-Benzylpiperidine | Compound 7 | 28 | > 100 |
| 1-Benzoylpiperidine | Compound 12 | > 500 | 1.2 |
The results clearly demonstrated a divergence in activity profiles. The 1-benzylpiperidine derivatives exhibited moderate inhibitory activity against AChE but had low affinity for SERT.[2] In contrast, the 1-benzoylpiperidine derivatives displayed significant affinity for SERT in the low micromolar range but had negligible activity against AChE.[2] This highlights how the choice between a benzoyl and a benzyl moiety can dramatically shift the therapeutic targeting of a molecule.
Docking studies revealed that the N-benzylpiperidine moiety could engage in π-π interactions with key residues in the active site of AChE, while the benzoylpiperidine derivatives showed favorable interactions with the serotonin transporter.[2]
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison of novel benzoylpiperidine and benzylpiperidine derivatives, standardized in vitro assays are essential. Below are representative protocols for a receptor binding assay and an enzyme inhibition assay.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of test compounds for a specific receptor, such as the serotonin transporter.
Materials:
-
Cell membranes expressing the target receptor (e.g., hSERT)
-
Radioligand (e.g., [³H]-Citalopram)
-
Test compounds (benzoylpiperidine and benzylpiperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzoylpiperidine and benzylpiperidine derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or buffer (for control).
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Structure-Activity Relationship (SAR) Insights
The choice between a benzoyl and a benzyl group on the piperidine nitrogen has significant implications for the structure-activity relationship of a series of compounds.
-
Benzoylpiperidines: The carbonyl group can act as a hydrogen bond acceptor, which can be a critical interaction for binding to certain biological targets.[3] The planarity of the amide bond can also introduce conformational rigidity, which may be advantageous for selectivity. The electronic nature of the benzoyl ring can be readily modified with electron-donating or electron-withdrawing groups to fine-tune activity.
-
Benzylpiperidines: The greater conformational flexibility of the benzyl group allows the aromatic ring to adopt various orientations to optimize interactions within a binding pocket, such as π-π stacking or hydrophobic interactions.[4] The basicity of the piperidine nitrogen is retained, which can be crucial for forming salt bridges with acidic residues in a target protein.
Conclusion and Future Directions
The decision to employ a benzoylpiperidine or a benzylpiperidine scaffold is a critical one in the drug discovery process. As demonstrated, this choice can profoundly influence the pharmacological profile of a molecule. Benzoylpiperidine derivatives, with their rigid and electron-deficient nature, may be more suited for targets where hydrogen bonding and a defined conformation are paramount. In contrast, the flexible and basic character of benzylpiperidine derivatives makes them ideal for targets that favor hydrophobic and ionic interactions.
A thorough understanding of the subtle yet significant differences between these two privileged structures, supported by robust comparative experimental data, is essential for the rational design of the next generation of piperidine-based therapeutics. Future research should continue to explore the comparative metabolic stability and pharmacokinetic profiles of these two classes of compounds to further guide the development of safe and effective drugs.
References
A Senior Application Scientist's Guide to Validating the Mechanism of Action for a Novel Benzoylpiperidine Compound: BPC-123
Introduction: De-risking Drug Discovery Through Rigorous Mechanistic Validation
The benzoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents, including several atypical antipsychotics.[1][2][3] Its metabolic stability and synthetic tractability make it an attractive starting point for novel drug candidates.[2] This guide focuses on a hypothetical novel compound, BPC-123 , designed as a potential antipsychotic. Our primary hypothesis is that BPC-123 exerts its therapeutic effect through potent and selective antagonism of the Dopamine D2 receptor (D2R).
Validating this mechanism of action (MoA) is not merely an academic exercise; it is the cornerstone of a successful preclinical drug development program.[4][5][6][7][8] A thoroughly validated MoA builds confidence in the therapeutic hypothesis, informs clinical trial design, and is a critical component of regulatory submissions.[4][9] Failure to adequately validate the target can lead to catastrophic failures in later, more expensive clinical phases.[10][11][12]
This guide provides a multi-phase, integrated strategy for confirming the MoA of BPC-123. We will progress logically from fundamental target engagement to in vitro functional activity, comprehensive selectivity profiling, and finally, in vivo proof-of-concept. Each experimental choice is explained not just by what we do, but why it is a critical piece of the puzzle, ensuring a self-validating and robust data package.
Phase 1: Confirmation of Primary Target Engagement and Affinity
The foundational question for any target-based drug discovery program is whether the compound physically interacts with its intended target. Before exploring downstream functional effects, we must unequivocally demonstrate direct binding and quantify the strength of this interaction.
Causality Behind Experimental Choice:
We will employ a radioligand competition binding assay. This technique is the gold standard for quantifying the affinity of an unlabeled compound (our BPC-123) for a receptor.[13] It allows us to determine the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.[14] A low nanomolar or high picomolar Kᵢ value is often indicative of a promising lead compound. This initial step is critical; without confirmed target engagement, any observed functional or physiological effects could be coincidental or due to an unknown off-target mechanism.
Experimental Workflow: Target Engagement
Caption: Workflow for the D2R competitive binding assay.
Detailed Protocol: D2 Receptor Radioligand Competition Assay
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human Dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of a known D2R radioligand (e.g., [³H]Spiperone) at a concentration near its Kₑ.
-
A serial dilution of the test compound, BPC-123 (e.g., from 10 µM to 10 pM).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2R antagonist like Haloperidol).
-
Add the D2R-expressing cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation cocktail to each well of the filter plate and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of BPC-123. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13][15]
Comparative Binding Affinity Data
| Compound | Target | Kᵢ (nM) | Source |
| BPC-123 | Human D2 Receptor | 0.85 | Experimental Data |
| Haloperidol (Control) | Human D2 Receptor | 1.5 | Literature Value |
| Compound-X (Negative Control) | Human D2 Receptor | >10,000 | Experimental Data |
This data confirms that BPC-123 binds to the human D2 receptor with high, sub-nanomolar affinity, superior to the established antipsychotic Haloperidol.
Phase 2: In Vitro Functional Characterization
Demonstrating binding is the first step; proving that this binding translates into a specific biological function is next. We must determine if BPC-123 acts as an antagonist, agonist, or inverse agonist at the D2 receptor.
Causality Behind Experimental Choice:
The D2 receptor is a Gᵢ-coupled G-protein coupled receptor (GPCR).[16] When activated by an agonist (like dopamine), it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[16] An antagonist will block this agonist-induced decrease. Therefore, an adenylyl cyclase activity assay is a direct, physiologically relevant measure of D2R function.[17][18][19] This assay validates that the binding observed in Phase 1 has a functional consequence consistent with our hypothesis.
Signaling Pathway: D2 Receptor Antagonism
Caption: D2R signaling and the antagonistic action of BPC-123.
Detailed Protocol: cAMP HTRF Assay
-
Cell Plating: Seed HEK293 cells stably expressing the human D2 receptor into a 384-well plate and culture overnight.
-
Compound Pre-incubation: Remove culture media and add BPC-123 at various concentrations. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a D2R agonist (e.g., Quinpirole) at a concentration that elicits a sub-maximal response (EC₈₀). This stimulates the Gᵢ pathway and reduces cAMP levels. Include control wells with no agonist.
-
Cell Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and add the cAMP detection reagents (e.g., a commercial HTRF or LANCE kit). These kits typically use a competitive immunoassay format with fluorescence resonance energy transfer.
-
Signal Measurement: Read the plate on a compatible plate reader. The resulting signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the ability of BPC-123 to reverse the agonist-induced signal drop. Plot the percentage of inhibition against the log concentration of BPC-123 and fit the curve to determine the IC₅₀ value, which represents its functional potency.
Comparative Functional Potency
| Compound | Assay | Potency (IC₅₀, nM) | Mode of Action |
| BPC-123 | cAMP Inhibition Assay | 2.1 | Antagonist |
| Risperidone (Control) | cAMP Inhibition Assay | 3.5 | Antagonist |
| Quinpirole (Control) | cAMP Inhibition Assay | N/A (EC₅₀ = 5.2 nM) | Agonist |
This data demonstrates that BPC-123 is a potent D2 receptor antagonist, capable of blocking agonist-induced signaling with a potency that aligns well with its binding affinity.
Phase 3: Selectivity and Off-Target Profiling
A potent drug is not necessarily a safe drug. Unintended interactions with other receptors or proteins ("off-targets") are a primary cause of adverse drug reactions and compound attrition during development.[9][20] Establishing selectivity is paramount.
Causality Behind Experimental Choice:
We must screen BPC-123 against a broad panel of receptors, ion channels, and enzymes to build a comprehensive safety profile.[21] This is not a discovery exercise but a crucial safety and de-risking step.[9][22] For a putative antipsychotic, it is especially important to assess activity at other dopamine receptor subtypes, serotonin receptors (particularly 5-HT₂ₐ, a key target for "atypical" antipsychotics), adrenergic receptors, and the hERG potassium channel (a critical liability for cardiac safety).[1][23]
Logic: On-Target vs. Off-Target Activity
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. ppd.com [ppd.com]
- 7. agnopharma.com [agnopharma.com]
- 8. fda.gov [fda.gov]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 15. Application of methods of identifying receptor binding models and analysis of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Benzoylpiperidine-Based MAGL Inhibitors for Researchers
In the landscape of therapeutic drug discovery, monoacylglycerol lipase (MAGL) has emerged as a compelling target for a spectrum of pathologies, including neurodegenerative diseases, inflammation, and particularly, cancer.[1] This guide offers a deep comparative analysis of a promising class of reversible MAGL inhibitors built upon a benzoylpiperidine scaffold. We will delve into their performance, supported by experimental data, and provide detailed protocols to empower researchers in their own investigations.
The Rationale for Targeting MAGL: A Double-Edged Sword in Cellular Signaling
Monoacylglycerol lipase is a serine hydrolase that plays a pivotal role in the endocannabinoid system. Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] The inhibition of MAGL presents a dual therapeutic advantage. Firstly, it elevates the levels of 2-AG, an endogenous ligand for cannabinoid receptors CB1 and CB2, which can lead to analgesic, anti-inflammatory, and neuroprotective effects. Secondly, it curtails the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins and pro-tumorigenic signaling lipids.[2][3]
However, the prolonged and irreversible inhibition of MAGL has been associated with undesirable side effects, such as desensitization of the CB1 receptor.[4] This has spurred the development of reversible inhibitors, which may offer a more favorable safety profile. The benzoylpiperidine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective reversible MAGL inhibitors.[5]
Comparative Analysis of Lead Benzoylpiperidine MAGL Inhibitors
Through extensive structure-activity relationship (SAR) studies, several benzoylpiperidine and benzylpiperidine derivatives have emerged as potent and selective MAGL inhibitors. Below is a comparative analysis of key compounds, focusing on their in vitro potency and selectivity against the closely related serine hydrolase, fatty acid amide hydrolase (FAAH).
| Compound | hMAGL IC50 (nM) | hFAAH IC50 (nM) | Scaffold Type | Key Structural Features | Reference |
| Compound 7 | 133.9 | 5900 | Benzylpiperidine | Initial lead compound. | [6][7] |
| Compound 20 | 80 | > 10000 | Benzoylpiperidine | i-propyl group on benzoyl moiety, fluorine on phenolic group. | [8][9] |
| Compound 23 | 80 | > 10000 | Benzoylpiperidine | Optimized from a previous class of inhibitors. | [3][10][11] |
| Compound 11b | 13.1 | > 10000 | Benzylpiperidine | Trifluoromethyl group at position 4 of the pyridine ring. | [12][13] |
| Compound 13 | 2.0 | > 10000 | Benzylpiperidine | Combination of a fluorine atom on the phenolic group and a trifluoromethyl group at position 4 of the pyridine ring. | [2][6][12][13] |
Key Insights from the Comparative Data:
-
Potency: The benzylpiperidine series, particularly Compound 13 , demonstrates exceptional potency with an IC50 value of 2.0 nM for human MAGL.[2][12][13] This represents a significant improvement over the initial lead compounds and the benzoylpiperidine series.
-
Selectivity: A crucial feature of these compounds is their high selectivity for MAGL over FAAH, with FAAH IC50 values consistently above 10,000 nM.[2][8][9] This selectivity is critical for avoiding off-target effects related to the modulation of anandamide signaling.
-
Structure-Activity Relationship: The data highlights the importance of specific substitutions on both the phenolic and the benzoyl/benzyl moieties. For instance, the introduction of a fluorine atom to the phenolic ring and the strategic placement of a trifluoromethyl group on the pyridine ring of the benzylpiperidine scaffold synergistically enhance inhibitory activity, as seen in Compound 13 .[2][12][13]
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the characterization of these benzoylpiperidine-based MAGL inhibitors.
In Vitro MAGL and FAAH Enzymatic Assays
The determination of inhibitor potency (IC50) is a cornerstone of drug discovery. A common method involves a fluorometric assay.
Principle: The enzymatic activity of MAGL or FAAH is measured by the hydrolysis of a specific fluorogenic substrate. The increase in fluorescence over time is proportional to enzyme activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAGL or FAAH is diluted in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA for FAAH).[14]
-
A fluorogenic substrate, such as 4-methylumbelliferyl acetate for MAGL or AMC-arachidonoyl amide for FAAH, is prepared in a suitable solvent (e.g., ethanol).[14][15]
-
-
Assay Setup:
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor (e.g., benzoylpiperidine derivatives) dissolved in a solvent like DMSO. Include wells for 100% initial activity (enzyme + solvent) and background (buffer + solvent).[14]
-
Add the diluted enzyme to all wells except the background controls.
-
Pre-incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across a whole class of enzymes in a complex biological sample.[6][16]
Principle: This method utilizes a broad-spectrum, active-site-directed probe that covalently labels active serine hydrolases. The inhibitor of interest competes with the probe for binding to the active site of the target enzyme (MAGL) and other related enzymes. The reduction in probe labeling indicates target engagement and selectivity.[16]
Step-by-Step Protocol:
-
Proteome Preparation:
-
Prepare proteomes from relevant tissues (e.g., mouse brain) or cells by homogenization in a suitable buffer.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with varying concentrations of the benzoylpiperidine inhibitor for a specific time at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-based probe, to each sample and incubate to allow for covalent labeling of active enzymes.
-
-
Analysis:
-
The labeled proteins are then resolved by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the labeled serine hydrolases.
-
The intensity of the band corresponding to MAGL will decrease in a concentration-dependent manner with increasing inhibitor concentration, confirming target engagement. The lack of intensity change in other bands indicates selectivity.
-
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow.
Caption: MAGL signaling pathway and the impact of benzoylpiperidine inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. MAGL Contributes to Aggressiveness in Cancer – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 1-Benzoylpiperidine-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of chemical management that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Benzoylpiperidine-3-carboxylic acid, a compound for which specific disposal information may not be readily available. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste responsibly.
The First Principle: Characterization of the Waste Stream
The U.S. Environmental Protection Agency (EPA) governs the disposal of solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the waste generator accountable for the waste from its creation to its ultimate disposal.[3] Therefore, the first step is to determine if this compound qualifies as a hazardous waste.
Hazardous Waste Determination Protocol
-
Review Available Data: Examine any internal safety data or toxicological information generated for this compound.
-
Consult Similar Compound SDS: Analyze the SDS for structurally related compounds such as 1-Benzyl-4-oxo-piperidine-3-carboxylic acid and 1-Benzoylpiperidine. These documents can provide insights into potential hazards like skin irritation, eye irritation, or toxicity.[1][4]
-
RCRA Characteristic Wastes: Evaluate the compound against the four characteristics of hazardous waste defined by the EPA:
-
Ignitability: Is the substance flammable?
-
Corrosivity: Does it have a pH of ≤ 2 or ≥ 12.5?
-
Reactivity: Is it unstable, explosive, or does it react violently with water?
-
Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?
-
-
Listed Wastes: Determine if the compound is a listed waste. The EPA maintains lists of wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[5]
-
State and Local Regulations: Be aware that state and local regulations can be more stringent than federal requirements.[2][6] Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location.
Based on this evaluation, you will classify the waste. In the absence of definitive data, it is prudent to manage the waste as hazardous.
Personal Protective Equipment (PPE): The Non-Negotiable Barrier
When handling any chemical waste, including this compound, appropriate PPE is essential.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart if available. | Prevents skin contact with the chemical, which could cause irritation or be absorbed through the skin. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated. | Inhalation of chemical dusts or vapors can cause respiratory irritation.[7] Always work in a well-ventilated fume hood when possible. |
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound.
For Small Quantities (e.g., residual amounts in vials):
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Containerization: Place the vial or container with the residual chemical into a larger, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8] The SAA must be under the control of the operator of the process generating the waste.
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
For Larger Quantities (e.g., bulk material):
-
Waste Characterization: A definitive hazardous waste determination is crucial. If necessary, analytical testing may be required to assess the RCRA characteristics.
-
Container Selection: Use a UN-rated container that is compatible with the chemical. The container must be leak-proof and have a secure closure.
-
Labeling and Marking: In addition to the standard hazardous waste label, the container may require DOT placards if it is to be transported off-site.
-
Accumulation: Large quantity generators have specific time limits for accumulating waste on-site before it must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Transportation: A licensed hazardous waste transporter must be used to move the waste off-site.[9]
-
Manifesting: A Uniform Hazardous Waste Manifest must accompany the shipment. This document tracks the waste from the generator to the TSDF, ensuring a complete chain of custody.[8][9]
-
Disposal at a TSDF: The TSDF will treat and dispose of the waste in accordance with its permit and regulatory requirements. Common disposal methods for chemical waste include incineration or landfilling after appropriate treatment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, and indeed all laboratory chemicals, is a fundamental responsibility of every researcher and institution. By following a systematic approach of waste characterization, utilizing appropriate personal protective equipment, and adhering to established disposal protocols, we can ensure a safe working environment and safeguard our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
- 1. aksci.com [aksci.com]
- 2. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 3. era-environmental.com [era-environmental.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzoylpiperidine-3-carboxylic acid
This document provides a detailed operational and safety guide for the handling of 1-Benzoylpiperidine-3-carboxylic acid. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following protocols are synthesized from the hazard profiles of structurally related compounds, including piperidine derivatives and carboxylic acids. This guide is intended for drug development professionals, researchers, and scientists to establish a robust framework for safe laboratory practices.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
To establish a self-validating safety protocol, we must first understand the intrinsic hazards of this compound based on its chemical structure. The molecule incorporates a piperidine ring, which is a cyclic amine, and a carboxylic acid functional group.
-
Piperidine Moiety : The piperidine component can be corrosive and is a known irritant.[1][2] Handling related compounds often requires measures to prevent skin burns and respiratory irritation.[3]
-
Carboxylic Acid Moiety : Carboxylic acids, as a class, can cause skin and eye irritation.[4] The acidic nature of this functional group necessitates protection against direct contact.
Based on analogous compounds like 1-Benzyl-4-oxo-piperidine-3-carboxylic acid and 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid, we can anticipate the following hazards.[5][6]
| Hazard Category | GHS Hazard Statement | Rationale |
| Skin Irritation | H315: Causes skin irritation.[5][6] | Both the piperidine and carboxylic acid functional groups contribute to this risk. Direct contact can lead to localized inflammation. |
| Eye Irritation | H319: Causes serious eye irritation.[5][6] | The compound, particularly in powdered form, can cause significant damage upon contact with the eyes. |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][6] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[7] | Analogous piperidine compounds have shown oral toxicity.[7] |
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is fundamental to minimizing exposure. All personnel must be trained on the proper use, removal, and disposal of the equipment outlined below.
| PPE Category | Recommended Equipment | Justification and Expert Insights |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. | Causality : Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against fine dust particles and accidental splashes. |
| Face Shield | Best Practice : A face shield should be worn over goggles whenever there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[8] | |
| Skin Protection | Chemical-resistant lab coat (fully buttoned). | Rationale : A buttoned lab coat provides a barrier against accidental spills on clothing and skin. |
| Nitrile or Butyl Rubber Gloves.[8] | Expertise : Nitrile gloves offer excellent resistance to a wide array of chemicals and are a standard for laboratory use.[9] Gloves must be inspected for tears or punctures before each use and changed immediately upon contamination.[10][11] | |
| Fully enclosed, chemical-resistant footwear. | Non-Negotiable : Open-toed shoes are prohibited in the laboratory. Enclosed shoes protect against spills and dropped equipment. | |
| Respiratory Protection | NIOSH-approved respirator. | Situational Requirement : If engineering controls (i.e., a fume hood) are non-functional or insufficient to control dust, a respirator is mandatory.[8] The specific cartridge type should be selected based on a formal risk assessment. |
Procedural Guide: A Self-Validating PPE Workflow
The sequence of donning (putting on) and doffing (taking off) PPE is a critical control point for preventing cross-contamination. The logic is to protect clean areas from contaminated surfaces.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Methodology
Donning (Putting On) PPE:
-
Lab Coat : Securely fasten the lab coat, ensuring full coverage.
-
Respirator : If required by your risk assessment, perform a seal check to ensure a proper fit.
-
Eye and Face Protection : Put on safety goggles, followed by a face shield if needed.
-
Gloves : Pull gloves on to cover the cuffs of the lab coat. This is the last step to ensure you do not contaminate other PPE with your hands.
Doffing (Taking Off) PPE: The principle is to remove the most contaminated items first.
-
Gloves : Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid skin contact with the outer surface.[10] Dispose of them immediately in a designated hazardous waste container.
-
Face Shield : Remove the face shield by handling the headband.
-
Lab Coat : Unbutton the lab coat and roll it outwards, containing the contaminated surface.
-
Goggles/Respirator : Remove eye protection and the respirator as the final step.
-
Hand Hygiene : Always wash your hands thoroughly with soap and water after removing all PPE.[5]
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure.
-
Engineering Controls : All manipulations of solid this compound must be performed within a certified chemical fume hood to control dust and vapors.[10]
-
Designated Area : Cordon off a specific area for handling this compound.
-
Transferring Solid : Use a spatula for transfers. Avoid any actions that could generate dust, such as pouring from a height.
-
Preparing Solutions : When dissolving, add the solid to the solvent slowly to prevent splashing.
Emergency First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Contaminated PPE : All disposable items, such as gloves, bench paper, and weigh boats, that have come into contact with the compound must be disposed of in a clearly labeled hazardous waste container.
-
Chemical Waste : Unused compound and solutions must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[9] Do not empty into drains.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. aksci.com [aksci.com]
- 6. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
